(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride)
Description
The exact mass of the compound [4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4,14-15H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHUHFLLLSCYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335234-36-0 | |
| Record name | [4-(morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Senior Application Scientist's Guide to (4-(Morpholinomethyl)phenyl)boronic acid hydrochloride: A Versatile Bifunctional Reagent
Introduction: Beyond a Simple Building Block
In the landscape of modern synthetic chemistry and drug discovery, the efficiency of molecular construction is paramount. Reagents that offer not just a single point of reactivity but a versatile platform for complex molecular architecture are invaluable. (4-(Morpholinomethyl)phenyl)boronic acid hydrochloride is one such reagent. At first glance, it is a simple arylboronic acid, a staple of palladium-catalyzed cross-coupling reactions. However, a deeper analysis reveals a bifunctional molecule with strategically embedded properties that make it a powerful tool for researchers, scientists, and drug development professionals.
The molecule's true utility lies in the synergistic interplay between its two key functional moieties: the phenylboronic acid group and the N-morpholinomethyl substituent. The boronic acid is the reactive handle for one of the most robust C-C bond-forming reactions in the synthetic chemist's arsenal—the Suzuki-Miyaura coupling.[1] The morpholine group, a "privileged structure" in medicinal chemistry, imparts crucial physicochemical properties, including enhanced aqueous solubility, metabolic stability, and favorable interactions with biological targets.[2][3]
This guide, from the perspective of a seasoned application scientist, will deconstruct the core chemical properties of (4-(Morpholinomethyl)phenyl)boronic acid hydrochloride. We will move beyond a mere recitation of data to explore the causality behind its reactivity and provide field-proven insights into its application, enabling you to harness its full potential in your research and development endeavors.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is the bedrock of its effective application. The hydrochloride salt form of (4-(Morpholinomethyl)phenyl)boronic acid is typically supplied to enhance its stability and handling. The protonated morpholine nitrogen improves its solid-state characteristics and often aids in its initial dissolution in polar solvent systems.
| Property | Value | Source(s) |
| IUPAC Name | [4-(morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride | [4] |
| Synonyms | 4-(Morpholinomethyl)benzeneboronic acid hydrochloride | [5] |
| CAS Number | 1335234-36-0 (for hydrochloride); 279262-23-6 (for free base) | [5][6] |
| Molecular Formula | C₁₁H₁₇BClNO₃ | [6] |
| Molecular Weight | 257.52 g/mol | [6] |
| Appearance | White to off-white or light yellow solid/powder | [5][6] |
| Melting Point | 102-106 °C (for free base) | [5] |
| Solubility | Exhibits excellent solubility in polar solvents like water, methanol, and DMSO. | [5] |
| Storage | Store at 2-8°C, sealed in a dry, dark environment to prevent degradation. | [5][6] |
Note: Arylboronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines). This is a common characteristic and does not typically impede their reactivity in cross-coupling reactions, as the boroxine can hydrolyze back to the monomeric boronic acid under reaction conditions.
The Dual Nature of Reactivity: A Mechanistic Perspective
The power of this reagent stems from its two distinct functional domains. Understanding the role of each is critical to designing successful experiments.
The Boronic Acid Moiety: The Engine of Cross-Coupling
The phenylboronic acid group is the workhorse for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing biaryl structures.[7] The reaction's reliability and functional group tolerance have made it a cornerstone of pharmaceutical and materials synthesis.[1]
The catalytic cycle, shown below, illustrates the fundamental steps. The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a reasoned decision based on the electronic nature of the coupling partners. For an electron-rich substrate like (4-(Morpholinomethyl)phenyl)boronic acid, a palladium(0) source complexed with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) is often chosen to facilitate the initial, often rate-limiting, oxidative addition step with the aryl halide partner.
Caption: The Suzuki-Miyaura catalytic cycle.
The Morpholinomethyl Group: The Physicochemical Modulator
The morpholine ring is far more than a passive substituent. In drug development, its incorporation is a deliberate strategy to optimize a molecule's properties.[8]
-
Enhanced Solubility: The tertiary amine of the morpholine group (pKa ~4-5 when protonated as the hydrochloride) and the polar ether linkage significantly increase the molecule's hydrophilicity. This is a critical advantage, as it improves solubility in the aqueous/organic solvent mixtures commonly used in Suzuki reactions and enhances the bioavailability of resulting drug candidates.[5]
-
Improved Pharmacokinetics: Morpholine is recognized as a "metabolic stabilizer." It can block sites on a molecule that are prone to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.[2]
-
Target Engagement: The morpholine oxygen can act as a hydrogen bond acceptor, while the overall ring provides a defined conformational scaffold. These features can lead to productive binding interactions within the active site of a target protein, such as a kinase.[2][8]
Caption: Key properties imparted by the morpholine moiety.
Core Applications and Experimental Protocols
Application I: Suzuki-Miyaura Cross-Coupling
This reagent is a fundamental building block for synthesizing complex biaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.[3][9]
Self-Validating Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a robust, general procedure. The causality for each step is explained to ensure reproducibility and facilitate troubleshooting.
-
Objective: To couple (4-(Morpholinomethyl)phenyl)boronic acid hydrochloride with a representative aryl bromide (e.g., 4-bromoacetophenone).
-
Materials:
-
(4-(Morpholinomethyl)phenyl)boronic acid hydrochloride (1.2 equivalents)
-
4-Bromoacetophenone (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
-
Step-by-Step Methodology:
-
Vessel Preparation (The Foundation): To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 eq), (4-(Morpholinomethyl)phenyl)boronic acid hydrochloride (1.2 eq), and K₃PO₄ (3.0 eq).
-
Causality: Using an excess of the boronic acid component helps to drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions.[10] K₃PO₄ is a strong enough base to facilitate the formation of the active boronate species but is generally non-nucleophilic, minimizing side reactions.[7]
-
-
Catalyst Addition (The Ignition): Briefly remove the stopper and add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the Pd(0) catalyst and promotes the oxidative addition step, which is often rate-limiting, especially with less reactive aryl halides.
-
-
Inert Atmosphere (The Control): Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Causality: This is a critical, self-validating step. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Failure to properly degas the vessel and solvents is a common cause of failed or low-yielding cross-coupling reactions.
-
-
Solvent Addition (The Medium): Add the degassed 4:1 dioxane/water mixture via syringe.
-
Causality: Dioxane is an excellent solvent for the organic substrates and the palladium complex. The addition of water is crucial; it helps to dissolve the inorganic base (K₃PO₄) and facilitates the hydrolysis of any boroxine anhydride back to the active boronic acid.
-
-
Reaction Execution (The Transformation): Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle. Vigorous stirring is essential to ensure proper mixing of the heterogeneous mixture (solid base, organic phase, aqueous phase).
-
-
Work-up and Purification (The Isolation): Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Application II: Medicinal Chemistry & Fragment-Based Drug Design
This reagent is an exemplary fragment for incorporation into drug candidates. Its value lies in its ability to introduce the advantageous morpholine-phenyl scaffold, which can then be elaborated upon using the boronic acid handle. Boronic acids themselves are increasingly being used as pharmacophores, acting as reversible covalent inhibitors of serine proteases (e.g., bortezomib).[11][12] The development of novel neutrophil elastase inhibitors for lung disorders is one area where boronic acid-based drugs have shown promise.[12]
Application III: Bioconjugation and Chemical Sensors
The boronic acid group has a unique and highly useful ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found on the surface of carbohydrates (sugars).[5] This interaction is pH-dependent and forms the basis for using this reagent in:
-
Glycoprotein Targeting: Attaching molecules to specific glycoproteins on cell surfaces for targeted drug delivery.
-
Saccharide Sensing: Developing sensors that can detect and quantify the concentration of glucose or other biologically important sugars.[9]
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. While boronic acids are generally less toxic than other organometallic reagents (like organotins), proper handling is essential.[1]
| Hazard Statement | Precautionary Measures |
| Causes serious eye damage/irritation. | Wear appropriate eye/face protection (safety glasses with side shields or goggles). |
| May cause skin irritation. | Handle with gloves. Use proper glove removal technique. |
| May cause respiratory irritation. | Use only in a well-ventilated area or fume hood. Avoid breathing dust. |
| Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
-
Storage: The compound should be stored at 2-8°C under a dry atmosphere.[5] The container must be kept tightly sealed. Long-term exposure to moisture can lead to slow hydrolysis and protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), reducing its efficacy.
Conclusion
(4-(Morpholinomethyl)phenyl)boronic acid hydrochloride is a prime example of intelligent molecular design. It is not merely a substrate for a single reaction but a multifaceted tool that provides solutions to common challenges in synthesis and medicinal chemistry. The boronic acid function offers a reliable method for complex C-C bond formation, while the morpholinomethyl substituent confers beneficial properties of solubility and metabolic stability. By understanding the distinct roles and synergistic interplay of these two moieties, researchers can leverage this reagent to accelerate the discovery and development of novel therapeutics, advanced materials, and sophisticated chemical sensors.
References
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
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Kaur, M., Singh, M., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]
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ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
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Ciancaleoni, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
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MDPI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
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Teche T. (2025). The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Retrieved from [Link]
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MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
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Drug Discovery and Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]
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ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. Retrieved from [Link]
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PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Lima, L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c).... Retrieved from [Link]
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SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 4-((Morpholino)methyl)phenylboronic acid pinacol ester. Retrieved from [Link]
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An In-depth Technical Guide to (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Morpholinomethyl)phenyl)boronic acid and its hydrochloride salt are versatile chemical reagents that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their utility primarily stems from the presence of the boronic acid moiety, a key participant in palladium-catalyzed cross-coupling reactions, and the morpholinomethyl group, which can enhance solubility and serve as a valuable pharmacophore. This guide provides a comprehensive overview of the compound's chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in the Suzuki-Miyaura coupling reaction—a cornerstone of modern drug discovery and materials science.
Chemical Identity and Properties
The hydrochloride salt of (4-(Morpholinomethyl)phenyl)boronic acid is the more commonly supplied form due to its enhanced stability. However, it's crucial to distinguish between the free base and its salt, as they possess different CAS numbers and molecular weights.
-
(4-(Morpholinomethyl)phenyl)boronic acid: This is the free base form of the compound.[1][2]
-
(4-(Morpholinomethyl)phenyl)boronic acid hydrochloride: This is the hydrochloride salt, often preferred for its stability and handling characteristics.
CAS Number Identification: It is important to note that different forms of this compound have distinct CAS numbers.
-
The CAS number for the free base, (4-(Morpholinomethyl)phenyl)boronic acid , is 279262-23-6 .[1][2][3]
-
A CAS number associated with the hydrochloride salt is 1335234-36-0 .[4]
Physicochemical Properties
A summary of the key properties of the free base form is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆BNO₃ | [1][2] |
| Molecular Weight | 221.06 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | 102 - 106 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility | Soluble in polar solvents | [1] |
| Storage Conditions | 2 - 8 °C, keep in dark, dry, and well-ventilated area | [1][3] |
Synthesis and Mechanistic Considerations
A common method for synthesizing aryl boronic acids is the Miyaura borylation.[5] This could be followed by or preceded by the functionalization of the phenyl ring with the morpholinomethyl group.
Illustrative Synthetic Pathway
The following diagram illustrates a logical, though not definitively published, synthetic approach.
Caption: Plausible synthetic route to (4-(Morpholinomethyl)phenyl)boronic acid.
Causality in Synthesis:
-
Miyaura Borylation: This palladium-catalyzed reaction is a robust and high-yielding method for forming a carbon-boron bond, creating the boronic ester from an aryl halide.[5] The pinacol ester is often used as it provides a stable, crystalline intermediate that is easier to handle and purify than the free boronic acid.[6]
-
Nucleophilic Substitution: The benzylic bromide is an excellent electrophile for an Sₙ2 reaction with morpholine, a secondary amine, to form the tertiary amine product. A non-nucleophilic base is used to scavenge the HBr byproduct.
-
Deprotection: The final step involves the hydrolysis of the pinacol ester to the free boronic acid, which can be achieved under acidic conditions. If the hydrochloride salt is desired, using hydrochloric acid for this step would yield the final product directly.
Applications in Research and Development
The unique structure of (4-(Morpholinomethyl)phenyl)boronic acid makes it a valuable reagent in several areas of chemical and pharmaceutical research.
Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of this compound is in Suzuki-Miyaura cross-coupling reactions.[1] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals.[7][8]
Mechanism and Role: In a typical Suzuki coupling, the boronic acid (or its ester) acts as the organoboron nucleophile, which, after activation by a base, transfers its organic group to a palladium center in a process called transmetalation. This is a critical step in the catalytic cycle.[]
The general workflow for a Suzuki-Miyaura coupling experiment is depicted below.
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An In-Depth Technical Guide to (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride (CAS 1335234-36-0) is a versatile synthetic building block with significant applications in medicinal chemistry and materials science. Its unique structural features, combining a phenylboronic acid moiety with a morpholinomethyl group, make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, and an in-depth exploration of its application in Suzuki-Miyaura coupling, a cornerstone of modern drug discovery. The hydrochloride salt form offers distinct advantages in terms of stability and handling, which are also discussed herein. This document is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Significance of (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride in Modern Synthesis
Boronic acids and their derivatives have emerged as indispensable tools in organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals. (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride belongs to this crucial class of reagents, offering a unique combination of functionalities.
The phenylboronic acid group is the reactive handle for palladium-catalyzed coupling, enabling the formation of biaryl structures, which are prevalent in many biologically active compounds.[3] The morpholinomethyl substituent, on the other hand, can significantly influence the physicochemical properties of the parent molecule, such as solubility and pharmacokinetic profiles. The morpholine motif is a common pharmacophore in drug design, often introduced to enhance aqueous solubility and metabolic stability.[3]
The hydrochloride salt form of this boronic acid provides enhanced stability and improved handling characteristics compared to the free base, making it a more reliable reagent in various synthetic applications. This guide will delve into the specific attributes of this compound, providing the necessary technical details for its effective utilization in a research and development setting.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis. The key properties of (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | [4-(morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride | |
| CAS Number | 1335234-36-0 | [4][5][6][7] |
| Molecular Formula | C₁₁H₁₇BClNO₃ | [5][7] |
| Molecular Weight | 257.52 g/mol | [5][7] |
| Appearance | White to off-white solid | |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |
Note: The molecular weight of the corresponding free boronic acid (CAS 279262-23-6) is 221.06 g/mol .[8] It is crucial to use the correct molecular weight for the hydrochloride salt in all experimental calculations.
While specific, publicly available spectral data (NMR, IR, MS) for the hydrochloride salt is limited, the expected spectral characteristics can be inferred from the structure and data for the analogous free base. For instance, the ¹H NMR spectrum of the free boronic acid is available and can serve as a reference point.[9] Researchers should perform their own characterization to verify the identity and purity of the material before use.
Synthesis of (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride
A general and reliable method for the synthesis of (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride involves a multi-step process, typically starting from a readily available brominated precursor. The following is a representative synthetic workflow.
Caption: Synthetic workflow for (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride.
Experimental Protocol: A Representative Synthesis
This protocol outlines a general procedure for the synthesis of the pinacol ester intermediate, followed by hydrolysis to the desired boronic acid hydrochloride.
Part 1: Synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine [10]
-
To a solution of 4-((4-bromophenyl)methyl)morpholine (1.0 eq) in a suitable aprotic solvent (e.g., 1,4-dioxane or DMSO) is added bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
The mixture is then heated to 80-100 °C and stirred for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pinacol ester.
Part 2: Hydrolysis to (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride
-
The purified pinacol ester from Part 1 is dissolved in a mixture of a suitable organic solvent (e.g., acetone or THF) and aqueous hydrochloric acid (e.g., 2 M HCl).
-
The mixture is stirred at room temperature for 2-4 hours. The progress of the hydrolysis can be monitored by TLC.
-
Upon completion, the organic solvent is removed under reduced pressure.
-
The resulting aqueous solution is washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove the pinacol byproduct.
-
The aqueous layer is then concentrated under reduced pressure to yield (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride as a solid. The product can be further purified by recrystallization if necessary.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, and (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride is an excellent coupling partner for the synthesis of a wide range of biaryl compounds.[11]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the coupling of aminophenylboronic acid hydrochlorides and can be optimized for specific substrates.[12]
Materials:
-
(4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a Schlenk flask or a similar reaction vessel, add (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride, the aryl halide, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture and heat to 80-100 °C.
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the reactivity of the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.[12]
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[11] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic substrates and the inorganic base. Degassing the solvent removes dissolved oxygen.
Advantages of the Hydrochloride Salt in Drug Development and Synthesis
The use of (4-(MorpholinoMethyl)phenyl)boronic acid as its hydrochloride salt offers several practical advantages for researchers:
-
Enhanced Stability: Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides, which can exhibit different reactivity. The salt form often has greater stability and a longer shelf life.
-
Improved Handling: The hydrochloride salt is typically a free-flowing solid that is easier to handle and weigh accurately compared to the potentially hygroscopic free base.
-
Aqueous Solubility: While the morpholine group already enhances water solubility, the hydrochloride salt form can further improve this property, which can be beneficial in certain reaction conditions or for biological assays.
Conclusion
(4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride is a highly valuable and versatile reagent for organic synthesis, particularly in the realm of drug discovery and development. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures containing the desirable morpholine moiety. The hydrochloride salt form provides practical advantages in terms of stability and handling, making it a reliable building block for researchers. This in-depth technical guide provides the foundational knowledge and a detailed experimental protocol to empower scientists to effectively utilize this important compound in their synthetic endeavors.
References
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PubChem. 4-(Morpholinomethyl)phenylboronic acid. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]
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National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
-
Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Pharmaffiliates. [Link]
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- 6. 1335234-36-0|(4-(Morpholinomethyl)phenyl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]
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An In-Depth Technical Guide to the Solubility of (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride
For researchers, medicinal chemists, and formulation scientists, understanding the solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of successful drug development and process chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride (CAS: 1335234-36-0), a versatile building block in medicinal chemistry.
Compound Overview and Significance
(4-(MorpholinoMethyl)phenyl)boronic acid and its hydrochloride salt are important reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The boronic acid moiety allows for the formation of new carbon-carbon bonds, a critical step in constructing complex molecular architectures. The morpholinomethyl substituent enhances the compound's utility, often improving its physicochemical properties and providing a handle for further derivatization. These compounds are instrumental in the synthesis of biologically active molecules, including potential anticancer agents and other therapeutics.[1][2]
Key Structural Features:
-
Molecular Formula: C₁₁H₁₇BClNO₃
-
Molecular Weight: 257.52 g/mol
-
Appearance: Typically a white to off-white solid.[3]
-
Storage: Recommended storage at 2-8°C.[3]
The hydrochloride salt form is utilized to improve the stability and handling of the otherwise basic morpholine nitrogen, which can also influence its solubility profile, particularly in aqueous media.
Theoretical Solubility Profile: A Chemist's Perspective
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Based on the structure of (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride, we can predict its general solubility behavior.
Structural Components Influencing Solubility:
-
Phenylboronic Acid Group: The boronic acid functional group, -B(OH)₂, is capable of hydrogen bonding. However, phenylboronic acid itself has limited water solubility (approximately 10 g/L at 20°C).[4] Its solubility is generally poor in nonpolar hydrocarbons but moderate to high in polar organic solvents like ethers and ketones.[5][6][7]
-
Morpholine Ring: The morpholine moiety is a polar, cyclic ether and amine. The oxygen atom can act as a hydrogen bond acceptor, and in the hydrochloride salt, the protonated nitrogen atom can act as a hydrogen bond donor. This group is expected to enhance polarity and favor solubility in polar solvents.
-
Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the likelihood of solubility in polar protic solvents, especially water. The salt form introduces strong ion-dipole interactions with water molecules, which can overcome the lattice energy of the solid crystal. The common ion effect may become a factor in solutions already containing chloride ions, potentially depressing solubility.[8]
Expected Solubility Trends:
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | pH-Dependent | At low pH, the morpholine nitrogen will be fully protonated, maximizing polarity and likely leading to higher aqueous solubility. As the pH increases towards and above the pKa of the morpholine nitrogen, the free base form will predominate, decreasing polarity and likely reducing solubility. |
| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Good to Moderate | The combination of the polar morpholine, the hydrogen-bonding boronic acid, and the ionic hydrochloride salt should promote solubility in these solvents through hydrogen bonding and ion-dipole interactions. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Good to Moderate | These solvents can effectively solvate the cation and anion of the salt and interact with the polar functional groups of the molecule. |
| Ethers (e.g., THF, Diethyl Ether) | Low to Moderate | While boronic acids show some solubility in ethers, the ionic nature of the hydrochloride salt may limit solubility in less polar ethers like diethyl ether. |
| Nonpolar Solvents (e.g., Hexanes, Toluene) | Very Low / Insoluble | The high polarity and ionic character of the molecule are incompatible with the weak van der Waals forces offered by nonpolar solvents. |
Challenges in Boronic Acid Solubility Measurement
Determining the solubility of boronic acids requires careful experimental design due to their unique chemical properties. A primary challenge is the propensity of boronic acids to undergo dehydration, especially upon heating, to form cyclic trimetric anhydrides known as boroxines .[6][9] This equilibrium between the acid and the anhydride can lead to inconsistent and non-reproducible solubility data, as the two species possess different solubilities.[5] It is therefore crucial to characterize the solid phase both before and after the solubility experiment to ensure no phase transformation has occurred.[9]
Caption: Reversible dehydration of boronic acids to boroxines.
Experimental Protocols for Solubility Determination
Given the absence of published data, empirical determination is necessary. The two most reliable and widely accepted methods are the analytical Saturation Shake-Flask Method and the Synthetic (Dynamic) Method .
Protocol 1: Thermodynamic Solubility via Saturation Shake-Flask Method
This method is considered the "gold standard" for determining equilibrium solubility.[8] It involves equilibrating an excess of the solid compound with the solvent over a set period and then measuring the concentration of the dissolved solute in the supernatant.
Caption: Workflow for the Saturation Shake-Flask Method.
Step-by-Step Methodology:
-
Material Preparation:
-
Verify the identity and purity of the (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride solid.
-
Use high-purity solvents. For aqueous measurements, prepare buffers at the desired pH values.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of glass vials. An excess is confirmed by the visible presence of undissolved solid at the end of the experiment.
-
Causality Insight: Using a significant excess ensures that the solution reaches true saturation. However, avoid adding so much solid that it alters the properties (e.g., pH, volume) of the solvent.[8]
-
Add a precise volume of the chosen solvent or buffer to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours). It is crucial to establish that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration no longer increases.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the excess solid to sediment.
-
To ensure complete removal of solids, centrifuge the vials.
-
Alternatively, filter the suspension using a syringe filter. Self-Validating System: When filtering, select a filter material (e.g., PTFE, PVDF) that exhibits low binding affinity for the compound. It is good practice to discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.[8]
-
-
Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Trustworthiness: The use of a stability-indicating HPLC method is critical. It will not only quantify the parent compound but also detect any potential degradation products or the presence of the boroxine anhydride.
-
Protocol 2: Kinetic/Thermodynamic Solubility via the Synthetic (Dynamic) Method
The synthetic, or polythermal, method determines the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon heating. It is often faster than the shake-flask method.[10]
Caption: Workflow for the Synthetic (Dynamic) Method.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Sample Preparation:
-
Accurately weigh a specific amount of the boronic acid salt into the vessel.
-
Add a precise volume or mass of the desired solvent to create a slurry of known composition.
-
-
Measurement:
-
Begin stirring the slurry at a constant rate.
-
Heat the vessel at a slow, controlled rate (e.g., 0.1-0.5 °C per minute).
-
Causality Insight: A slow heating rate is critical to maintain thermal equilibrium between the solid and liquid phases and to avoid overshooting the true dissolution temperature.
-
Monitor the turbidity of the solution. The dissolution point is the temperature at which the solution becomes perfectly clear, marked by a sharp drop in turbidity or the visual disappearance of the last crystal.[5][6]
-
-
Data Analysis:
-
The recorded temperature and the known composition represent one point on the solubility curve (solubility vs. temperature).
-
Repeat the experiment with different solute-to-solvent ratios to generate a series of data points.
-
Plot the data to construct a full solubility curve for the compound in that specific solvent.
-
Conclusion
While a definitive, quantitative solubility value for (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride is not present in the public domain, a thorough understanding of its chemical structure allows for a strong predictive assessment of its behavior. The morpholine and hydrochloride functionalities suggest good solubility in polar protic solvents, with a strong dependence on pH in aqueous media. For drug development and process chemistry professionals requiring precise data, this guide provides two robust, industry-standard protocols—the Saturation Shake-Flask and Synthetic methods—for its empirical determination. Careful execution of these self-validating experimental workflows, with particular attention to the potential for boroxine formation, will yield the reliable and accurate solubility data necessary to advance research and development.
References
-
Shayanfar, A., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved January 18, 2026, from [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved January 18, 2026, from [Link]
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U.S. Pharmacopeia. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved January 18, 2026, from [Link]
-
Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. Retrieved January 18, 2026, from [Link]
-
Jouyban, A. (Ed.). (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved January 18, 2026, from [Link]
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Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 123-130. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Strategic Importance of (4-(MorpholinoMethyl)phenyl)boronic acid
(4-(Morpholinomethyl)phenyl)boronic acid and its derivatives are highly valuable building blocks in modern medicinal chemistry and materials science.[1][2] Their utility stems from the dual functionality of the molecule: a boronic acid moiety, which is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a morpholinomethyl group that enhances solubility and can serve as a key pharmacophore.[1][3] The Suzuki-Miyaura reaction is one of the most powerful methods for constructing carbon-carbon bonds, essential for creating the complex molecular architectures of many pharmaceutical agents and advanced materials.[4][5][6] This guide provides an in-depth, field-proven perspective on the robust synthesis, purification, and characterization of the hydrochloride salt of this compound, emphasizing the rationale behind key procedural choices to ensure reproducibility and scalability.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach simplifies the synthesis into two primary transformations. The target molecule is disconnected at the benzylic carbon-nitrogen bond, identifying a reductive amination reaction between 4-formylphenylboronic acid and morpholine as the key bond-forming step. The 4-formylphenylboronic acid intermediate, in turn, can be synthesized from readily available halobenzaldehydes. This two-step approach is efficient and modular.
Caption: Retrosynthetic pathway for the target compound.
Synthesis of Key Intermediate: 4-Formylphenylboronic Acid
The synthesis of 4-formylphenylboronic acid (4-FPBA) is a critical precursor step. First reported in 1990 by Heinrich Nöth's group, the original method involved a Grignard reaction with 4-bromobenzaldehyde.[7][8] Since then, several improved methods have been developed to enhance yield, purity, and cost-effectiveness, particularly for larger-scale production.[7]
Comparative Analysis of Synthetic Routes
The choice of synthetic route often depends on the scale of the reaction and the cost of starting materials. While the Grignard route is foundational, organolithium-based methods, especially from the less expensive 4-chlorobenzaldehyde, are often preferred in industrial settings.[8]
| Synthetic Method | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Nöth's Grignard Route [7][8] | 4-Bromobenzaldehyde | Mg, Trialkyl borate | ~78% | Foundational, well-documented. | Grignard reagent can be sensitive; higher cost of bromide. |
| Organolithium Route [8] | 4-Bromobenzaldehyde | n-BuLi, Triisopropyl borate | ~99% (crude) | Very high yield, fast reaction. | Requires cryogenic temperatures (-78 °C); BuLi is pyrophoric. |
| Patented Industrial Route [8] | 4-Chlorobenzaldehyde | Li metal, Trimethyl borate | High | Uses cost-effective starting material. | Requires protection of the aldehyde; handling lithium metal. |
Expert Insight: For laboratory-scale synthesis, the organolithium route from 4-bromobenzaldehyde offers the highest yield, but requires stringent anhydrous conditions and low temperatures. For process development, optimizing the route from 4-chlorobenzaldehyde is more economically viable. For this guide, we will detail the high-yielding organolithium protocol.
Protocol 1: Synthesis of 4-Formylphenylboronic Acid via Lithiation
This protocol requires strict anhydrous and inert atmosphere techniques.
-
Aldehyde Protection: The aldehyde must be protected to prevent reaction with the organolithium reagent. To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid. Heat to reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC/GC-MS). After cooling, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to yield the protected 2-(4-bromophenyl)-1,3-dioxolane.
-
Lithiation and Borylation: Dissolve the protected bromobenzaldehyde in anhydrous THF and cool the solution to -78 °C under an argon atmosphere. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature. Stir for 30-60 minutes. To this solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining -78 °C. Allow the reaction to slowly warm to room temperature overnight.
-
Hydrolysis and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid. This step hydrolyzes both the boronic ester and the acetal protecting group. Stir vigorously for 1-2 hours. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporation of the solvent will yield crude 4-formylphenylboronic acid, which can be purified by recrystallization from water.[9]
Core Synthesis via Reductive Amination
Reductive amination is a robust method for forming the C-N bond. It proceeds via the formation of an iminium ion intermediate from the aldehyde and morpholine, which is then reduced in situ.
Caption: Two-stage mechanism of reductive amination.
Choice of Reducing Agent
The selection of the reducing agent is critical for a successful and selective reaction.
| Reducing Agent | Solvent(s) | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | DCM, THF, DCE | Mild, selective for imines over aldehydes, does not require pH control. | Stoichiometric, generates acetate waste. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective, stable in weakly acidic conditions. | Highly toxic (potential for HCN gas evolution if pH drops too low). |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethanol | "Green" reagent, high atom economy. | Requires specialized high-pressure equipment; catalyst may be sensitive to impurities.[10] |
| Amine-Borane Complexes (e.g., 2-Picoline Borane) | THF, Protic Solvents | Stable, easy to handle, good for large scale.[10] | Can off-gas hydrogen and potentially toxic diborane during reaction/quench.[10] |
Expert Insight: For laboratory synthesis, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its mildness, high selectivity, and operational simplicity make it ideal for this transformation, avoiding the toxicity concerns of NaBH₃CN and the equipment requirements of catalytic hydrogenation.[11]
Protocol 2: Reductive Amination and Hydrochloride Salt Formation
-
Reaction Setup: To a stirred solution of 4-formylphenylboronic acid (1.0 eq) in dichloromethane (DCM), add morpholine (1.1 eq). Stir the mixture at room temperature for 30 minutes to allow for initial iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any initial exotherm. The reaction is typically complete within 2-4 hours. Monitor progress by TLC or LC-MS.
-
Workup and Isolation of Free Base: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Stir for 15 minutes, then separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude (4-(MorpholinoMethyl)phenyl)boronic acid as a free base.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol. Add a solution of HCl in a non-polar solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise until precipitation is complete and the solution is acidic.
-
Purification: Collect the precipitated hydrochloride salt by vacuum filtration. Wash the solid with cold diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a solvent system such as ethanol/diethyl ether. Dry the final product under high vacuum.
Purification and Quality Control: A Self-Validating System
Purifying boronic acids can be challenging due to their tendency to form boroxines (cyclic anhydrides) and their amphiphilic nature, which often leads to poor behavior on silica gel chromatography.[9][12]
Purification Strategy:
-
Acid-Base Extraction: One effective method involves dissolving the crude product in an organic solvent and washing with a base to form the boronate salt, which partitions into the aqueous layer. The aqueous layer is then re-acidified to precipitate the pure boronic acid.[13]
-
Recrystallization: For the final hydrochloride salt, recrystallization is the most effective method. The salt form generally exhibits higher crystallinity and more predictable solubility than the free base, facilitating purification.[14]
-
Chromatography Avoidance: While specialized techniques like using boric acid-treated silica gel exist, avoiding column chromatography for the final product is generally preferable to prevent yield loss and decomposition on the stationary phase.[12][15]
Analytical Characterization
A robust analytical package is required to confirm the structure and purity of the final product.
| Technique | Parameter | Expected Result for (4-(MorpholinoMethyl)phenyl)boronic acid HCl |
| ¹H NMR | Chemical Shift (δ), Integration, Multiplicity | Aromatic protons (~7.4-7.8 ppm), benzylic CH₂ (~4.2 ppm), morpholine protons (~2.9-3.9 ppm), broad singlet for B(OH)₂ and NH⁺. |
| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to the aromatic carbons, benzylic carbon, and morpholine carbons. |
| ¹¹B NMR | Chemical Shift (δ) | A single broad peak characteristic of a trigonal planar arylboronic acid, typically in the range of 27-33 ppm.[16][17] |
| LC-MS | Retention Time, Mass-to-charge ratio (m/z) | A single major peak in the chromatogram with an [M+H]⁺ ion corresponding to the free base molecular weight (222.1 g/mol ). |
| Purity (HPLC) | Peak Area % | ≥98% for use in drug development applications.[18] |
Safety and Handling
-
Boronic Acids: Can be irritants. Commercially available arylboronic acids often contain boroxime anhydrides, which can affect reactivity.[9] It is crucial to use high-purity or freshly recrystallized starting materials.
-
Organolithium Reagents (n-BuLi): Highly pyrophoric. Must be handled under a strict inert atmosphere by trained personnel.
-
Reducing Agents: STAB is moisture-sensitive. NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Anhydrous solvents are critical for the lithiation step.
Conclusion
The synthesis of (4-(MorpholinoMethyl)phenyl)boronic acid hydrochloride is a well-established, two-stage process that is highly amenable to laboratory and process scale-up. The key to a successful and reproducible synthesis lies in the careful selection of the synthetic route for the 4-formylphenylboronic acid intermediate and the choice of a mild and selective reducing agent, such as STAB, for the core reductive amination step. By converting the final product to its hydrochloride salt, purification is greatly simplified, avoiding the common pitfalls associated with purifying free boronic acids. The robust analytical characterization outlined ensures a final product of high purity, suitable for demanding applications in pharmaceutical research and development.
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- Organic Syntheses. 4.
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A Senior Application Scientist's Guide to (4-(MorpholinoMethyl)phenyl)boronic acid: Hydrochloride Salt vs. Free Base
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Morpholinomethyl)phenyl)boronic acid is a pivotal building block in contemporary organic synthesis and medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reagent is commercially available in two principal forms: the free base and the hydrochloride salt. The choice between these forms is not trivial and has significant implications for storage, handling, solubility, and reaction performance. This in-depth technical guide provides a comprehensive analysis of the two forms, offering field-proven insights to aid researchers in making informed decisions for their synthetic strategies. We will explore the fundamental chemical differences, practical advantages and disadvantages of each form, and provide a detailed, validated protocol for their use in Suzuki-Miyaura coupling.
Introduction: The Strategic Importance of Boronic Acids in Synthesis
Boronic acids and their derivatives are indispensable tools in modern organic chemistry, celebrated for their versatility, stability, and functional group tolerance.[2] Their prominence is largely due to their role as key coupling partners in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[3] This reaction is a cornerstone in the synthesis of complex molecules, including a vast number of pharmaceuticals and advanced materials.[4]
The compound (4-(Morpholinomethyl)phenyl)boronic acid, with its morpholine moiety, offers a handle for modulating physicochemical properties such as solubility and basicity, making it a valuable synthon in drug discovery programs.[1] Understanding the nuances between its free base and hydrochloride salt forms is critical for optimizing synthetic outcomes.
Physicochemical Properties: A Tale of Two Forms
The fundamental difference between the free base and the hydrochloride salt lies in the protonation state of the morpholine nitrogen atom. This seemingly small change has a cascade of effects on the molecule's overall properties.
The morpholine moiety in the free base contains a lone pair of electrons on the nitrogen, rendering it basic. In the presence of hydrochloric acid, this nitrogen is protonated, forming a morpholinium cation, with chloride as the counter-ion. The pKa of morpholine is approximately 8.3-8.5, which means that at a physiological pH of 7.4, a significant portion will exist in the protonated, cationic form.[2][5][6]
| Property | Free Base | Hydrochloride Salt | Rationale & Implications |
| Molecular Formula | C₁₁H₁₆BNO₃[7] | C₁₁H₁₇BClNO₃[8] | The addition of HCl increases the molecular weight. |
| Molecular Weight | 221.06 g/mol [7] | 257.52 g/mol [8] | Important for accurate molar calculations in reaction setup. |
| Appearance | White solid[1] | White to off-white solid[8] | Both are typically crystalline solids. |
| Solubility in Water | Low to Moderate | High | The ionic nature of the salt significantly enhances aqueous solubility, a key advantage for certain reaction conditions or biological assays. |
| Solubility in Organic Solvents | Generally good in polar aprotic solvents (e.g., Dioxane, THF)[1] | Lower in non-polar solvents, soluble in polar protic solvents (e.g., Methanol, Ethanol) | The free base is often preferred for reactions in common non-polar organic solvents. The salt's solubility profile is dominated by its ionic character. |
| Stability (Solid State) | Good | Excellent | Salts of organic bases are generally more crystalline and less prone to degradation from atmospheric CO₂ and moisture. The protonated amine is less susceptible to oxidation. |
| Stability (in Solution) | Susceptible to protodeboronation | Generally more stable, especially at lower pH. | The primary degradation pathway for arylboronic acids is protodeboronation (hydrolysis of the C-B bond).[9] While both forms are susceptible, maintaining a lower pH can suppress this pathway. |
| Hygroscopicity | Moderate | Can be higher | The salt form may attract more water from the atmosphere, requiring storage in a desiccator. |
Expert Insight: The enhanced aqueous solubility of the hydrochloride salt is a significant practical advantage. It allows for the preparation of concentrated stock solutions in water or aqueous buffer systems, which is often a requirement in high-throughput screening and biological applications. However, for classical organic synthesis in aprotic solvents, the free base is often more directly applicable due to its better solubility in those media.
The Impact on Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura coupling is a multi-step catalytic cycle involving a palladium catalyst.[10] The key steps are oxidative addition, transmetalation, and reductive elimination.[11] The choice between the free base and the hydrochloride salt directly impacts the crucial transmetalation step.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)"]; OxAdd [label="Oxidative Addition\nAr-Pd(II)-X(L₂)"]; Transmetalation [label="Transmetalation\nAr-Pd(II)-Ar'(L₂)"]; ReductiveElim [label="Reductive Elimination"]; Product [label="Ar-Ar'\n(Product)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; ArylHalide [label="Ar-X\n(Aryl Halide)", shape=ellipse, style=filled, fillcolor="#EA4335"]; BoronicAcid [label="Ar'-B(OH)₂\n(Boronic Acid)", shape=ellipse, style=filled, fillcolor="#4285F4"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#34A853"];
// Edges Pd0 -> OxAdd [label=" + Ar-X"]; OxAdd -> Transmetalation [label=" + [Ar'-B(OH)₃]⁻"]; Transmetalation -> ReductiveElim; ReductiveElim -> Pd0; ReductiveElim -> Product [style=dashed]; ArylHalide -> OxAdd [style=dashed]; BoronicAcid -> Transmetalation [style=dashed]; Base -> Transmetalation [style=dashed, label=" Activates Boronic Acid"]; } caption: "Simplified Suzuki-Miyaura Catalytic Cycle."
A critical requirement for the Suzuki-Miyaura reaction is the presence of a base.[3] The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily undergoes transmetalation with the palladium(II) complex.[3]
When using the free base:
-
You need to add a stoichiometric amount of base (typically 2-3 equivalents) to activate the boronic acid for the transmetalation step.
When using the hydrochloride salt:
-
You are introducing one equivalent of acid (HCl) into the reaction mixture.
-
Therefore, you must add at least one additional equivalent of base to first neutralize the hydrochloride and generate the free base in situ, followed by the requisite amount of base to activate the boronic acid for the catalytic cycle.
Expert Insight: Failure to account for the extra equivalent of acid when using the hydrochloride salt is a common pitfall that leads to low or no product yield. The reaction will not proceed efficiently if the boronic acid is not converted to its active boronate form. In some cases, the presence of certain salts, like chlorides, can even have a beneficial effect on the reaction by stabilizing the palladium catalyst or accelerating the oxidative addition step.[12]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of (4-(Morpholinomethyl)phenyl)boronic acid (both forms) with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
(4-(Morpholinomethyl)phenyl)boronic acid (free base) OR (4-(Morpholinomethyl)phenyl)boronic acid hydrochloride
-
Aryl Bromide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Adding the Boronic Acid and Base:
-
If using the Free Base: Add (4-(Morpholinomethyl)phenyl)boronic acid (1.2 eq) and the base (e.g., K₂CO₃, 3.0 eq).
-
If using the Hydrochloride Salt: Add (4-(Morpholinomethyl)phenyl)boronic acid hydrochloride (1.2 eq) and the base (e.g., K₂CO₃, 4.0 eq ).
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Stir the mixture and heat to 80-100°C. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reaction times typically range from 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Recommendations
Both the free base and hydrochloride salt of (4-(Morpholinomethyl)phenyl)boronic acid are effective reagents in Suzuki-Miyaura coupling reactions. The choice between them should be guided by the specific requirements of the experimental design.
-
Choose the Hydrochloride Salt for:
-
Enhanced aqueous solubility.
-
Improved long-term storage stability in the solid state.
-
Applications where stock solutions in aqueous media are required.
-
Remember to use an additional equivalent of base.
-
-
Choose the Free Base for:
-
Direct use in common aprotic organic solvents.
-
Reactions where the presence of chloride ions is undesirable.
-
Simplified stoichiometry with respect to the base.
-
By understanding the fundamental differences and their practical implications, researchers can harness the full synthetic potential of this versatile building block, leading to more efficient, reproducible, and successful outcomes in their drug discovery and development endeavors.
References
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PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]
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Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
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Ataman Kimya. (n.d.). MORPHOLINE (110-91-8). Retrieved from [Link]
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Sherwood, J. (2013, November 7). Salty Suzuki-Miyaura Reactions. RSC Green Chemistry Blog. Retrieved from [Link]
- Zhang, B., et al. (2013). Acceleration of Suzuki coupling reaction by abundant and non-toxic salt particles. Green Chemistry, 15(12), 3338-3344.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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The Role of the Morpholino Group in Boronic Acid Reactivity: A Technical Guide for Advanced Chemical Applications
Abstract
Boronic acids are a cornerstone of modern synthetic chemistry and chemical biology, prized for their versatility in cross-coupling reactions and their unique ability to form reversible covalent bonds with diols. The reactivity and stability of the boronic acid moiety can be finely tuned through substituent effects. This technical guide provides an in-depth analysis of the morpholino group as a powerful, non-classical modulator of boronic acid reactivity. We will move beyond simple inductive and resonance effects to explore the dominant role of intramolecular boron-nitrogen (B←N) coordination. This guide will elucidate how this dative bond fundamentally alters the physicochemical properties of the boronic acid, leading to enhanced stability, modulated acidity, and pH-responsive behavior. These characteristics are critical for applications in drug development, chemical sensing, and the design of smart materials. Detailed experimental protocols for synthesis and characterization are provided to empower researchers to harness the unique potential of morpholino-functionalized boronic acids.
Introduction: The Foundational Chemistry of the Boronic Acid Moiety
The Unique Chemistry of Boron: Lewis Acidity and the B(OH)₂ Group
Boronic acids [R-B(OH)₂] are organoboron compounds featuring a carbon-boron bond and two hydroxyl groups. Structurally, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane[1][2]. This electron deficiency confers significant Lewis acidity, allowing the boron atom to readily accept a pair of electrons from nucleophiles (Lewis bases). This fundamental property is the origin of a boronic acid's diverse reactivity profile[3][4].
The sp²-sp³ Equilibrium: The Gateway to Reactivity and Recognition
In aqueous media, the Lewis acidic sp²-hybridized boronic acid exists in a pH-dependent equilibrium with an anionic, sp³-hybridized tetrahedral boronate species, [R-B(OH)₃]⁻[3]. The pKa for this equilibrium for a typical aryl boronic acid is around 9[3]. This structural transition from a neutral, planar molecule to an anionic, tetrahedral complex is central to nearly all of its applications. The formation of the tetrahedral state is a prerequisite for transmetalation in Suzuki-Miyaura coupling and is the basis for the reversible covalent binding to 1,2- and 1,3-diols, a feature widely exploited in saccharide sensing and drug delivery[4][5].
Scope of this Guide: Introducing the Morpholino Group as a Key Modulator
While the reactivity of boronic acids can be modulated by traditional electron-donating or electron-withdrawing groups on an aryl ring, certain substituents offer more profound and nuanced control. This guide focuses on the morpholino group, specifically when positioned to allow for intramolecular interaction with the boron center (e.g., at the ortho-position of a phenylboronic acid). We will demonstrate that the primary role of the morpholino group is not as a simple electronic substituent, but as an intramolecular coordinating ligand that fundamentally alters the stability and reactivity of the boronic acid core.
The Morpholino Substituent: An Intramolecular Modulator
Structural and Electronic Properties of Morpholine
Morpholine is a saturated heterocycle containing both an ether linkage (oxygen) and a secondary amine (nitrogen). The oxygen atom is electron-withdrawing via the inductive effect. The nitrogen atom, however, possesses a lone pair of electrons, making it a potent Lewis base and hydrogen bond acceptor. When attached as a substituent, for example, via a methylene linker to a phenylboronic acid, the nitrogen's lone pair is sterically positioned to interact directly with the boron center.
The Defining Feature: Intramolecular Boron-Nitrogen (B←N) Coordination
The most significant contribution of an appropriately positioned morpholino group is the formation of an intramolecular dative bond between the morpholine nitrogen and the vacant p-orbital of the boron atom. This coordination converts the boron center from a trigonal planar sp² state to a pseudo-tetrahedral sp³-like state, often referred to as a boronate "atrane" or a Wulff-type boronic acid[6][7].
This intramolecular interaction has been extensively studied in analogous systems like ortho-(dialkylaminomethyl)phenylboronic acids using techniques such as ¹¹B NMR and X-ray crystallography, which confirm the presence and strength of the B←N dative bond[8][9]. The formation of this bond pre-organizes the boronic acid into a tetrahedral geometry, a state that is typically only accessed at high pH or in the presence of a strong Lewis base.
Caption: Equilibrium between the open sp² and the intramolecularly coordinated sp³ state.
Core Physicochemical Consequences of B←N Coordination
Enhanced Chemical Stability: A Shield for the C-B Bond
One of the primary liabilities of boronic acids, particularly electron-deficient heteroaryl derivatives, is their susceptibility to protodeboronation—the cleavage of the C–B bond by a proton source[10][11]. This degradation pathway is a significant issue in synthetic reactions run in aqueous or protic media[12][13][14].
The intramolecular B←N coordination provides a powerful stabilizing effect. By occupying the empty p-orbital and inducing a tetrahedral geometry, the morpholino group effectively "shields" the boron center. This shielding disfavors the mechanisms of acid- or base-catalyzed protodeboronation, which typically require interaction with the vacant p-orbital or formation of a boronate anion, respectively[6][10][15]. This stabilization can increase the half-life of a boronic acid in solution by several orders of magnitude, a critical advantage in pharmaceutical formulations and multi-step syntheses[16].
| Compound Type | Relative Protodeboronation Rate (t½) | Key Feature | Reference Principle |
| Phenylboronic Acid | 1x (Baseline) | Unstabilized sp² Boron | [10] |
| Electron-Deficient Arylboronic Acid | > 10x | Activated C-B bond | [13] |
| ortho-(Morpholinomethyl)phenylboronic Acid | < 0.01x | Intramolecular B←N Coordination | [6][15] |
Table 1. Illustrative comparison of protodeboronation rates. The rate for the morpholino-substituted compound is significantly lower due to the stabilizing effect of intramolecular coordination.
Modulation of Lewis Acidity and Effective pKa
The pKa of a boronic acid is a measure of the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate. The intramolecular B←N dative bond effectively pre-pays the energetic cost of reorganizing from a planar to a tetrahedral geometry. Consequently, while the intrinsic Lewis acidity of the boron atom might be reduced by the dative bond, the molecule's ability to bind external nucleophiles (like diols) at a lower pH is enhanced[7][17]. This is because the stable, neutral, tetracoordinate ground state can more readily exchange the intramolecular nitrogen ligand for an external oxygen nucleophile without needing a high pH to form the initial [R-B(OH)₃]⁻ species. This leads to a lower effective pKa for diol binding, making such compounds highly effective as saccharide sensors under physiological conditions (pH ~7.4)[18].
| Boronic Acid | pKa | Notes | Reference |
| Phenylboronic acid | 8.8 | Standard reference | [19] |
| 3-Aminophenylboronic acid | 8.7 (B(OH)₂) / 4.5 (NH₃⁺) | Amine acts as a simple substituent | [19] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | 6.8 | Strong electron-withdrawing groups lower pKa | [19] |
| Wulff-type boronic acids | ~7.0-7.5 (effective for diol binding) | Intramolecular coordination facilitates binding at neutral pH | [7][20] |
Table 2. Comparison of pKa values for various phenylboronic acid derivatives. Wulff-type boronic acids, analogous to morpholino-coordinated species, exhibit optimal diol binding near physiological pH.
Impact on Reactivity and Functional Applications
Diol and Saccharide Binding: A Competitive Equilibrium
The interaction of a morpholino-functionalized boronic acid with an external diol (e.g., glucose) is best described as a competitive ligand exchange. The diol must displace the intramolecular morpholino nitrogen to form a cyclic boronate ester.
This dynamic has profound implications for sensor design. The stability of the B←N bond dictates the binding affinity (Kₐ) for the target diol. A very strong B←N bond will result in weak diol binding, whereas a moderately stable bond allows for selective and reversible binding at a specific pH range[5][21]. This pH sensitivity arises because protonation of the morpholino nitrogen at low pH will break the dative bond, "activating" the boronic acid for diol binding.
Caption: Competitive equilibrium for diol binding with a morpholino-boronic acid.
Applications in pH-Responsive Systems and Drug Delivery
The pH-dependent nature of the B←N bond makes these molecules ideal building blocks for "smart" drug delivery systems[22][23][24]. A drug containing a diol (like many polyphenols) can be conjugated to a morpholino-boronic acid via a boronate ester linkage. The intramolecular B←N bond stabilizes this linkage at physiological pH (7.4)[15]. Upon reaching the more acidic microenvironment of a tumor or an endosome (pH 5.0-6.8), the morpholino nitrogen becomes protonated, breaking the dative bond. This destabilizes the boronate ester, leading to cleavage and targeted release of the drug payload[22][25].
Implications for Cross-Coupling Reactions
In the context of Suzuki-Miyaura coupling, the intramolecular B←N coordination can render the boronic acid less reactive towards transmetalation. The boron center is already tetracoordinate and sterically encumbered, hindering its interaction with the palladium catalyst. This can be advantageous, as the morpholino group can serve as a protecting group that is stable to various reaction conditions[6]. The boronic acid can then be "activated" for coupling by adding an acid to break the B←N bond or by performing the reaction at a higher temperature to overcome the dissociation energy.
Experimental Methodologies
Synthesis of ortho-(Morpholinomethyl)phenylboronic Acid
This protocol describes a common method for synthesizing boronic acids with ortho-amine functionalities via directed ortho-metalation.
Causality: The N,N-disubstituted aminomethyl group acts as a directed metalation group (DMG), guiding a strong base (like s-BuLi) to selectively deprotonate the ortho-position of the benzene ring. The resulting aryllithium species is a powerful nucleophile that is then trapped by an electrophilic boron source (trialkyl borate) to form the C-B bond. Subsequent acidic hydrolysis cleaves the borate ester to yield the final boronic acid.
Step-by-Step Protocol:
-
Starting Material Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-benzylmorpholine (1.0 equiv.) in anhydrous diethyl ether or THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add sec-butyllithium (1.1 equiv.) dropwise via syringe. Stir the resulting deep red solution at -78 °C for 2 hours.
-
Borylation: Add triisopropyl borate (1.5 equiv.), which has been pre-cooled to -78 °C, dropwise to the aryllithium solution. The color should dissipate. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Carefully quench the reaction by pouring it into a stirred solution of 2 M hydrochloric acid. Stir vigorously for 4-6 hours until the borate ester is fully hydrolyzed.
-
Workup and Purification: Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
Caption: Synthetic workflow for ortho-(morpholinomethyl)phenylboronic acid.
Protocol: Determination of Boronic Acid pKa via Spectroscopic Titration
Principle: This method relies on monitoring the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH. The trigonal boronic acid and the tetrahedral boronate anion have different electronic structures and thus different absorbance profiles. By fitting the absorbance data to the Henderson-Hasselbalch equation, the pKa can be determined.
Step-by-Step Protocol:
-
Stock Solutions: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or a 3:1 water/acetonitrile mixture to ensure solubility)[26]. Prepare a series of buffer solutions with known pH values ranging from 2 to 12.
-
Sample Preparation: In a series of quartz cuvettes, add a fixed volume of the boronic acid stock solution to each buffer solution, ensuring the final concentration of the boronic acid is constant across all samples.
-
Measurement: Record the UV-Vis spectrum (e.g., 220-400 nm) for each sample.
-
Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal. Plot the absorbance at this wavelength against the pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the boronic acid.
Protocol: Kinetic Analysis of Diol Binding via Competitive Fluorescence Assay
Principle: This method uses a fluorescent catechol dye, Alizarin Red S (ARS), which is non-fluorescent in its free form but becomes highly fluorescent upon forming a boronate ester[5][20][21]. A target diol (e.g., glucose) will compete with ARS for binding to the boronic acid, causing a decrease in fluorescence. By monitoring this fluorescence quenching, the binding constant (Kₐ) for the target diol can be determined.
Step-by-Step Protocol:
-
Determine Kₐ for ARS: First, titrate the boronic acid into a solution of ARS at a constant pH (e.g., 7.4) and monitor the increase in fluorescence to determine the binding constant between the boronic acid and ARS (K_ARS)[5].
-
Competitive Assay: Prepare a solution containing fixed concentrations of the boronic acid and ARS, chosen to give a strong fluorescent signal.
-
Titration: Titrate this solution with increasing concentrations of the target diol (e.g., glucose, fructose, or sorbitol).
-
Measurement: After each addition of the diol, allow the solution to equilibrate and record the fluorescence intensity.
-
Data Analysis: Plot the change in fluorescence intensity against the diol concentration. The data can be fitted to a competitive binding isotherm to calculate the equilibrium association constant (Kₐ) for the boronic acid-diol interaction[5][20].
Conclusion and Future Perspectives
The morpholino group is far more than a simple spectator substituent in the chemistry of boronic acids. Its ability to engage in robust, reversible intramolecular B←N coordination establishes it as a powerful "master switch" for controlling reactivity. This single interaction provides enhanced stability against degradation, modulates Lewis acidity for optimal performance at physiological pH, and creates a platform for designing sophisticated, stimuli-responsive systems.
The principles outlined in this guide—stabilization through intramolecular coordination and reactivity modulation via competitive ligand exchange—provide a rational basis for the design of next-generation therapeutics, diagnostics, and smart materials. Future research will likely focus on leveraging this B←N motif to create highly selective enzyme inhibitors, advanced drug delivery vehicles with multi-stage release mechanisms, and ultrasensitive biosensors for complex biological analytes. The morpholino-boronic acid platform represents a convergence of stability and dynamic reactivity, promising a broad and impactful future in applied chemistry.
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Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
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Collins, B. E., Sorey, S., Hargrove, A. E., Shabbir, S. H., Lynch, V. M., & Anslyn, E. V. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. The Journal of organic chemistry, 74(11), 4055–4060. [Link]
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]
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Power, M., & O'Donoghue, A. C. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 126(48), 9036–9047. [Link]
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Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
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Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. [Link]
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Ma, R., et al. (2022). N-Coordinated Organoboron in Polymer Synthesis and Material Science. Macromolecules. [Link]
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Lee, S., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10), e2013691118. [Link]
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Li, Q., et al. (2021). Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron–Nitrogen Coordination. Journal of the American Chemical Society, 143(1), 466-475. [Link]
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Collins, B. E., et al. (2009). Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. Scholars@Duke. [Link]
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Lorand, J. P., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18534–18542. [Link]
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Synthesis of (Azidomethyl)phenylboronic Acids. (2014). ResearchGate. [Link]
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Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. RSC Advances, 2(21), 7847-7861. [Link]
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Kocer, A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18534-18542. [Link]
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Wikipedia contributors. (2024). Boronic acid. In Wikipedia, The Free Encyclopedia. [Link]
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Roberts, A. M., et al. (2023). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. The Journal of Organic Chemistry. [Link]
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A Wulff-type boronate for boronate affinity capture of cis-diol compounds at medium acidic pH condition. (2012). Chemical Communications. [Link]
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Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
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Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. (2018). Semantic Scholar. [Link]
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Hall, D. G. (2010). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
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Al-Zoubi, W. (2015). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Advances. [Link]
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Vale, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3579. [Link]
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4-(Morpholinomethyl)phenylboronic acid. PubChem. [Link]
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A novel Wulff-type boronate acid-functionalized magnetic metal-organic framework imprinted polymer for specific recognition of glycoproteins under physiological pH. (2020). Journal of Separation Science, 43(19), 3785-3792. [Link]
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High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. (2022). Journal of the American Chemical Society. [Link]
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Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. (2016). Journal of Materials Chemistry B, 4(3), 452-460. [Link]
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Docquier, J. D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 650–655. [Link]
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Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. (2020). International Journal of Nanomedicine, 15, 687–700. [Link]
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Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. (2017). Macromolecular Rapid Communications, 38(2), 1600551. [Link]
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pK a values for boronic acids 1-7. ResearchGate. [Link]
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Docquier, J. D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 650–655. [Link]
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Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. (2023). Pharmaceutics, 15(6), 1632. [Link]
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X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. [Link]
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Matthews, D. A., et al. (1975). X-ray crystallographic study of boronic acid adducts with subtilisin BPN' (Novo). A model for the catalytic transition state. Journal of Biological Chemistry, 250(18), 7120-7126. [Link]
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Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a. (2021). International Journal of Nanomedicine. [Link]
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Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2015). Journal of Nanobiotechnology, 13, 73. [Link]
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Selected boronic acids and their pKa values. ResearchGate. [Link]
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Stereospecific Enzymatic Conversion of Boronic Acids to Amines. (2024). OSTI.gov. [Link]
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Stereospecific Enzymatic Conversion of Boronic Acids to Amines. (2024). Journal of the American Chemical Society. [Link]
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Methodological & Application
Palladium catalyst for (4-(MorpholinoMethyl)phenyl)boronic acid Suzuki reaction
An Application Guide to the Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(MorpholinoMethyl)phenyl)boronic acid
Introduction: The Strategic Importance of Morpholine-Containing Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of complex biaryl structures that form the backbone of numerous pharmaceuticals.[1]
This guide focuses on a specific, highly relevant building block: (4-(MorpholinoMethyl)phenyl)boronic acid . The morpholine motif is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. Consequently, the ability to efficiently couple this boronic acid to various aryl and heteroaryl halides is of paramount importance for drug development professionals.[3][4]
However, the presence of the morpholino group—a tertiary amine—introduces specific challenges. The nitrogen's lone pair can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions. Therefore, a carefully optimized protocol is not just beneficial but essential for achieving high yields and reproducibility. This document provides a detailed exploration of the mechanistic underpinnings, catalyst selection rationale, and field-proven protocols for the successful Suzuki-Miyaura coupling of this valuable substrate.
The Catalytic Heart: Mechanism and Component Selection
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is crucial for rational troubleshooting and optimization. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[1][5]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1][7]
-
Reductive Elimination: The two organic partners (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond of the desired biaryl product and regenerating the Pd(0) catalyst for the next cycle.[5]
Causality Behind Component Choices
1. Palladium Precatalyst: The Source of Power The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[8][9]
-
Pd(PPh₃)₄ (Tetrakis): A common choice, this yellow solid is a direct source of Pd(0).[10][11] However, the triphenylphosphine ligands can sometimes be suboptimal for challenging couplings, and their dissociation is a prerequisite for the catalytic cycle to begin.[9][12]
-
Pd(OAc)₂ / Pd₂(dba)₃: These are often paired with more sophisticated ligands. They are reduced in situ to the active Pd(0) species. This approach allows for greater flexibility in tailoring the catalyst's properties by choosing a specific ligand.
2. The Ligand: The Key to Selectivity and Efficiency For a substrate like (4-(MorpholinoMethyl)phenyl)boronic acid, the ligand is arguably the most critical variable. The ideal ligand must stabilize the palladium center, facilitate the key steps of the catalytic cycle, and prevent catalyst deactivation.
-
Limitations of Simple Ligands: While Pd(PPh₃)₄ can be effective, its performance may be limited with electron-rich or sterically hindered substrates.[9][13]
-
The Buchwald Ligands (Advantage for Challenging Substrates): A class of bulky, electron-rich biaryl monophosphine ligands, such as XPhos and SPhos , have revolutionized Suzuki couplings.[7][14] Their design offers distinct advantages:
-
Steric Bulk: The large size promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates.[8][15] It also encourages the formation of highly reactive monoligated Pd(0) species, which accelerate oxidative addition.[7][16]
-
Electron-Donating Nature: The electron-rich character of the phosphine increases the electron density on the palladium center, which significantly speeds up the oxidative addition of aryl chlorides and bromides.[7][17]
-
For the target reaction, using a Buchwald-type ligand is highly recommended to overcome potential coordination from the morpholino nitrogen and to ensure high catalytic turnover.
3. The Base: The Unsung Hero The base plays multiple crucial roles. It is not merely a pH adjuster.[1]
-
It activates the boronic acid by forming the boronate complex, increasing its nucleophilicity for the transmetalation step.[7]
-
It can participate in the regeneration of the active catalyst and prevent the accumulation of acidic byproducts that could lead to protodeboronation (the undesired cleavage of the C-B bond).
Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). For challenging couplings, a stronger, non-nucleophilic base like K₃PO₄ is often preferred as it has proven effective in many difficult cases.[7][18]
4. The Solvent: Creating the Right Environment The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (where the inorganic base resides).
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[1][18]
-
Role of Water: A small amount of water is often essential, as it helps to dissolve the base and facilitates the formation of the active boronate species.[2][19] The ratio of organic solvent to water can significantly impact the reaction rate and must be optimized.[20]
Detailed Application Protocols
The following protocols are designed as robust starting points for researchers. All solvents should be rigorously degassed before use by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes to prevent oxygen from deactivating the palladium catalyst.[8]
Protocol 1: General Coupling with an Aryl Bromide (High Success Rate)
This protocol utilizes a highly effective Buchwald ligand system.
Caption: Step-by-step experimental workflow for the Suzuki reaction.
Materials:
-
Aryl Bromide (1.0 equiv)
-
(4-(MorpholinoMethyl)phenyl)boronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, (4-(MorpholinoMethyl)phenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Inerting: Seal the vial with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 5:1 Dioxane:H₂O, with a final concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[8]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[8]
Protocol 2: Classic Coupling with Pd(PPh₃)₄
This protocol uses a more traditional catalyst and may require higher temperatures or longer reaction times.
Materials:
-
Aryl Halide (Iodide or Bromide) (1.0 equiv)
-
(4-(MorpholinoMethyl)phenyl)boronic acid (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv, 5 mol%)[9]
-
Dimethoxyethane (DME) / Water (4:1 ratio) (degassed)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve the aryl halide and (4-(MorpholinoMethyl)phenyl)boronic acid in the degassed DME/Water solvent mixture.
-
Base Addition: Add the K₂CO₃ to the solution.
-
Catalyst Addition: Purge the flask with argon for 15 minutes. Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.[10]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80-85 °C with vigorous stirring overnight.
-
Workup and Purification: Follow steps 5-7 from Protocol 1.
Comparative Data and Troubleshooting
The choice of reaction components can drastically affect the outcome. The table below summarizes typical conditions and considerations.
| Parameter | Condition A (High Performance) | Condition B (Classic) | Rationale & Key Insights |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(PPh₃)₄ | Pairing a Pd(II) source with a specialized ligand often gives higher activity and broader scope.[14][21] |
| Ligand | XPhos or SPhos | PPh₃ (from catalyst) | Buchwald ligands are superior for hindered or electron-rich substrates, accelerating key catalytic steps.[16][18] |
| Base | K₃PO₄ or Cs₂CO₃ | K₂CO₃ or Na₂CO₃ | Stronger, non-nucleophilic bases like K₃PO₄ are often more effective, especially for less reactive aryl chlorides.[7][18] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | DME/H₂O or THF/H₂O | Solvent choice affects solubility and reaction rates. Dioxane and Toluene are excellent for higher temperatures.[1][18] |
| Temperature | 80 - 110 °C | 80 - 100 °C | Higher temperatures may be needed for less reactive partners (e.g., aryl chlorides). |
Troubleshooting Common Issues
-
Low or No Yield:
-
Catalyst Deactivation: The most common culprit is oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.[8]
-
Inactive Catalyst: Check the age and storage conditions of your palladium source and ligands.
-
Poor Base Quality: The base (especially K₃PO₄) can be hygroscopic. Use a freshly opened bottle or dry it in an oven before use.
-
-
Protodeboronation (Boronic acid decomposes):
-
This side reaction replaces the C-B bond with a C-H bond. It can be caused by excess water, high temperatures, or prolonged reaction times. Try using a more anhydrous solvent system or a milder base.
-
-
Homocoupling (Formation of Ar-Ar and Boronic-Boronic dimers):
-
This often points to the presence of oxygen.[8] It can also occur if the transmetalation step is slow relative to other pathways. A more effective ligand (e.g., a Buchwald ligand) can often suppress this by accelerating the desired cross-coupling cycle.
-
Conclusion
The Suzuki-Miyaura coupling of (4-(MorpholinoMethyl)phenyl)boronic acid is a powerful and essential transformation for medicinal chemistry and drug discovery. Success hinges on a rational approach to catalyst system selection. While traditional methods using Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or SPhos offer superior performance, broader substrate scope, and greater reliability, especially when dealing with challenging aryl halides. By adhering to rigorous experimental techniques, particularly the maintenance of an inert atmosphere, researchers can consistently achieve high yields of these valuable morpholine-containing biaryl compounds.
References
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Suzuki reaction - Wikipedia. (URL: [Link])
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (URL: [Link])
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Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. (URL: [Link])
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Barrios-Landeros, F., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. (URL: [Link])
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Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. (URL: [Link])
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Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. ResearchGate. (URL: [Link])
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Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. (URL: [Link])
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A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method... ResearchGate. (URL: [Link])
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. (URL: [Link])
-
4-(Morpholinomethyl)phenylboronic acid | 279262-23-6. J&K Scientific LLC. (URL: [Link])
-
Singh, H. B., & Butcher, R. J. (2017). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 36(15), 2683–2697. (URL: [Link])
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. Common Organic Chemistry. (URL: [Link])
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A Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls... Organic Letters - ACS Publications. (URL: [Link])
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Buchwald Phosphine Ligands. Merck Millipore. (URL: [Link])
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Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. PubMed. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). (URL: [Link])
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. (URL: [Link])
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. (URL: [Link])
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. (URL: [Link])
-
Project Thesis Suzuki coupling of functionalized arylboronic acids... Diva-Portal.org. (URL: [Link])
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. (URL: [Link])
-
Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. IT Services - University of Liverpool. (URL: [Link])
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. (URL: [Link])
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. (URL: [Link])
-
Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids Using a Morpholine–Pd(OAc)2 Catalyst System. Scite.ai. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? Reddit. (URL: [Link])
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (URL: [Link])
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. (URL: [Link])
-
A simple supramolecular palladium catalyst for Suzuki-Miyaura... . (URL: [Link])
-
Ferreira, I. C. F. R., & Santos, C. M. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. (URL: [Link])
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. (URL: [Link])
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Optimizing Suzuki Couplings with Morpholino-Substituted Boronic Acids: A Guide to Strategic Base Selection
Introduction: The Significance of the Morpholino Moiety and its Challenges in Suzuki Coupling
The morpholine scaffold is a cornerstone in modern medicinal chemistry, imparting favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles to drug candidates. Its prevalence in pharmaceuticals necessitates robust and efficient synthetic methodologies for the incorporation of this valuable heterocycle. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds, offering a versatile route to biaryl and heteroaryl structures that are often the core of bioactive molecules.[1]
However, the marriage of morpholino-substituted boronic acids with aryl or heteroaryl halides in the Suzuki coupling is not without its nuances. The electron-donating nature of the morpholino group, a consequence of the nitrogen lone pair's resonance with the aromatic ring, introduces specific challenges. These substrates are particularly susceptible to side reactions, most notably base-promoted protodeboronation, which can significantly diminish reaction yields.[2][3] The selection of an appropriate base is therefore not a trivial experimental parameter but a critical decision that dictates the success or failure of the coupling. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of bases for the Suzuki coupling of morpholino-substituted boronic acids, grounded in mechanistic principles and supported by detailed protocols.
Mechanistic Insights: The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the Suzuki-Miyaura coupling mechanism is essential to appreciate the critical function of the base. The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Figure 2. Experimental Workflow for Suzuki Coupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-(Morpholin-4-yl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) [5]* Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 4-(morpholin-4-yl)phenylboronic acid, potassium carbonate, and the palladium catalyst.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Alternative Conditions using Potassium Phosphate
For less reactive aryl halides or when Protocol 1 gives low yields, a stronger base and a more active catalyst system may be required.
Materials:
-
Aryl chloride or bromide (1.0 mmol, 1.0 equiv)
-
4-(Morpholin-4-yl)phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv) [6]* Palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)
-
Degassed solvent (e.g., t-BuOH or Dioxane, 5 mL)
Procedure:
-
Follow the general setup as described in Protocol 1, substituting the reagents as listed above.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress. Due to the higher activity of the catalyst system, reaction times may be shorter.
-
Perform the workup and purification as described in Protocol 1.
Troubleshooting and Key Considerations
-
Protodeboronation: If significant amounts of the deboronated morpholino-arene are observed, consider using a milder base (e.g., KF), lowering the reaction temperature, or using an anhydrous solvent system.
-
Low Conversion: If the reaction stalls, consider a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃), a more active palladium catalyst/ligand system (e.g., those employing Buchwald ligands like SPhos or XPhos), [7]or increasing the reaction temperature.
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents like dioxane, THF, and DMF, often with the addition of water to aid in the dissolution of the inorganic base, are commonly used. [8]* Ligand Effects: For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields. [9]
Conclusion
The successful Suzuki-Miyaura coupling of morpholino-substituted boronic acids is highly contingent on the judicious selection of the base. While the electron-donating nature of the morpholino group presents the challenge of protodeboronation, a systematic approach to base selection can lead to high-yielding and efficient transformations. By starting with moderately strong inorganic bases like potassium carbonate or potassium phosphate and understanding the mechanistic role of the base, researchers can confidently navigate the complexities of this important reaction, thereby streamlining the synthesis of novel morpholino-containing compounds for drug discovery and development.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction: mechanism, catalyst selection, and limitations. Chemical Society Reviews, 43(1), 412-443.
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(20), 7384-7400.
- Joy, N., Muthipeedika, R. P. K., Haridas, K. R., & Bakulev, V. A. (2019). Screening of different bases for Suzuki coupling.
- Al-Masum, M., & Al-Aabed, A. (2020). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE A. HETEROCYCLES, 101(2), 631-642.
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Manley, D. W. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-22). Royal Society of Chemistry.
- Zou, G., Wang, Z., Zhu, J., & Tang, J. (2006). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by heterobimetallic complexes.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- RSC Advances. (2015). Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid with and without stabilizer. RSC Advances.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Nath, U., et al. (2024).
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid...
- BenchChem. (2025). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids. BenchChem.
- Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4967.
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Synthesis of bioactive molecules using (4-(MorpholinoMethyl)phenyl)boronic acid
An Application Guide to the Synthesis of Bioactive Molecules Using (4-(MorpholinoMethyl)phenyl)boronic acid
Introduction: A Privileged Building Block in Medicinal Chemistry
(4-(Morpholinomethyl)phenyl)boronic acid has emerged as a cornerstone reagent for medicinal chemists and drug development professionals. Its utility lies in the convergence of two powerful concepts in modern drug design: the robust and versatile Suzuki-Miyaura cross-coupling reaction and the incorporation of the morpholine moiety, a "privileged" heterocyclic scaffold.[1][2] This guide provides an in-depth exploration of the application of (4-(morpholinomethyl)phenyl)boronic acid, offering not just protocols but the scientific rationale behind its use in constructing complex, biologically active molecules.
The morpholine ring is frequently integrated into drug candidates to enhance their pharmacological profiles.[2][3] Its presence often bestows advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and a well-balanced lipophilic-hydrophilic character.[4][5] The nitrogen atom's reduced basicity compared to other amines like piperidine can be crucial for optimizing target engagement and pharmacokinetic/pharmacodynamic (PK/PD) properties.[4][5] When appended to a phenylboronic acid, the morpholinomethyl group creates a versatile building block, ready to be incorporated into diverse molecular frameworks via carbon-carbon bond formation.[6][7] The primary route for this incorporation is the palladium-catalyzed Suzuki-Miyaura reaction, a Nobel Prize-winning methodology celebrated for its mild conditions and exceptional functional group tolerance, making it a preferred tool for late-stage functionalization in complex syntheses.[8][9][10]
This document serves as a senior-level guide, detailing the properties, handling, and application of (4-(morpholinomethyl)phenyl)boronic acid with a focus on the synthesis of kinase inhibitors, a major class of therapeutic agents where its structural contributions are particularly impactful.[11][12]
Reagent Profile: Physicochemical Properties and Safe Handling
Understanding the fundamental properties of a reagent is critical for successful and safe experimentation. (4-(Morpholinomethyl)phenyl)boronic acid is a stable, solid compound, but like all boronic acids, requires appropriate handling to ensure its integrity and the safety of the researcher.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆BNO₃ | [6][13] |
| Molecular Weight | 221.06 g/mol | [6][13] |
| CAS Number | 279262-23-6 | [6][13] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 102 - 106 °C | [6] |
| Solubility | Excellent solubility in polar solvents (e.g., DMF, DMSO, alcohols); good solubility in THF. | [6] |
Safety and Handling Protocol
As a standard laboratory practice, researchers must consult the latest Safety Data Sheet (SDS) before using (4-(morpholinomethyl)phenyl)boronic acid.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[15][17]
-
Handling: Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[14][17][18] Avoid contact with skin and eyes.[14][17] After handling, wash hands thoroughly.[14]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[6] Boronic acids can undergo dehydration to form boroxines upon prolonged or improper storage, which may affect reactivity.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the premier method for incorporating the (4-(morpholinomethyl)phenyl) group. It facilitates the formation of a C(sp²)–C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The generally accepted cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The boronic acid, activated by a base, forms a borate species (-B(OR)₃⁻). This species transfers its organic group (R²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.
Detailed Protocol: General Procedure for Biaryl Synthesis
This protocol provides a reliable starting point for the coupling of (4-(morpholinomethyl)phenyl)boronic acid with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
(4-(Morpholinomethyl)phenyl)boronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃, 2.5 eq), anhydrous
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (4-(morpholinomethyl)phenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), the phosphine ligand (0.08 eq), and potassium carbonate (2.5 eq).
-
Atmosphere Control (Critical): Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (4:1 dioxane:water) to the vessel to achieve a substrate concentration of approximately 0.1 M. Degassing is crucial to prevent catalyst oxidation.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with water, then with brine. The morpholine group can increase the aqueous solubility of the product, so care should be taken to avoid product loss. Back-extraction of the aqueous layers may be necessary.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (0.5-1%) to prevent the basic product from streaking on the acidic silica.
Application Spotlight: Synthesis of Kinase Inhibitor Scaffolds
Protein kinases are a major class of drug targets, and small molecule inhibitors have revolutionized the treatment of diseases like cancer.[12] A significant number of these inhibitors feature a biaryl core, which is often synthesized via Suzuki-Miyaura coupling.[11] The (4-(morpholinomethyl)phenyl) moiety is a highly valued component in these structures.
The Strategic Role of the Morpholinomethylphenyl Moiety
The morpholine group is not merely a passive solubilizing agent. It plays an active role in target binding and optimizing the drug-like properties of the inhibitor.[1][2]
-
Solubility and Pharmacokinetics: The polar morpholine ring significantly enhances aqueous solubility, a common challenge in drug development. This improvement can lead to better bioavailability and a more favorable pharmacokinetic profile.[2][3][4]
-
Target Engagement: The oxygen atom of the morpholine ring is an excellent hydrogen bond acceptor.[4] In many kinase inhibitors, this group interacts with backbone amide protons in the "hinge" region of the kinase active site, a critical interaction for potent inhibition.
-
Vectorial Orientation: The methylene spacer provides flexibility, allowing the morpholine ring to adopt an optimal orientation within the binding pocket to form favorable interactions without introducing excessive strain on the core scaffold.
Troubleshooting Guide
Even robust reactions like the Suzuki-Miyaura coupling can encounter issues. The table below outlines common problems and validated solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Poorly soluble base.3. Sterically hindered substrate. | 1. Ensure rigorous degassing of solvents and inert atmosphere.2. Use a different base (e.g., Cs₂CO₃, K₃PO₄) or a phase-transfer catalyst.3. Switch to a more active ligand (e.g., a biarylphosphine like SPhos) and/or increase reaction temperature. |
| Protodeboronation | The boronic acid is cleaved and replaced by a hydrogen atom from the solvent or base. | Use anhydrous base and solvents. Run the reaction at a lower temperature if possible. |
| Homocoupling | The aryl halide or boronic acid couples with itself. | This often points to catalyst issues. Screen different palladium sources and ligands. Ensure slow addition of reagents if necessary. |
| Difficult Purification | Product is polar and streaks on silica gel. | Add 0.5-1% triethylamine or ammonia to the eluent. Alternatively, use a different stationary phase like alumina or reverse-phase chromatography. |
Conclusion
(4-(Morpholinomethyl)phenyl)boronic acid is more than just a synthetic intermediate; it is a strategic tool for imparting desirable, drug-like properties to bioactive molecules. Its reliable performance in the Suzuki-Miyaura cross-coupling reaction, combined with the proven benefits of the morpholine scaffold, ensures its continued and widespread use in drug discovery and development.[1][2] By understanding the chemical principles behind its application and adhering to robust experimental protocols, researchers can effectively leverage this reagent to accelerate the synthesis of novel therapeutics, particularly in the competitive field of kinase inhibitor design.[19]
References
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Baskin, J. M., & Liras, S. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Wiley Periodicals, Inc.[Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules.[Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.[Link]
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Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[Link]
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ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of... ResearchGate.[Link]
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National Center for Biotechnology Information. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. PubChem.[Link]
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National Center for Biotechnology Information. (n.d.). 4-((Morpholino)methyl)phenylboronic acid pinacol ester. PubChem.[Link]
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Ali, I., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.[Link]
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Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.[Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.[Link]
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Wang, H., et al. (2024). Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv.[Link]
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Vaskova, P., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.[Link]
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MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.[Link]
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Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.[Link]
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Gentry, P. R., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules.[Link]
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Semantic Scholar. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar.[Link]
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J&K Scientific LLC. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. J&K Scientific.[Link]
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Ferreira, R. S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed.[Link]
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Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.[Link]
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ResearchGate. (n.d.). Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid. ResearchGate.[Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]
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(4-(MorpholinoMethyl)phenyl)boronic Acid in Drug Discovery: Application Notes and Protocols
Foreword: The Strategic Incorporation of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy and drug-like properties is relentless. Success often hinges on the strategic use of "privileged structures" – molecular scaffolds that are capable of binding to multiple biological targets. The morpholine ring is a quintessential example of such a scaffold.[1][2][3] Its frequent appearance in approved drugs and clinical candidates is a testament to its ability to confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][4] When this versatile heterocycle is combined with the synthetic prowess of the boronic acid functional group, a powerful tool for drug discovery emerges: (4-(MorpholinoMethyl)phenyl)boronic acid .
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of (4-(MorpholinoMethyl)phenyl)boronic acid. We will delve into its role as a key building block in the synthesis of kinase inhibitors, its utility in modern synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction, and its emerging application in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). The protocols herein are designed not merely as a series of steps, but as a self-validating system, grounded in established chemical principles and supported by peer-reviewed literature.
Section 1: The Dual Advantage - Morpholine and Boronic Acid Moieties
The utility of (4-(MorpholinoMethyl)phenyl)boronic acid stems from the synergistic contributions of its two key components: the morpholine moiety and the phenylboronic acid group.
The Morpholine Moiety: A Pharmacokinetic Enhancer
The morpholine ring is a six-membered heterocycle containing both a secondary amine and an ether linkage. This unique structure imparts several desirable properties to a parent molecule:
-
Enhanced Solubility and Polarity: The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility, a critical factor for oral bioavailability.[4]
-
Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, which can extend the half-life of a drug.[2][4]
-
Favorable pKa: The nitrogen atom provides a basic handle (pKa ≈ 8.7), allowing for salt formation, which can further improve solubility and handling properties.[4]
-
Vectorial Exit: The morpholinomethyl group provides a flexible, polar vector extending from the phenyl ring, which can be oriented to interact with solvent or specific residues within a protein binding pocket, often improving potency and selectivity.
The Phenylboronic Acid Group: A Synthetic Linchpin
Phenylboronic acids are indispensable reagents in modern organic synthesis.[5] Their stability, low toxicity, and versatile reactivity make them ideal for constructing complex molecular architectures.[6][7]
-
Suzuki-Miyaura Cross-Coupling: This is the most prominent application. The boronic acid serves as the organoboron partner in this palladium-catalyzed reaction, enabling the formation of a carbon-carbon bond with an aryl or heteroaryl halide. This reaction is a cornerstone of biaryl synthesis, a common motif in kinase inhibitors.[5][8]
-
Reversible Covalent Interactions: Boronic acids can form reversible covalent bonds with diols, a property exploited in the design of sensors and drug delivery systems that respond to specific biological cues like glucose levels.[5]
-
Emerging Roles: As we will explore, the boronic acid moiety is finding new life in advanced applications, such as stimuli-responsive "caging" groups for targeted drug activation.[3]
Section 2: Core Application - Synthesis of Kinase Inhibitors
A primary application of (4-(MorpholinoMethyl)phenyl)boronic acid is in the synthesis of kinase inhibitors. The phenyl ring serves as a scaffold to which the morpholinomethyl group is attached, while the boronic acid allows for the crucial C-C bond formation to construct the core of the inhibitor.
A compelling example of the utility of the (4-(morpholinomethyl)phenyl) moiety is found in a series of potent Focal Adhesion Kinase (FAK) inhibitors based on a 2,4-dianilinopyrimidine scaffold.[1] While the published synthesis utilized a nucleophilic aromatic substitution (SNAr) with 4-(morpholinomethyl)aniline, the use of (4-(MorpholinoMethyl)phenyl)boronic acid in a Suzuki-Miyaura coupling represents a more versatile and widely applicable strategy for generating analogous structures. The Suzuki coupling often proceeds under milder conditions and has a broader substrate scope than SNAr, particularly with electron-rich anilines.
Below is a detailed protocol for the synthesis of a key intermediate for such FAK inhibitors, adapted to utilize a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling for FAK Inhibitor Intermediate Synthesis
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of (4-(MorpholinoMethyl)phenyl)boronic acid with 2,4-dichloropyrimidine. This reaction is a key step in building the 2,4-dianilinopyrimidine core found in many kinase inhibitors.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source is essential. Tetrakis(triphenylphosphine)palladium(0) is a classic, effective catalyst for this type of coupling.[2] The triphenylphosphine ligands stabilize the Pd(0) species and participate in the catalytic cycle.
-
Base: The base is critical for activating the boronic acid.[4] It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective and generally does not interfere with other functional groups.[2]
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and an aqueous phase is often used.[2] The organic solvent dissolves the reactants and catalyst, while the aqueous phase dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface. The addition of a co-solvent like ethanol can improve the solubility of all components.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air, which can deactivate them. Therefore, the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to ensure catalyst longevity and high yields.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Amount (1 mmol scale) | Molar Eq. |
| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 | 149 mg | 1.0 |
| (4-(MorpholinoMethyl)phenyl)boronic acid | 279262-23-6 | 221.06 | 243 mg | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 58 mg | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 |
| Toluene | 108-88-3 | - | 6 mL | - |
| Ethanol | 64-17-5 | - | 1.5 mL | - |
| Deionized Water | 7732-18-5 | - | 1.5 mL | - |
Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (149 mg, 1.0 mmol) and (4-(MorpholinoMethyl)phenyl)boronic acid (243 mg, 1.1 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times to create an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add potassium carbonate (415 mg, 3.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Solvent Addition: Add the solvent mixture (6 mL toluene, 1.5 mL ethanol, 1.5 mL water) via syringe. The solution should be degassed by bubbling nitrogen or argon through it for 10-15 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-(4-(morpholinomethyl)phenylamino)pyrimidine.
This intermediate can then be subjected to a second nucleophilic substitution or Suzuki coupling at the C2 position to complete the synthesis of the desired kinase inhibitor.[1]
Section 3: Advanced Application - PROTACs and Conditional Activation
Proteolysis Targeting Chimeras (PROTACs) are an exciting therapeutic modality that co-opt the cell's own ubiquitin-proteasome system to degrade specific target proteins. A PROTAC is a heterobifunctional molecule with three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
A challenge in PROTAC development is achieving tumor-specific activity to minimize on-target, off-tumor toxicity.[3] One innovative strategy is the development of "conditional PROTACs" that are only activated in the tumor microenvironment.[3] The high levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in many tumors provide a unique trigger for such activation.[3]
Arylboronic acids can be used as ROS-responsive "caging" groups.[3] When exposed to H₂O₂, the arylboronic acid is oxidized and cleaved, uncaging and activating the PROTAC specifically in the ROS-rich tumor environment.[3]
Conceptual Protocol: Synthesis of a ROS-Responsive "pre-PROTAC"
This conceptual protocol outlines the synthesis of a ROS-responsive "pre-PROTAC" using (4-(MorpholinoMethyl)phenyl)boronic acid as the ROS-cleavable caging group. The morpholinomethyl group here serves a dual purpose: it is part of the caging moiety and its polarity can aid in the overall solubility of the pre-PROTAC.
Design Strategy:
-
Select a Parent PROTAC: Start with a known, active PROTAC that has a free hydroxyl group on its E3 ligase ligand (e.g., a VHL ligand).
-
Modify the Caging Group: The (4-(MorpholinoMethyl)phenyl)boronic acid is the core of the caging group. It will be attached to the PROTAC via a self-immolative linker.
-
Synthesis: The synthesis involves coupling the modified boronic acid caging group to the hydroxyl of the parent PROTAC.
Synthetic Steps (Conceptual):
-
Functionalize the Boronic Acid: Convert (4-(MorpholinoMethyl)phenyl)boronic acid to its pinacol ester to protect the boronic acid moiety during subsequent steps. Then, introduce a linker with a terminal functional group (e.g., a carboxylic acid) suitable for coupling to the parent PROTAC.
-
Coupling Reaction: Couple the functionalized boronic acid pinacol ester to the hydroxyl group of the parent PROTAC's E3 ligase ligand using standard esterification or etherification conditions.
-
Deprotection: Remove the pinacol protecting group to regenerate the free boronic acid, yielding the final ROS-responsive pre-PROTAC.
This "pre-PROTAC" would remain inactive in healthy tissues with low ROS levels. Upon entering the tumor microenvironment, the elevated H₂O₂ levels would trigger the cleavage of the boronic acid group, releasing the active PROTAC to induce degradation of the target protein.
Section 4: Summary and Future Outlook
(4-(MorpholinoMethyl)phenyl)boronic acid is a versatile and powerful building block in drug discovery. The strategic combination of a pharmacokinetic-enhancing morpholine moiety with a synthetically versatile boronic acid group provides medicinal chemists with a valuable tool for creating complex, biologically active molecules. Its application in the synthesis of kinase inhibitors via Suzuki-Miyaura coupling is well-established, offering a robust method for constructing key biaryl structures.
The future for this reagent is bright, with emerging applications in sophisticated drug delivery and therapeutic platforms. The use of the arylboronic acid moiety as a trigger for conditional drug activation, as exemplified in the ROS-responsive PROTAC concept, highlights a shift towards creating "smarter" therapeutics that can be selectively activated in diseased tissues. As our understanding of disease microenvironments grows, so too will the innovative applications of reagents like (4-(MorpholinoMethyl)phenyl)boronic acid.
References
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Gong, Y., Yuan, L., Liu, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4187. Available from: [Link]
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Goel, K. K., Singhal, P., Sathish, E., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(32). Available from: [Link]
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Singh, R. K., Kumar, S., Singh, A. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]
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Chem-Impex International. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. Retrieved from [Link]
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Taylor, S. J., & Taylor, R. J. K. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Available from: [Link]
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Liu, J., Chen, H., & Kaniskan, H. Ü. (2021). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Therapeutics, 4(11), 2100133. Available from: [Link]
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PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. Retrieved from [Link]
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Martins, P. M., Jesus, J., & Santos, C. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5349. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Liu, J., et al. (2020). Reactive oxygen species-responsive Pre-PROTAC for tumor-specific protein degradation. Chemical Communications, 56(68), 9856-9859. Available from: [Link]
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Sun, X., Wang, J., & Yao, X. (2022). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. Signal Transduction and Targeted Therapy, 7(1), 200. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Al-Zoubi, R. M., & Marion, O. (2020). Design and discovery of boronic acid drugs. Bioorganic & Medicinal Chemistry Letters, 30(11), 127130. Available from: [Link]
-
Modern Chemistry. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Application Note & Protocols: Advanced Bioconjugation Strategies Utilizing (4-(MorpholinoMethyl)phenyl)boronic Acid
Abstract
This guide provides a comprehensive overview of the principles and protocols for bioconjugation using (4-(MorpholinoMethyl)phenyl)boronic acid. Phenylboronic acids (PBAs) are a versatile class of reagents that form reversible covalent bonds with cis-1,2- and cis-1,3-diols, which are structural motifs present on many biomolecules, including glycoproteins, carbohydrates, and RNA. The unique (4-(MorpholinoMethyl)phenyl)boronic acid derivative offers distinct advantages due to the influence of the morpholinomethyl substituent on the electronic properties and pKa of the boronic acid moiety, enhancing its reactivity at physiological pH. This document details the underlying chemical mechanisms, critical parameters for experimental design, step-by-step protocols for protein conjugation and characterization, and troubleshooting advice to empower researchers in drug development and chemical biology to leverage this powerful bioconjugation tool.
The Principle: Boronate Ester Formation
The cornerstone of phenylboronic acid chemistry in biological systems is its ability to form cyclic boronate esters with diol-containing molecules. This reaction is a dynamic, reversible covalent interaction, the kinetics and stability of which are highly dependent on pH.
The Reaction Mechanism
A boronic acid exists in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form.[1][2] The tetrahedral boronate is generally considered the more reactive species for esterification with a diol.[3][4] The reaction proceeds by condensation with a cis-diol, eliminating two molecules of water to form a stable five- or six-membered cyclic ester.[2]
The overall equilibrium is influenced by the pKa of the boronic acid and the pH of the medium. The amount of ester formed typically increases with pH, reaching a maximum near the mean of the pKa of the boronic acid and the diol, before decreasing at very high pH values.[4][5]
Figure 1: General mechanism of boronate ester formation.
The Role of the (4-MorpholinoMethyl) Substituent
The functionality of a phenylboronic acid is significantly tuned by its substituents. Electron-withdrawing groups tend to lower the pKa of the boronic acid, which is advantageous for bioconjugation.[6] The ortho-aminomethyl group, a similar structural motif, is known to lower the pKa, facilitating diol binding at neutral pH.[6]
The morpholinomethyl group at the para position in (4-(MorpholinoMethyl)phenyl)boronic acid serves several key functions:
-
pKa Modulation: The tertiary amine of the morpholino group influences the electron density of the phenyl ring, thereby lowering the boronic acid's pKa and increasing the population of the reactive tetrahedral boronate species at or near physiological pH (7.4).
-
Aqueous Solubility: The morpholino moiety enhances the water solubility of the reagent, which is a critical attribute for conducting bioconjugation reactions in aqueous buffers without requiring large amounts of organic co-solvents that could denature biomolecules.
-
Intramolecular Catalysis: While less pronounced than with an ortho substituent, the presence of a nearby amine can potentially participate in catalysis of the esterification reaction.[7]
Critical Parameters for Experimental Design
Successful bioconjugation with (4-(MorpholinoMethyl)phenyl)boronic acid hinges on the careful optimization of several reaction parameters.
| Parameter | Recommendation & Rationale |
| pH | 7.5 - 8.5 . This range represents a crucial compromise. It is high enough to favor the formation of the reactive tetrahedral boronate anion but typically not so high as to cause denaturation of the target protein. The optimal pH should be determined empirically for each specific biomolecule.[4][5] |
| Buffer System | Use non-diol, non-amine buffers . Buffers containing diols (e.g., some biological buffers) or primary/secondary amines (e.g., Tris) will compete with the target biomolecule. Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or MES.[4] |
| Stoichiometry | A 10- to 50-fold molar excess of the boronic acid reagent over the biomolecule is a common starting point. The optimal ratio depends on the number of available diol sites on the target and the desired degree of labeling (DOL). |
| Temperature | Room temperature (20-25°C) or 4°C . Most reactions proceed efficiently at room temperature. For sensitive proteins, performing the reaction at 4°C overnight can mitigate potential degradation, albeit at a slower reaction rate. |
| Reaction Time | 2 to 16 hours . The reaction is typically monitored by analyzing aliquots over time. The reversible nature of the bond means the reaction will reach equilibrium. |
Protocols
Protocol 1: Labeling of a Glycoprotein (e.g., IgG Antibody)
This protocol provides a general workflow for conjugating (4-(MorpholinoMethyl)phenyl)boronic acid to the glycan moieties of an antibody.
Figure 2: Experimental workflow for glycoprotein conjugation.
Materials:
-
IgG Antibody (or other glycoprotein)
-
(4-(MorpholinoMethyl)phenyl)boronic acid
-
Reaction Buffer: 1x PBS, pH 8.0
-
Reagent Solvent: Anhydrous DMSO or nuclease-free water
-
Purification: SEC column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Storage Buffer: 1x PBS, pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing interfering substances (e.g., Tris, glycerol), exchange it into the Reaction Buffer. This can be done using a desalting column or dialysis.
-
Adjust the final antibody concentration to 2-5 mg/mL in the Reaction Buffer.
-
-
Boronic Acid Reagent Preparation:
-
Prepare a 100 mM stock solution of (4-(MorpholinoMethyl)phenyl)boronic acid in DMSO or water.
-
Scientist's Note: The enhanced solubility of this derivative may allow for preparing the stock solution directly in the reaction buffer, avoiding organic solvents entirely. Test solubility first.
-
-
Conjugation Reaction:
-
Calculate the required volume of the boronic acid stock solution to achieve a 30-fold molar excess relative to the antibody.
-
Add the calculated volume of the boronic acid solution to the antibody solution dropwise while gently vortexing.
-
Incubate the reaction for 4-16 hours at room temperature with gentle end-over-end mixing.
-
-
Purification:
-
To remove unreacted boronic acid, purify the conjugate using an SEC column pre-equilibrated with Storage Buffer.
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the high molecular weight protein peak.
-
Alternatively, perform dialysis against the Storage Buffer for 24-48 hours with at least three buffer changes.
-
-
Storage:
-
Determine the final concentration of the purified conjugate (e.g., BCA assay or A280).
-
Store the conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Characterization of the Bioconjugate
Verifying the success of the conjugation and quantifying the extent of labeling is a critical step.
A. Mass Spectrometry (MS)
-
Rationale: MS provides direct evidence of covalent modification by measuring the mass increase of the biomolecule.
-
Method: Analyze the unconjugated antibody and the purified conjugate using MALDI-TOF or ESI-MS. The mass difference should correspond to the mass of the attached (4-(MorpholinoMethyl)phenyl)boronic acid molecules (minus 2x H₂O per conjugation event).
-
Expected Outcome: A shift in the mass spectrum corresponding to one or more boronic acid additions.
B. SDS-PAGE Analysis
-
Rationale: Provides a qualitative assessment of conjugation and purity.
-
Method: Run samples of the unconjugated antibody and the purified conjugate on an SDS-PAGE gel.
-
Expected Outcome: The conjugate may show a slight upward shift in molecular weight compared to the unconjugated antibody. The purified lane should be free of major aggregates or fragments.[8]
C. Functional Activity Assay
-
Rationale: Ensures that the conjugation process has not compromised the biological activity of the protein.
-
Method: Perform a relevant functional assay for your specific biomolecule (e.g., an ELISA for an antibody to confirm antigen binding). Compare the activity of the conjugated biomolecule to the unconjugated starting material.
-
Expected Outcome: The conjugate should retain a high percentage of its original biological activity.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Conjugation | 1. Incorrect pH (too low).2. Interfering buffer components.3. Insufficient molar excess of boronic acid.4. Biomolecule lacks accessible cis-diols. | 1. Increase reaction pH incrementally (e.g., to 8.5).2. Ensure buffer is free of diols/amines (perform buffer exchange).3. Increase molar excess of boronic acid (e.g., to 50x).4. Verify the glycosylation status of your target protein. |
| Protein Precipitation | 1. High concentration of organic solvent (if used).2. pH is too close to the protein's isoelectric point (pI).3. Over-labeling leading to conformational changes. | 1. Minimize DMSO in the final reaction volume (<5%).2. Adjust reaction pH away from the protein's pI.3. Reduce the molar excess of boronic acid or shorten the reaction time. |
| Conjugate Instability | 1. Hydrolysis of the boronate ester due to low pH.2. Presence of competing diols (e.g., from additives). | 1. Store the final conjugate in a buffer at pH ≥ 7.4.2. Ensure all purification and storage buffers are free of competing diols like sugars or glycerol. |
References
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Ballantyne, F., Scott, G., & Chang, F. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(14), 5334–5338. [Link]
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Li, J., & Chen, P. R. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]
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Ishihara, K., et al. (2014). Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant. Chemistry – A European Journal, 20(41), 13270-13279. [Link]
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Wang, B., & Lavis, L. D. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. ACS Central Science, 5(9), 1466-1477. [Link]
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Gois, P. M. P., & Afonso, C. A. M. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3545-3562. [Link]
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Köttgen, M., et al. (2018). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 140(38), 12111–12115. [Link]
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AABlocks. (2019). Chemistry Of Boronic Esters. AABlocks. [Link]
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Vamvounis, G., et al. (2014). Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. Chemical Communications, 50(48), 6390-6393. [Link]
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Kabilan, S., et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 3(10), 14248–14256. [Link]
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Stolowitz, M. L., et al. (2001). Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. Bioconjugate Chemistry, 12(2), 229–239. [Link]
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Anslyn, E. V., & Smith, B. D. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Reviews Chemistry, 3(8), 493-506. [Link]
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Gondru, R., & Venkanna, M. (2023). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Materials Chemistry Frontiers, 7(24), 5945-5961. [Link]
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Lee, S., & Park, K. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Pharmaceutical Design, 24(1), 1-15. [Link]
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Zhang, Y., et al. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Materials Chemistry B, 5(1), 1-11. [Link]
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Zhang, G., & D., Y. (2014). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 26(1), 1-11. [Link]
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Olsen, B. D., & Holten-Andersen, N. (2020). Internal and External Catalysis in Boronic Ester Networks. ACS Macro Letters, 9(1), 1-7. [Link]
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Kim, J., et al. (2021). Self-healing polymers based on dynamic boronic ester bonds. Journal of Materials Chemistry A, 9(21), 1-15. [Link]
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The Versatility of (4-(MorpholinoMethyl)phenyl)boronic acid in Advanced Materials Science: Application Notes and Protocols
Introduction: A Multifunctional Building Block for Smart Materials
(4-(MorpholinoMethyl)phenyl)boronic acid is a versatile organic compound that is gaining significant traction in the field of materials science.[1] Its unique molecular architecture, featuring a phenylboronic acid moiety appended with a morpholinomethyl group, offers a compelling combination of functionalities. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a property that is central to the design of stimuli-responsive materials and sensors.[2][3] The addition of the morpholinomethyl group, a tertiary amine, introduces pH-sensitivity, enhances water solubility, and provides a handle for further chemical modifications. This dual functionality makes (4-(MorpholinoMethyl)phenyl)boronic acid a powerful building block for the creation of "smart" polymers, hydrogels, and sensors with tunable properties.[4][5]
This technical guide provides an in-depth exploration of the applications of (4-(MorpholinoMethyl)phenyl)boronic acid in materials science, complete with detailed experimental protocols for its synthesis and utilization.
Key Properties and Advantages
The strategic placement of the morpholinomethyl group on the phenylboronic acid core imparts several advantageous properties:
| Property | Advantage in Materials Science |
| pH-Responsiveness | The morpholino group has a pKa in the physiological range, allowing for the development of materials that respond to changes in environmental pH. |
| Enhanced Water Solubility | The hydrophilic nature of the morpholino group improves the processability of the boronic acid in aqueous media, which is crucial for many biomedical and sensing applications. |
| Diol-Binding Capability | The boronic acid moiety can form stable, yet reversible, covalent bonds with 1,2- and 1,3-diols, enabling the construction of dynamic and stimuli-responsive systems.[2] |
| Versatile Chemical Handle | The tertiary amine of the morpholino group can be quaternized or used as a catalytic site, offering further opportunities for material functionalization. |
| Cross-Coupling Reactivity | The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules and conjugated polymers.[6] |
Application I: pH-Responsive Polymers and Hydrogels
The pH-responsive nature of the morpholino group makes (4-(MorpholinoMethyl)phenyl)boronic acid an excellent monomer or crosslinker for the synthesis of smart polymers and hydrogels. These materials can undergo reversible changes in their structure and properties, such as swelling or shrinking, in response to pH fluctuations.[5][7] This behavior is particularly valuable for applications in drug delivery, tissue engineering, and sensors.[8]
Causality Behind Experimental Choices:
The design of pH-responsive hydrogels using (4-(MorpholinoMethyl)phenyl)boronic acid hinges on the protonation state of the morpholino group. At acidic pH, the nitrogen atom is protonated, leading to electrostatic repulsion between polymer chains and causing the hydrogel to swell. Conversely, at neutral or basic pH, the nitrogen is deprotonated, reducing repulsion and causing the hydrogel to contract. The boronic acid's interaction with diols can be used as a dynamic crosslinking point, further contributing to the material's responsiveness.[9]
Protocol 1: Synthesis of a pH-Responsive Hydrogel
This protocol describes the preparation of a pH-responsive hydrogel using (4-(MorpholinoMethyl)phenyl)boronic acid as a crosslinker with a diol-containing polymer like polyvinyl alcohol (PVA).
Materials:
-
(4-(MorpholinoMethyl)phenyl)boronic acid
-
Polyvinyl alcohol (PVA, 87-89% hydrolyzed)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) aqueous solution of PVA by heating the mixture at 90°C with stirring until the PVA is fully dissolved. Cool the solution to room temperature.
-
Crosslinker Solution Preparation: Prepare a 5% (w/v) solution of (4-(MorpholinoMethyl)phenyl)boronic acid in deionized water.
-
Hydrogel Formation: In a beaker, mix the PVA solution and the (4-(MorpholinoMethyl)phenyl)boronic acid solution in a 10:1 volume ratio.
-
pH Adjustment: Adjust the pH of the mixture to approximately 7.4 using 0.1 M NaOH.
-
Gelation: Stir the mixture for 30 minutes. The formation of a hydrogel should be observed.
-
Washing: Immerse the hydrogel in a large volume of deionized water for 24 hours to remove any unreacted components, changing the water several times.
Characterization:
-
Swelling Studies: The pH-responsive swelling behavior can be evaluated by immersing pre-weighed, dried hydrogel samples in buffer solutions of varying pH (e.g., pH 4, 7.4, and 9) and measuring the change in weight over time.
-
Rheological Analysis: The mechanical properties of the hydrogel at different pH values can be characterized using a rheometer.
Diagram 1: pH-Responsive Swelling Mechanism
Caption: Schematic of the fluorescence "turn-on" mechanism upon saccharide binding.
Application III: Suzuki-Miyaura Cross-Coupling Reactions
(4-(MorpholinoMethyl)phenyl)boronic acid is a valuable coupling partner in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. [6][10]This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials, including conjugated polymers for electronic applications. The morpholino group can influence the reactivity of the boronic acid and the properties of the final product.
Causality Behind Experimental Choices:
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. The electron-donating nature of the morpholinomethyl group can affect the electronic properties of the phenylboronic acid, potentially influencing the transmetalation step in the catalytic cycle. The base is required to activate the boronic acid to form a boronate species, which is more nucleophilic. [6]
Protocol 3: Suzuki-Miyaura Coupling of (4-(MorpholinoMethyl)phenyl)boronic acid with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
(4-(MorpholinoMethyl)phenyl)boronic acid
-
An aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine (4-(MorpholinoMethyl)phenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) in toluene.
-
Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a 4:1 mixture of toluene and water.
-
Heating: Heat the reaction mixture to 90°C and stir vigorously for 12 hours.
-
Workup: After cooling to room temperature, add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the coupled product.
-
Mass Spectrometry: To determine the molecular weight of the product.
Diagram 3: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion
(4-(MorpholinoMethyl)phenyl)boronic acid is a highly valuable and versatile building block for the creation of advanced functional materials. Its unique combination of a diol-binding boronic acid and a pH-responsive morpholino group enables the rational design of stimuli-responsive polymers, hydrogels, and fluorescent sensors. Furthermore, its utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling expands its applicability to the synthesis of a wide range of complex organic materials. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for exploring the exciting potential of this multifunctional compound in their own materials science research.
References
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pH-responsive biocompatible fluorescent polymer nanoparticles based on phenylboronic acid for intracellular imaging and drug delivery. PubMed. [Link]
-
Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]
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4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Saccharide Sensors Based on Phenylboronic Acid Derivatives. CJOC. [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]
-
Stimuli-Responsive Multifunctional Phenylboronic Acid Polymers Via Multicomponent Reactions: From Synthesis to Application. PubMed. [Link]
-
Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. PMC - NIH. [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. [Link]
-
Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. SciSpace. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. PMC - NIH. [Link]
-
A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe. PMC - NIH. [Link]
-
Dynamic Covalent Boronic-Acid-Functionalized Alginate/PVA Hydrogels for pH and Shear-Responsive Drug Delivery. MDPI. [Link]
-
pH-responsive, dynamically restructuring hydrogels formed by reversible crosslinking of PVA with phenylboronic acid functionalised PPO–PEO–PPO spacers (Jeffamines®). Soft Matter (RSC Publishing). [Link]
-
4-(Morpholinomethyl)phenylboronic acid. goods.com. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]
-
pH responsive self-healing hydrogels formed by boronate–catechol complexation. NIH. [Link]
-
pH responsive hydrogel with dual-crosslinked network of polyvinyl alcohol/boric acid for controlled release of salvianolic acid B: novel pro-regenerative mechanisms in scar inhibition and wound healing. PubMed. [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC - PubMed Central. [Link]
-
4-(Morpholinomethyl)phenylboronic acid Nine Chongqing Chemdad Co. ,Ltd. Chemdad. [Link]
Sources
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- 2. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Saccharide Sensors Based on Phenylboronic Acid Derivatives [manu56.magtech.com.cn]
- 4. Stimuli-Responsive Multifunctional Phenylboronic Acid Polymers Via Multicomponent Reactions: From Synthesis to Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-responsive hydrogel with dual-crosslinked network of polyvinyl alcohol/boric acid for controlled release of salvianolic acid B: novel pro-regenerative mechanisms in scar inhibition and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH responsive self-healing hydrogels formed by boronate–catechol complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (4-(Morpholinomethyl)phenyl)boronic acid
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For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions that exhibit low yields, specifically when using (4-(Morpholinomethyl)phenyl)boronic acid. As Senior Application Scientists, we understand that nuances in substrate reactivity, reagent stability, and reaction conditions are critical for success. This resource addresses common failure points in a direct question-and-answer format, explaining the underlying chemical principles to empower you to solve challenges in your own research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Boronic Acid Stability and Reactivity
Question 1: My reaction is sluggish or has stalled, and I suspect an issue with my (4-(Morpholinomethyl)phenyl)boronic acid. How can I diagnose the problem?
Answer: The instability of boronic acids is a primary cause of low yields in Suzuki couplings.[1] For your specific boronic acid, two key side reactions are likely culprits: protodeboronation and issues related to the morpholine functional group.
-
Protodeboronation: This is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[2] This side reaction is often accelerated by high temperatures, strong bases, and the presence of water.[3][4][5] Electron-rich boronic acids can be particularly susceptible.[6] The morpholinomethyl group, being an electron-donating group, can increase the propensity for protodeboronation.
-
Influence of the Morpholine Group: The basic nitrogen atom in the morpholine moiety can complicate the reaction. It can act as a Lewis base and coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[7] This coordination can be especially problematic if the reaction conditions are not optimized to prevent it.
Troubleshooting Steps:
-
Assess Boronic Acid Quality:
-
Purity Check: Ensure the purity of your boronic acid using NMR or LC-MS. Impurities can inhibit the catalyst.
-
Storage: Store the boronic acid in a cool, dry, and dark place. Exposure to moisture and air can lead to degradation.
-
Consider Boronate Esters: If protodeboronation is a persistent issue, consider using a more stable boronate ester derivative, such as the pinacol ester.[1][8] These are generally more resistant to premature decomposition.[1][9]
-
-
Mitigate Protodeboronation:
-
Use Anhydrous Conditions: If possible, switch to anhydrous conditions using a base like potassium phosphate (K₃PO₄) to minimize water-driven protodeboronation.[8]
-
Lower Reaction Temperature: High temperatures can accelerate the decomposition of the boronic acid.[4] Try running the reaction at a lower temperature for a longer period.
-
"Slow-Release" Strategy: Using a protected form of the boronic acid, like a trifluoroborate salt, can slowly release the active boronic acid into the reaction. This keeps the concentration of the sensitive free boronic acid low, minimizing degradation.[9][10][11]
-
-
Address Morpholine Interference:
-
Use a More Electron-Rich Ligand: A bulky, electron-rich phosphine ligand can enhance the oxidative addition step and may be less susceptible to displacement by the morpholine nitrogen.[12]
-
Acidic Additive: In some cases, a mild acidic additive can protonate the morpholine nitrogen, preventing its coordination to the palladium catalyst. However, this must be carefully balanced, as acidic conditions can also promote protodeboronation.[6]
-
Section 2: Catalyst, Ligand, and Base Selection
Question 2: I am observing the formation of significant side products, such as homocoupled boronic acid and dehalogenated starting material. How can I optimize my catalytic system to favor the desired cross-coupling?
Answer: The formation of side products like biphenyls (from boronic acid homocoupling) and the arene from dehalogenation of your aryl halide points to issues within the catalytic cycle.[1] Optimizing the palladium source, ligand, and base is crucial to steer the reaction toward the desired product.
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or Pd(II) species that have not been reduced to the active Pd(0) catalyst.[1]
-
Dehalogenation: This side reaction happens when the aryl halide is reduced to the corresponding arene. It can occur if the oxidative addition is followed by a competing reduction pathway instead of transmetalation.[1]
Troubleshooting Steps & Optimization:
-
Ensure an Inert Atmosphere:
-
Catalyst and Ligand Screening:
-
Pre-catalyst Choice: Using a pre-formed Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which require in-situ reduction, a step that can sometimes lead to side reactions.[14]
-
Ligand Selection: The ligand is critical, especially for challenging substrates. For electron-rich boronic acids and potentially coordinating substrates like yours, bulky and electron-donating phosphine ligands are often superior.[12]
-
-
Base Optimization:
-
Base Strength: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5] However, a base that is too strong can promote protodeboronation and other side reactions.[5]
-
Recommended Bases:
-
Potassium Carbonate (K₂CO₃): A good, general-purpose base for many Suzuki couplings.[8]
-
Potassium Phosphate (K₃PO₄): Often used in anhydrous conditions and can be beneficial when protodeboronation is an issue.[8][15]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can sometimes improve yields for sluggish reactions.[16]
-
Potassium Fluoride (KF): A milder base that can be effective, particularly when dealing with base-sensitive functional groups.[17]
-
-
Data Presentation: Optimizing Reaction Components
The following table summarizes starting points for screening reaction components for the Suzuki coupling of (4-(MorpholinoMethyl)phenyl)boronic acid.
| Component | Recommendation | Rationale | Source(s) |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Pd(0) sources avoid potentially problematic in-situ reduction. Buchwald precatalysts are highly active. | [8][14] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, often improving yields for challenging substrates. | [8][12] |
| Base | K₃PO₄ (anhydrous) or K₂CO₃ (aqueous) | K₃PO₄ is ideal for minimizing protodeboronation. K₂CO₃ is a reliable standard for aqueous systems. | [5][8][15] |
| Solvent | Toluene, Dioxane, or 2-MeTHF (often with water) | These are common and effective solvents for Suzuki couplings. The choice may depend on substrate solubility. | [1][8][15] |
Section 3: Experimental Protocols and Visualizations
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your experiments.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-(Morpholinomethyl)phenyl)boronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
-
Catalyst and Ligand Addition:
-
Under a positive pressure of inert gas, add the palladium pre-catalyst (0.5–5 mol%) and the ligand (if not using a pre-catalyst).
-
-
Solvent Addition:
-
Add the degassed solvent (and water, if applicable) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Protocol for the Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Aqueous Media at Room Temperature. Angewandte Chemie International Edition, 47(15), 2876-2879. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Aryl-, Heteroaryl-, and Vinylboronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Organoboranes and Organostannanes. Accounts of Chemical Research, 41(11), 1486–1499. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(13), 3359-3362. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Organic Letters, 5(13), 2215–2218. [Link]
-
Tyrell, E., & Whitting, P. (2010). Suzuki-Miyaura coupling: a brief history and recent developments. Tetrahedron, 66(32), 6005-6029. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (4-(MorpholinoMethyl)phenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-(MorpholinoMethyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific reaction, troubleshoot common issues, and achieve high-yielding, reproducible results. The presence of the morpholinomethyl group introduces unique considerations regarding solubility, stability, and potential catalyst interactions that necessitate careful parameter optimization, particularly reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the Suzuki coupling of (4-(MorpholinoMethyl)phenyl)boronic acid?
A1: A general starting point for the Suzuki-Miyaura coupling reaction is typically in the range of 80-110 °C.[1][2] For many systems, 80 °C has been found to be an optimal temperature.[3][4] However, the ideal temperature is highly dependent on the specific aryl halide, catalyst system, base, and solvent used.[5] Given that (4-(MorpholinoMethyl)phenyl)boronic acid is a relatively stable solid with a melting point of 102-106 °C, initial trials at 80-90 °C are a rational starting point.[6]
Q2: My reaction is sluggish or incomplete at 80 °C. Should I increase the temperature?
A2: Yes, if the reaction is not proceeding to completion, a careful, incremental increase in temperature is a logical next step. Elevating the temperature can enhance the rate of reaction.[7] However, be aware that excessively high temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black, which can decrease the overall yield.[7] It is recommended to monitor the reaction by TLC or LC-MS while adjusting the temperature in 10-15 °C increments.
Q3: I'm observing significant side products, like protodeboronation. How does temperature affect this?
A3: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction in Suzuki couplings and can be temperature-dependent.[8] While higher temperatures can accelerate the desired coupling, they can also increase the rate of protodeboronation, especially in the presence of water and certain bases.[8] If you observe significant protodeboronation, consider using milder conditions, such as a lower temperature for a longer duration, or switching to anhydrous conditions.[1]
Q4: Is (4-(MorpholinoMethyl)phenyl)boronic acid stable at elevated temperatures?
A4: (4-(MorpholinoMethyl)phenyl)boronic acid is supplied as a white solid with a melting point of 102-106 °C, suggesting reasonable thermal stability.[6] However, like many boronic acids, it can be prone to degradation under prolonged heating in solution, especially under basic aqueous conditions which can promote protodeboronation.[8] To enhance stability, particularly if high temperatures are required, consider using its pinacol ester derivative, 4-(4-Morpholinomethyl)phenyl)boronic acid pinacol ester.[2][9]
Q5: Can microwave heating be used for this coupling?
A5: Microwave-assisted heating is an effective technique to accelerate Suzuki-Miyaura couplings and can be applied here.[10] It often allows for reactions to be run at higher temperatures for significantly shorter durations, which can sometimes minimize the formation of degradation byproducts. Typical conditions for microwave-assisted Suzuki couplings can range from 100 °C to 160 °C for 20-60 minutes.[10][11]
Troubleshooting Guide: Temperature Optimization
This section provides a structured approach to resolving common issues related to reaction temperature.
Issue 1: Low or No Conversion
-
Symptom: Starting materials remain largely unreacted after the expected reaction time.
-
Troubleshooting Steps & Rationale:
-
Verify Catalyst Activity: Ensure your palladium catalyst and ligand are not degraded. An inactive catalyst is a common reason for reaction failure.[2]
-
Incremental Temperature Increase: Raise the reaction temperature by 10-15 °C and monitor the progress. The initial temperature may simply be insufficient to overcome the activation energy for the catalytic cycle.[5]
-
Solvent Choice: Ensure your solvent has a boiling point compatible with the desired reaction temperature. Solvents like DMF or dioxane are common for higher temperature reactions.[3]
-
Ligand Selection: For challenging couplings, especially with sterically hindered partners, a more electron-rich and bulky ligand (e.g., Buchwald-type ligands like XPhos or SPhos) may be required to facilitate the catalytic cycle at a given temperature.[2]
-
Issue 2: Formation of Impurities and Low Yield
-
Symptom: The desired product is formed, but significant byproducts such as homocoupled boronic acid or dehalogenated starting material are also present.
-
Troubleshooting Steps & Rationale:
-
Excessive Temperature: High temperatures can promote catalyst decomposition and side reactions.[7] Try reducing the temperature and extending the reaction time.
-
Protodeboronation: This is a major side reaction. If suspected, consider the following:
-
Use Anhydrous Conditions: Employing anhydrous solvents and bases like potassium phosphate (K₃PO₄) can suppress this water-mediated side reaction.[1]
-
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol ester, which is less prone to protodeboronation.[2][9]
-
Choice of Base: Use a milder base. Strong bases can accelerate protodeboronation.[12]
-
-
Degassing: Oxygen can lead to homocoupling of the boronic acid.[2] Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before heating.[1]
-
Experimental Protocols
Protocol 1: General Starting Conditions for Temperature Screening
This protocol provides a baseline for optimizing the reaction temperature.
-
Reagent Preparation: In a flame-dried reaction vessel equipped with a stir bar, combine (4-(MorpholinoMethyl)phenyl)boronic acid (1.0 equiv), the aryl halide (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly degas by purging with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Heating and Monitoring: Place the vessel in a pre-heated oil bath at 80 °C. Monitor the reaction progress every 1-2 hours via TLC or LC-MS. If no significant conversion is observed after 4 hours, increase the temperature to 95 °C, and then to 110 °C if necessary.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Protocol 2: Mitigating Protodeboronation using a Boronic Ester
This protocol is recommended if protodeboronation is a significant issue at elevated temperatures.
-
Reagent Preparation: In a reaction vessel, combine 4-(4-Morpholinomethyl)phenyl)boronic acid pinacol ester (1.0 equiv), the aryl halide (1.2 equiv), and an anhydrous base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal and degas the vessel with argon or nitrogen.
-
Catalyst Addition: Add a suitable palladium catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos, 1-3 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress.
-
Work-up and Purification: Follow the standard work-up and purification procedure as described in Protocol 1.
Data Summary and Visualization
Table 1: Influence of Temperature on Suzuki-Miyaura Coupling Yield
This table summarizes general trends observed in the literature for various Suzuki coupling reactions, which can serve as a guide for optimizing the coupling of (4-(MorpholinoMethyl)phenyl)boronic acid.
| Entry | Aryl Halide | Boronic Acid Partner | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMF/H₂O (1:1) | Room Temp | 72 | [3] |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMF/H₂O (1:1) | 70 | >95 | [3] |
| 3 | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | DMF/H₂O (1:1) | 80 | 95 | [12] |
| 4 | Aryl Bromide | Phenylboronic acid | CsF | Toluene | 80-85 | 82 | [7] |
| 5 | 3,5-Dibromobenzaldehyde | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH | 100 | High | [11] |
| 6 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | DMF | Reflux (153°C) | 92 |
Diagrams
Figure 1: Troubleshooting Workflow for Temperature Optimization
This diagram outlines a decision-making process for optimizing the reaction temperature based on observed outcomes.
Interdependency of temperature and other reaction variables.
References
-
Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., Richardson, P., & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434. Available at: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. (2021). ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. (n.d.). ResearchGate. Available at: [Link]
-
Temperature effect on coupling reaction. (n.d.). ResearchGate. Available at: [Link]
-
Optimization of temperature for Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Struggling with Suzuki Reaction. (2023). Reddit. Available at: [Link]
-
What's the problem of Suzuki-Miyaura coupling reaction conditions? (2018). ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. (2007). ResearchGate. Available at: [Link]
-
Pyrolysis mechanism of phenylboronic acid modified phenolic resin. (2021). ScienceDirect. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (2011). National Institutes of Health. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available at: [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (2023). MDPI. Available at: [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). SciELO México. Available at: [Link]
-
Reagents and conditions for Suzuki-Miyaura coupling. (n.d.). ResearchGate. Available at: [Link]
-
4-(Morpholinomethyl)phenylboronic acid. (n.d.). PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester 97 364794-79-6 [sigmaaldrich.com]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Preventing protodeboronation of (4-(MorpholinoMethyl)phenyl)boronic acid
Welcome to the technical support center for (4-(Morpholinomethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent, with a special focus on preventing the common side reaction of protodeboronation.
Introduction: Understanding the Challenge
(4-(Morpholinomethyl)phenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its utility is evident in the synthesis of complex molecules, including pharmaceutical agents like the LSD1 inhibitor GSK2879552. However, like many arylboronic acids, it is susceptible to protodeboronation—the undesired cleavage of the C–B bond, which is replaced by a C–H bond, leading to the formation of a byproduct and reduced yield of the desired coupled product.
The presence of the morpholinomethyl group, a basic moiety, introduces specific chemical properties that can influence the reactivity and stability of the boronic acid. This guide will provide you with the expertise to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with (4-(Morpholinomethyl)phenyl)boronic acid?
A1: Protodeboronation is a chemical reaction where the boronic acid group (–B(OH)₂) is replaced by a hydrogen atom, effectively destroying your starting material.[1] This is a significant issue as it consumes the boronic acid, leading to lower yields of your desired cross-coupled product and complicating purification due to the formation of 4-methylmorpholine as a byproduct.
The reaction is often catalyzed by aqueous base, which is a standard component of many Suzuki-Miyaura coupling protocols.[2] The base activates the boronic acid for the desired transmetalation step by forming a more nucleophilic boronate species.[3][4] However, this boronate is also more susceptible to protonolysis (reaction with a proton source, like water), leading to protodeboronation. The basic nitrogen of the morpholine group in your specific molecule can also play a role in modulating the local pH and the molecule's overall stability.
Q2: I am observing significant amounts of 4-methylmorpholine in my reaction mixture. What are the likely causes?
A2: The formation of 4-methylmorpholine is a direct consequence of protodeboronation. The primary factors that accelerate this undesired side reaction are:
-
Strong Bases and High pH: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high pH environment that significantly accelerates the rate of protodeboronation.[5]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of both the desired Suzuki coupling and the undesired protodeboronation. If the cross-coupling is slow, the boronic acid has more time to decompose at elevated temperatures.
-
Presence of Water: Water acts as the proton source for the protodeboronation of the boronate intermediate. While often necessary to dissolve the base and facilitate the reaction, excessive water can be detrimental.
-
Inefficient Catalysis: A slow or inefficient palladium catalyst system can lead to a situation where the rate of protodeboronation becomes competitive with the rate of the Suzuki coupling.
Q3: How does the morpholinomethyl group specifically influence the stability of the boronic acid?
A3: The aminomethyl group can influence the boronic acid's properties in several ways. Studies on ortho-aminomethylphenylboronic acids have shown that the amino group can lower the pKa of the boronic acid.[6] A lower pKa means the boronic acid is more acidic and will form the reactive boronate species at a lower pH. While the morpholinomethyl group is in the para position in your molecule, it can still influence the electronic properties of the phenyl ring.
Troubleshooting Guide
This section provides a structured approach to troubleshoot and minimize protodeboronation when using (4-(Morpholinomethyl)phenyl)boronic acid.
Issue 1: Low Yield of Desired Product with Significant Protodeboronation
If you are experiencing low yields of your cross-coupled product and identifying the protodeboronated byproduct (4-methylmorpholine), consider the following optimization strategies, presented in a logical workflow.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
-
Re-evaluate Your Choice of Base: This is often the most critical parameter.
-
Action: Replace strong bases like NaOH and KOH with milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points. Cesium carbonate (Cs₂CO₃) can also be highly effective, though more costly.
-
Rationale: Milder bases are sufficient to form the active boronate species for transmetalation but maintain a lower overall reaction pH, which disfavors the competing protodeboronation pathway.
-
-
Control the Reaction Temperature:
-
Action: Lower the reaction temperature. Many modern catalyst systems are highly active and do not require high temperatures. Aim for the lowest effective temperature, often in the 60-80 °C range.
-
Rationale: The rate of protodeboronation, like most reactions, increases with temperature. By reducing the temperature, you can often slow the undesired decomposition pathway more significantly than the desired cross-coupling, especially with an active catalyst.
-
-
Boost Your Catalyst's Performance:
-
Action: Employ a highly active palladium catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically accelerate the cross-coupling.
-
Rationale: The key is to make the rate of the Suzuki coupling much faster than the rate of protodeboronation. A highly efficient catalyst ensures that the boronic acid is consumed in the productive pathway before it has a chance to decompose.
-
-
Consider a "Slow-Release" Strategy:
-
Action: Use the pinacol ester of (4-(Morpholinomethyl)phenyl)boronic acid instead of the free boronic acid.
-
Rationale: Boronic esters, such as pinacol esters, are generally more stable to protodeboronation.[5] Under the reaction conditions, they slowly hydrolyze to release the free boronic acid, keeping its instantaneous concentration low. This minimizes the opportunity for side reactions.
-
-
Optimize the Solvent System:
-
Action: Minimize the amount of water in the reaction. If possible, and compatible with your base and substrates, consider using anhydrous conditions with a base like potassium fluoride (KF).
-
Rationale: Since water is the proton source for protodeboronation, reducing its concentration can help suppress this side reaction.
-
Data-Driven Recommendations for Reaction Conditions
The following table provides a starting point for optimizing your reaction conditions to minimize protodeboronation.
| Parameter | Standard Conditions (High Risk of Protodeboronation) | Recommended Conditions (Low Risk of Protodeboronation) | Rationale |
| Base | NaOH, KOH, NaOEt | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | Milder bases lower the reaction pH, disfavoring protodeboronation. |
| Temperature | > 100 °C | 60 - 80 °C | Lower temperatures slow the rate of decomposition. |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with XPhos/SPhos, or XPhos G3 precatalyst | Highly active catalysts accelerate the desired coupling, outcompeting protodeboronation. |
| Solvent | Dioxane/H₂O (1:1) | Toluene/H₂O (10:1), 2-MeTHF/H₂O (10:1), or anhydrous THF | Reducing the amount of water limits the proton source for protodeboronation. |
| Boron Source | Boronic Acid | Boronic Acid Pinacol Ester | The ester acts as a more stable precursor, releasing the boronic acid slowly. |
Experimental Protocols
Protocol 1: General Suzuki Coupling with (4-(Morpholinomethyl)phenyl)boronic acid to Minimize Protodeboronation
This protocol is a robust starting point for coupling aryl halides with (4-(Morpholinomethyl)phenyl)boronic acid, inspired by conditions used in the synthesis of medicinally relevant compounds like GSK2879552.
Materials:
-
Aryl halide (1.0 equiv)
-
(4-(Morpholinomethyl)phenyl)boronic acid (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Palladium precatalyst (e.g., XPhos G3, 1-2 mol%)
-
Degassed solvent (e.g., Toluene/H₂O 10:1 or 2-MeTHF/H₂O 10:1)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, (4-(Morpholinomethyl)phenyl)boronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the protodeboronated byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Competing pathways: The desired Suzuki coupling versus undesired protodeboronation.
References
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. (n.d.). BenchChem.
- Protodeboron
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). Pharmaceuticals, 12(3), 119.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Organic Chemistry Portal.
- Collins, B. E., et al. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular Chemistry, 25(2), 79-86.
- 4-(Morpholinomethyl)phenylboronic acid. (n.d.). Chem-Impex.
- Husch, T., et al. (2018). Prediction of pKa values using the PM6 semiempirical method. Journal of Molecular Modeling, 24(10), 284.
- Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid. (n.d.). BenchChem.
- On the Computational Determination of the pKa of Some Arylboronic Acids. (2021). Molecules, 26(16), 4995.
- Chemical structure of GSK2879552. (n.d.).
- pKa measurement. (n.d.).
- Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of (4-(MorpholinoMethyl)phenyl)boronic acid in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing (4-(MorpholinoMethyl)phenyl)boronic acid in their synthetic workflows. As a versatile building block, this reagent is invaluable for introducing the morpholinomethylphenyl moiety into complex molecules. However, like many organoboron reagents, it is susceptible to side reactions that can diminish yields and complicate purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter. Our focus is on providing not just procedural solutions, but also a foundational understanding of the underlying chemical principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with (4-(MorpholinoMethyl)phenyl)boronic acid in Suzuki-Miyaura coupling?
A1: The primary side reactions are protodeboronation and homocoupling . A third, less common, but important consideration is potential catalyst inhibition or side reactions involving the morpholino group .
-
Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of 4-methylmorpholine as a byproduct. This reaction is often promoted by aqueous basic conditions and elevated temperatures.[1][2]
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl, 1,2-bis(4-(morpholinomethyl)phenyl)ethane, from the coupling of two molecules of the boronic acid. The presence of oxygen and certain palladium(II) species can promote homocoupling.[3][4]
-
Interaction with the Morpholino Group: The tertiary amine of the morpholino group can potentially coordinate to the palladium catalyst. This interaction can influence the catalyst's activity and stability, and in some cases, may lead to catalyst deactivation or unforeseen side reactions.
Q2: My reaction is showing a significant amount of the protodeboronated byproduct. What are the first steps to troubleshoot this?
A2: The first steps should focus on minimizing the exposure of the boronic acid to conditions that favor protodeboronation. This includes:
-
Careful selection of the base and solvent system: Consider using milder bases or non-aqueous conditions if your substrate is compatible.
-
Lowering the reaction temperature: If the reaction kinetics allow, reducing the temperature can significantly slow down the rate of protodeboronation.
-
Using a "slow-release" strategy for the boronic acid: Employing boronic esters (e.g., pinacol esters) can help maintain a low concentration of the free boronic acid in the reaction mixture, thereby minimizing its decomposition.[1]
Q3: I am observing a significant amount of the homocoupled product. What is the likely cause and how can I prevent it?
A3: Homocoupling is often linked to the presence of oxygen in the reaction mixture, which can lead to the formation of palladium(II) species that promote this side reaction.[4] To prevent this:
-
Ensure rigorous degassing of all solvents and reagents. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[3]
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
Consider the order of reagent addition. Pre-heating the mixture of the palladium catalyst, base, solvent, and aryl halide before adding the boronic acid can sometimes minimize homocoupling.[4]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, cause-and-effect approach to troubleshooting the common side reactions encountered with (4-(MorpholinoMethyl)phenyl)boronic acid.
Issue 1: Excessive Protodeboronation
Protodeboronation is a common challenge, particularly with electron-rich boronic acids like (4-(MorpholinoMethyl)phenyl)boronic acid, as the morpholinomethyl group is electron-donating.
Caption: Troubleshooting workflow for high protodeboronation.
Protocol 1: Optimization of Base and Solvent System
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), (4-(MorpholinoMethyl)phenyl)boronic acid (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Base Selection: Instead of strong aqueous bases like NaOH or K2CO3 in water, consider using:
-
Solvent Selection: Use anhydrous solvents such as toluene, 1,4-dioxane, or THF.[3] If a co-solvent is necessary for solubility, minimize the amount of water.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, 0.5-2 mol%) under a positive flow of inert gas.
-
Reaction Execution: Stir the reaction mixture at the lowest effective temperature (e.g., start at 60-80 °C) and monitor the progress by TLC or LC-MS.
Protocol 2: Utilization of Boronic Esters (Slow-Release Strategy)
-
Synthesis of the Pinacol Ester:
-
In a round-bottom flask, dissolve (4-(MorpholinoMethyl)phenyl)boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like toluene or dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours. Water can be removed by azeotropic distillation if necessary.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used without further purification.
-
-
Suzuki-Miyaura Coupling with the Pinacol Ester:
-
Follow the general Suzuki coupling protocol, substituting the boronic acid with the synthesized pinacol ester (1.2-1.5 equiv.).
-
A fluoride source, such as CsF or KF, is often required to facilitate the transmetalation from the boronate ester.
-
Issue 2: Significant Homocoupling Product Formation
The formation of the symmetrical biaryl from the homocoupling of (4-(MorpholinoMethyl)phenyl)boronic acid is a common issue, often exacerbated by the presence of oxygen.
Caption: Troubleshooting workflow for high homocoupling.
Protocol 3: Rigorous Exclusion of Oxygen
-
Glassware Preparation: Flame-dry all glassware under vacuum and cool under a stream of inert gas.
-
Solvent Degassing:
-
Sparging: Bubble a fine stream of argon or nitrogen through the solvent for at least 30-60 minutes before use.
-
Freeze-Pump-Thaw: For more rigorous degassing, subject the solvent to at least three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
Add the solid reagents (aryl halide, boronic acid, base, and catalyst) to the reaction flask.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via a cannula or a gas-tight syringe.
-
Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler.
-
Protocol 4: Catalyst and Reagent Addition Strategy
-
Use of Pd(0) Precatalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the presence of Pd(II) at the beginning of the reaction.[7]
-
Slow Addition of the Boronic Acid:
-
Prepare a stock solution of (4-(MorpholinoMethyl)phenyl)boronic acid in a separate flask using degassed solvent.
-
In the main reaction flask, combine the aryl halide, base, palladium catalyst, and solvent.
-
Heat the mixture to the reaction temperature.
-
Add the boronic acid solution dropwise to the reaction mixture over a period of time (e.g., 30-60 minutes) using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling.[3]
-
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[8][9]
Issue 3: Potential Catalyst Inhibition by the Morpholino Group
The tertiary amine in the morpholinomethyl substituent can act as a Lewis base and coordinate to the palladium center. This can have several consequences:
-
Catalyst Inhibition: If the morpholino group binds too strongly to the palladium, it can occupy a coordination site needed for the catalytic cycle to proceed, thus inhibiting the reaction.
-
Alteration of Ligand Properties: The coordination of the morpholino group can alter the electronic and steric properties of the catalyst, potentially affecting its reactivity and selectivity.
-
Ligand Selection:
-
Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos). These ligands often form very stable and active catalysts that may be less susceptible to inhibition by the substrate's amine group.[10][11]
-
The strong coordination of these ligands can help prevent the displacement by the morpholino moiety.
-
-
Use of a Boronic Acid Salt: If using the hydrochloride salt of an amine-containing boronic acid, the protonated amine is less likely to coordinate to the palladium center. The base in the reaction mixture will neutralize the salt in situ.
-
Temperature Optimization: In some cases, increasing the reaction temperature can help to overcome catalyst inhibition by promoting the dissociation of the inhibiting species. However, this must be balanced against the increased risk of protodeboronation.
Data Summary Table: Influence of Reaction Parameters on Side Reactions
| Parameter | Effect on Protodeboronation | Effect on Homocoupling | Recommendation for (4-(MorpholinoMethyl)phenyl)boronic acid |
| Base | Strong aqueous bases increase the rate. | Can influence the rate of transmetalation. | Use weaker, non-hydroxide bases like K₃PO₄ or Cs₂CO₃. Consider CsF in alcoholic solvents. |
| Solvent | Protic solvents (especially water) are a proton source. | Can affect catalyst stability and solubility. | Use anhydrous aprotic solvents like toluene, dioxane, or THF. Minimize water content. |
| Temperature | Higher temperatures significantly increase the rate. | Can increase the rate of side reactions. | Operate at the lowest effective temperature. |
| Atmosphere | Indirect effect. | Oxygen is a major promoter. | Maintain a strictly inert atmosphere (Ar or N₂). |
| Palladium Source | Indirect effect. | Pd(II) sources can directly promote homocoupling. | Use a Pd(0) precatalyst or a well-defined Pd(II) precatalyst that rapidly reduces to Pd(0). |
| Ligand | Can influence the rate of the desired reaction. | Can stabilize the catalyst and prevent decomposition. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands). |
| Reagent Addition | Indirect effect. | High boronic acid concentration can favor homocoupling. | Consider slow addition of the boronic acid. |
Conclusion
Successfully employing (4-(MorpholinoMethyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions requires a proactive approach to minimizing side reactions. By understanding the mechanisms of protodeboronation and homocoupling, and by carefully selecting and optimizing reaction conditions, researchers can significantly improve the yield and purity of their desired products. The troubleshooting guides and protocols provided in this document offer a systematic framework for addressing these common challenges.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction. BenchChem Technical Support.
- Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
- Wikipedia. (2023).
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT.
- Johnson Matthey. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12418–12421.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry, 6(10), 1732-1735.
- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12418–12421.
- Cox, P. A., et al. (2016).
- Mayr, L. M., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1292.
- Mayr, L. M., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1292.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
- Thomas, A. A., & Denmark, S. E. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
- Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 618-625.
- ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Carrow, B. P., & Nozaki, K. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 134(22), 9294-9297.
- Sigman, M. S., & Toste, F. D. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9893-9901.
- Hopemax. (n.d.). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis.
- Wikipedia. (2023). Suzuki reaction.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Watson, D. A., & Kozlowski, M. C. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Thomas, A. A., & Denmark, S. E. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. PubMed.
- Glorius, F. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reac- tion a.
- Al-Masum, M. (2006). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Thomas, A. A., & Denmark, S. E. (2017). "cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem Technical Support.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a.
- Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Murahashi, S., Hirano, T., & Yano, T. (1980). Palladium catalyzed amine exchange reaction of tertiary amines. Insertion of palladium(0) into carbon-hydrogen bonds. Journal of the American Chemical Society, 102(7), 2456-2458.
- Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(21), 5037.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1361.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Polar Compounds from (4-(MorpholinoMethyl)phenyl)boronic Acid Reactions
Welcome to the technical support guide for purifying polar compounds derived from reactions involving (4-(MorpholinoMethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical solutions for the unique challenges associated with purifying these highly polar molecules. The inherent properties of the morpholine and boronic acid moieties demand specialized strategies beyond standard chromatographic protocols.
Part A: Troubleshooting Guide
This section addresses specific, common issues encountered during the purification process in a direct question-and-answer format.
Issue 1: Low or No Product Recovery from Standard Silica Gel Chromatography
Q: I'm attempting to purify my product using standard normal-phase flash chromatography on silica gel, but I'm experiencing either complete retention on the column or very low recovery with significant tailing. What's causing this?
A: This is a frequent and predictable issue when dealing with compounds containing both a basic amine (the morpholino group) and a Lewis acidic boronic acid. The problem stems from strong, often irreversible, interactions with the stationary phase.
-
Causality:
-
Acid-Base Interaction: The surface of standard silica gel is populated with acidic silanol groups (-Si-OH).[1] The basic nitrogen atom of the morpholine moiety interacts strongly with these acidic sites, leading to poor elution and peak tailing.[1][2]
-
Lewis Acid-Base Interaction: The boronic acid group is a Lewis acid, which can interact strongly with the Lewis basic silanol groups on the silica surface. This interaction can cause significant product adsorption and loss on the column.[3]
-
On-Column Degradation: Boronic acids can dehydrate on the acidic silica surface to form cyclic boroxine anhydrides, which have different chromatographic properties and may not elute as expected. Furthermore, boronic esters (if used) are susceptible to hydrolysis back to the more polar boronic acid on silica gel that has adsorbed water.[3][4]
-
-
Solutions:
-
Deactivate the Silica Gel: You can mitigate the acidity of the silica gel by pre-treating it. A common method involves creating a slurry of the silica in your eluent and adding a small amount (0.5-1%) of a non-nucleophilic base like triethylamine (NEt3) to cap the acidic silanol groups.[3]
-
Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or bonded phases like Diol or Amino-functionalized silica.[5][6]
-
Employ a Different Chromatographic Mode: For highly polar compounds, normal-phase chromatography is often not the ideal choice.[7][8] You will likely have more success with the techniques described below.
-
Issue 2: Poor Retention and Co-elution of Product in Reversed-Phase HPLC
Q: My compound has very little or no retention on a standard C18 column and elutes in the void volume along with other polar impurities and salts. How can I achieve separation?
A: This is a classic challenge for highly polar molecules in reversed-phase (RP) chromatography, where the stationary phase is nonpolar and the mobile phase is polar.[9] Your highly polar product has a much stronger affinity for the polar mobile phase than the nonpolar stationary phase, resulting in poor retention.
-
Causality: The combination of the charged (protonated) morpholine group and the polar boronic acid makes the overall molecule highly hydrophilic, preventing the hydrophobic interactions required for retention on a C18 column.[10]
-
Solutions & Optimization Strategies:
-
Adjust Mobile Phase pH: The morpholino group is basic. By increasing the pH of the mobile phase (to at least 2 pH units above its pKa), you can run the analysis with the morpholine in its neutral, free-base form.[1] This increases its hydrophobicity and significantly improves retention on the C18 column. A high-pH stable column (e.g., hybrid silica) is required for this approach.
-
Use an "AQ" or Embedded Polar Group (EPG) Column: These columns are specifically designed for use with highly aqueous mobile phases (even 100% water/buffer) without the risk of "phase collapse" that can occur with standard C18 columns.[11] This allows you to use a very weak (highly polar) mobile phase to maximize retention of polar analytes.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[8][10] It utilizes a polar stationary phase (like bare silica, Diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8] In HILIC, polar analytes are well-retained and elute in order of increasing hydrophilicity.
-
Explore Mixed-Mode Chromatography (MMC): MMC columns feature stationary phases with both reversed-phase and ion-exchange characteristics.[10] This dual mechanism can significantly enhance the retention of charged polar compounds like yours by providing both hydrophobic and electrostatic interactions.
-
Issue 3: Difficulty Removing Unreacted Starting Material and Boron-Containing Byproducts
Q: My final product is contaminated with unreacted (4-(MorpholinoMethyl)phenyl)boronic acid and what appears to be boric acid. How can I remove these?
A: These impurities are common and often have polarities very similar to the desired product, making chromatographic separation difficult. A combination of chemical and physical separation techniques is often most effective.
-
Causality: Protodeborylation (cleavage of the C-B bond) is a common side reaction in Suzuki couplings, leading to boric acid and the corresponding arene byproduct.[12] The starting boronic acid itself can be difficult to separate due to its similar polar functional groups.
-
Solutions:
-
Acid/Base Liquid-Liquid Extraction: Exploit the different pKa values of your compound and the impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with an aqueous basic solution (e.g., 1M NaOH). The acidic boronic acid and its byproducts will be deprotonated and extracted into the aqueous layer, while your product (if it's neutral or less acidic) may remain in the organic layer.
-
Conversely, if your product is basic due to the morpholine, you can wash with a dilute acid to extract your product into the aqueous layer as a salt, leaving less basic or neutral impurities behind. You can then re-basify the aqueous layer and extract your pure product back into an organic solvent.[12][13]
-
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleanup.[5][14][15] You can use a mixed-mode SPE cartridge that has both reversed-phase and ion-exchange properties. This allows you to bind your charged product while washing away neutral impurities, then selectively elute the product by changing the pH or ionic strength of the eluent.
-
Derivatization: In challenging cases, you can temporarily convert the contaminating boronic acid into a form that is easier to remove. A well-established method is to react the crude mixture with diethanolamine.[12] This forms a stable, often crystalline, adduct with the boronic acid that can be filtered off.[12][16]
-
Part B: Frequently Asked Questions (FAQs)
Q1: What makes the purification of (4-(MorpholinoMethyl)phenyl)boronic acid reaction products so uniquely challenging? A1: The challenge arises from the molecule's dual-functionality. It contains a highly polar, basic morpholino group and a polar, Lewis acidic boronic acid function.[10][12] This combination leads to high water solubility, poor solubility in many common organic solvents used for chromatography, and a tendency to interact strongly with many stationary phases, complicating traditional purification approaches.[7][10]
Q2: Which single purification technique is generally the most effective starting point? A2: For analytical and small-scale preparative work, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the most powerful and versatile starting point, provided it is properly optimized.[10] Key to success is the selection of an appropriate column (e.g., pH-stable, EPG) and careful adjustment of the mobile phase pH to control the ionization state of the morpholino group.[1] For bulk cleanup and removal of major impurities, Solid-Phase Extraction (SPE) is highly effective and efficient.[5][15]
Q3: Is recrystallization a viable purification method for these compounds? A3: Recrystallization can be an excellent and scalable purification method, but finding a suitable solvent system can be challenging due to the compound's high polarity.[17] Often, solvent mixtures (e.g., ethanol/water, isopropanol/hexane) are required. An alternative strategy is to form a salt of the product. For example, if the target molecule has the basic morpholine group, it can be converted to a hydrochloride or trifluoroacetate salt, which may have very different solubility properties and crystallize more readily.[13]
Q4: My compound is a morpholino-containing oligonucleotide. Do these guidelines still apply? A4: Yes, the principles are similar, but with added complexity. Morpholino oligos are large, highly polar molecules.[18][19] Purification is almost exclusively done by HPLC, often using ion-exchange or ion-pairing reversed-phase chromatography to achieve separation based on both charge and hydrophobicity.[19] HILIC-MS has also been shown to be effective for the analysis and sequencing of these complex molecules.[20]
Data & Protocols
Table 1: Comparison of Chromatographic Techniques for Polar Morpholino-Boronic Acid Derivatives
| Technique | Stationary Phase | Mobile Phase Principle | Best For | Key Consideration |
| Reversed-Phase (RP-HPLC) | Nonpolar (C18, C8) | Polar (Water/Acetonitrile/Methanol) | High-resolution separation of final product from closely related impurities. | Requires pH control to manage ionization of the morpholine group. Use pH-stable or EPG columns.[1][11] |
| Hydrophilic Interaction (HILIC) | Polar (Silica, Diol, Amide) | High Organic + Aqueous Buffer | Purifying compounds that are too polar for good retention in RP-HPLC.[8][10] | Elution order is reversed from RP; requires careful solvent selection (ACN is typical).[8] |
| Mixed-Mode (MMC) | Dual-functionality (e.g., C18 + Anion/Cation Exchange) | Polar (Aqueous Buffers + Organic) | Compounds that are both polar and charged; offers enhanced retention and selectivity.[10] | Method development can be more complex due to the dual separation mechanisms. |
| Solid-Phase Extraction (SPE) | Varies (Silica, C18, Ion-Exchange) | Varies (Load, Wash, Elute steps) | Rapid cleanup, desalting, and removal of bulk impurities or unreacted starting materials.[5][15] | Not a high-resolution technique; best for sample prep prior to HPLC. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Crude Reaction Cleanup
This protocol provides a general workflow for removing excess polar impurities, including unreacted boronic acid, using a mixed-mode (Reversed-Phase + Strong Cation Exchange) SPE cartridge.
Objective: To isolate a basic, morpholino-containing product from acidic/neutral polar impurities.
Materials:
-
Crude reaction mixture
-
Mixed-Mode SPE Cartridge (e.g., C18/SCX)
-
Methanol (for conditioning)
-
Deionized Water or dilute buffer at neutral pH (for equilibration and washing)
-
Wash Solvent (e.g., 5% Acetonitrile in water)
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Pass 2-3 cartridge volumes of methanol through the SPE cartridge to wet the stationary phase and activate the functional groups.[21] Do not let the cartridge run dry.
-
Equilibration: Pass 2-3 cartridge volumes of deionized water (or a buffer with pH ~6-7) through the cartridge. This prepares the sorbent for the aqueous sample load.[21]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a weak solvent (ideally the equilibration solvent). Load the sample onto the cartridge at a slow flow rate. At neutral pH, the basic morpholino group will be protonated and retained by the cation exchange phase, while hydrophobic portions will be retained by the C18 phase.
-
Washing: Pass 3-5 cartridge volumes of the wash solvent (e.g., 5% Acetonitrile in water) through the cartridge. This step removes neutral and weakly retained polar impurities (like boric acid) that are not strongly bound by the ion-exchange mechanism.[21]
-
Elution: Pass 1-2 cartridge volumes of the elution solvent (5% Ammonium Hydroxide in Methanol) through the cartridge. The high pH of the ammonia neutralizes the protonated morpholine, disrupting its interaction with the cation exchange sorbent. The strong organic solvent (methanol) disrupts the hydrophobic interaction with the C18 phase, allowing your purified product to elute.[21]
-
Solvent Removal: Collect the eluate and remove the solvent under reduced pressure (e.g., rotary evaporator) to yield the purified compound.
Visualizations
Purification Strategy Decision Workflow
Caption: A decision workflow for selecting a purification strategy.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Organic Compounds.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Compounds using C-18 Reversed-Phase Chromatography.
- Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH.
- University of York. (n.d.). Solid Phase Extraction. Chemistry Teaching Labs.
- Biotage. (2023). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Biotage. (2023). What can I use to purify polar reaction mixtures?
- Wikipedia. (n.d.). Solid-phase extraction.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- Benchchem. (n.d.). Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds.
- Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
- Agilent. (n.d.). SPE Method Development Tips and Tricks.
- ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Gene Tools, LLC. (n.d.). Troubleshooting.
- Benchchem. (n.d.). Technical Support Center: Purification of Boronic Acid Pinacol Esters.
- Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples.
- LCGC. (2014). Retaining Polar Compounds.
- Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- ACS Publications. (n.d.). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry.
- ResearchGate. (2020). Did recrystallization makes the compound pure?
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- 20. pubs.acs.org [pubs.acs.org]
- 21. agilent.com [agilent.com]
Managing the stability of (4-(MorpholinoMethyl)phenyl)boronic acid in solution
Welcome to the technical support center for (4-(MorpholinoMethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the stability of this versatile reagent in solution. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the success and reproducibility of your experiments.
Introduction: The Challenge of Stability
(4-(MorpholinoMethyl)phenyl)boronic acid is a valuable building block in synthetic and medicinal chemistry, prized for its role in Suzuki-Miyaura cross-coupling reactions and the synthesis of biologically active compounds.[1][2] However, like many organoboronic acids, its stability in solution can be a critical factor influencing reaction outcomes. The presence of the morpholinomethyl group introduces unique properties, including increased aqueous solubility and a basic nitrogen atom, which can influence its stability profile.[1][3] Understanding and controlling the factors that lead to its degradation is paramount for achieving reliable and high-yielding results.
This guide provides a comprehensive overview of the common stability challenges, troubleshooting strategies, and frequently asked questions related to the handling and use of (4-(MorpholinoMethyl)phenyl)boronic acid in solution.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Low or Inconsistent Reaction Yields (e.g., in Suzuki Coupling) | 1. Protodeboronation: Cleavage of the C-B bond, replacing it with a C-H bond.[4][5] This is often accelerated under strongly acidic or basic conditions.[4][6] 2. Oxidative Degradation: The boronic acid moiety is susceptible to oxidation, especially in the presence of reactive oxygen species, forming the corresponding phenol.[7][8][9] 3. Boroxine Formation: Dehydration of three boronic acid molecules to form a stable six-membered boroxine ring can reduce the concentration of the active monomeric species.[5][10] | 1. Optimize pH: Maintain the reaction pH within a mildly basic range (pH 8-10) for Suzuki coupling. Avoid excessively high pH or prolonged reaction times.[11] 2. Degas Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen. Running reactions under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.[12] 3. Use Fresh Reagent: Whenever possible, use freshly prepared solutions of the boronic acid. If boroxine formation is suspected, the boronic acid can sometimes be regenerated by dissolving in a suitable solvent with a small amount of water. |
| Appearance of Unidentified Byproducts in LC-MS or NMR | 1. Hydrolysis of Boronic Ester: If using a pinacol ester of the boronic acid, it may hydrolyze back to the free boronic acid, especially in the presence of water.[13][14] 2. Homocoupling: Two molecules of the boronic acid coupling together, often promoted by the presence of Pd(II) species and oxygen.[12] | 1. Use Aprotic Solvents for Storage: For the pinacol ester, use anhydrous aprotic solvents for stock solutions. 2. Ensure Complete Pd(0) Formation: If using a Pd(II) precatalyst, ensure its complete reduction to Pd(0) at the start of the reaction to minimize side reactions.[12] |
| Poor Solubility or Precipitation of the Reagent | 1. Solvent Mismatch: While the morpholinomethyl group enhances solubility in polar solvents, it may still have limited solubility in non-polar organic solvents.[1] 2. pH-Dependent Solubility: The protonation state of the morpholine nitrogen can affect the overall solubility of the compound. | 1. Solvent Screening: Test solubility in various solvent systems. A mixture of an organic solvent (e.g., Dioxane, THF, DMF) and water is often effective for Suzuki reactions.[12][15] 2. Adjust pH: A slight acidification might improve solubility by protonating the morpholine nitrogen, but be mindful of accelerating protodeboronation. |
| Inconsistent Analytical Results (e.g., HPLC) | 1. On-Column Degradation: The boronic acid can degrade on the HPLC column, particularly on silica-based columns, due to interactions with residual silanol groups.[16] 2. Complex Peak Shapes: Boronic acids can exist in equilibrium with their boroxine anhydrides, leading to broadened or multiple peaks. | 1. Modify Mobile Phase: Lowering the pH of the mobile phase (e.g., to pH 2-3 with TFA or formic acid) can suppress silanol interactions.[16] Using a high percentage of organic solvent in the mobile phase can also prevent on-column hydrolysis.[14] 2. Use Specialized Columns: Consider using columns specifically designed to minimize interactions with metal-sensitive analytes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for (4-(MorpholinoMethyl)phenyl)boronic acid in a typical Suzuki coupling reaction?
A1: The two most significant degradation pathways in solution are protodeboronation and oxidation .[5] Protodeboronation is the cleavage of the carbon-boron bond, which is often catalyzed by acidic or basic conditions.[4] Oxidation leads to the formation of the corresponding phenol. Both pathways result in the loss of the reactive boronic acid, leading to reduced reaction yields. The presence of the aminomethyl group can influence the electronic properties of the phenyl ring, potentially affecting the rate of these degradation processes.[3]
Q2: How does pH affect the stability of (4-(MorpholinoMethyl)phenyl)boronic acid?
A2: The pH of the solution has a dual effect. The boronic acid itself is a Lewis acid that is in equilibrium with its anionic boronate form. This equilibrium is pH-dependent.[9][17][18] For Suzuki coupling, a basic medium is required to form the active boronate species for transmetalation.[11] However, very high pH can accelerate protodeboronation.[4] Additionally, the morpholine nitrogen in your compound has a pKa, and its protonation state will be influenced by the solution's pH. This can affect the compound's overall electronic properties and solubility. A moderately basic environment (pH 8-10) is generally a good starting point for balancing reactivity and stability.
Q3: What are the ideal storage conditions for solid (4-(MorpholinoMethyl)phenyl)boronic acid and its solutions?
A3:
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). This minimizes exposure to moisture and oxygen, which can lead to hydrolysis and oxidation, respectively.
-
Solutions: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a dry, aprotic solvent and store it under an inert atmosphere at a low temperature (e.g., -20°C). For the pinacol ester derivative, using non-aqueous, aprotic diluents is crucial to prevent hydrolysis.[13]
Q4: Can I use (4-(MorpholinoMethyl)phenyl)boronic acid in aqueous media?
A4: Yes, one of the advantages of the morpholinomethyl group is that it generally improves aqueous solubility compared to unsubstituted phenylboronic acid.[1] This makes it suitable for reactions in mixed aqueous/organic solvent systems, which are common for Suzuki couplings. However, be aware that water can participate in degradation pathways like protodeboronation.[4][5] Therefore, it is essential to degas aqueous solvents thoroughly and keep reaction times as short as reasonably possible.
Q5: How can I monitor the stability of my (4-(MorpholinoMethyl)phenyl)boronic acid solution over time?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for monitoring the stability of your boronic acid solution.[16] By running a sample of your solution at different time points, you can quantify the amount of the parent compound remaining and detect the formation of degradation products. ¹H NMR and ¹¹B NMR spectroscopy can also be powerful tools to observe structural changes, with ¹¹B NMR being particularly sensitive to the chemical environment of the boron atom.[16]
Visualizing Degradation & Experimental Workflow
To better understand the competing processes, the following diagrams illustrate the main degradation pathways and a typical experimental workflow designed to mitigate instability.
Caption: Major degradation pathways for arylboronic acids.
Caption: Workflow emphasizing stability-preserving steps.
Protocol: Stability-Focused Suzuki-Miyaura Coupling
This protocol provides a step-by-step methodology for a typical Suzuki-Miyaura coupling reaction, with an emphasis on techniques to maximize the stability and reactivity of (4-(MorpholinoMethyl)phenyl)boronic acid.
Reagents & Equipment:
-
Aryl halide (e.g., Aryl bromide, 1.0 eq)
-
(4-(MorpholinoMethyl)phenyl)boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Degassed Solvent System (e.g., 1,4-Dioxane/H₂O 4:1)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To a dry round-bottom flask, add the aryl halide (1.0 eq), the base (2-3 eq), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to remove oxygen.[12]
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. The mixture should be stirred to ensure homogeneity.
-
Boronic Acid Preparation: In a separate, dry vial, weigh the (4-(MorpholinoMethyl)phenyl)boronic acid (1.2 - 1.5 eq). Dissolve it in a minimum amount of the degassed reaction solvent immediately before use.
-
Reaction Initiation: Add the freshly prepared boronic acid solution to the reaction flask via syringe.
-
Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
-
Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. National Center for Biotechnology Information. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. National Center for Biotechnology Information. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available at: [Link]
-
Solvent Effects in Boronic Acid-Diol Binding. ResearchGate. Available at: [Link]
-
Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Royal Society of Chemistry. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. National Center for Biotechnology Information. Available at: [Link]
-
Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. Available at: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Center for Biotechnology Information. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Hydrolysis mechanism of arylboronic acids. ResearchGate. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate. Available at: [Link]
-
4-((Morpholino)methyl)phenylboronic acid pinacol ester. PubChem. Available at: [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. National Center for Biotechnology Information. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
-
4-(Morpholinomethyl)phenylboronic acid. PubChem. Available at: [Link]
-
An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. National Center for Biotechnology Information. Available at: [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. ResearchGate. Available at: [Link]
-
4-(Morpholinomethyl)phenylboronic acid. Chongqing Chemdad Co., Ltd. Available at: [Link]
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Navigating the Challenges of Amine Hydrochloride Salts in Suzuki-Miyaura Coupling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. As Senior Application Scientists, we understand that while the Suzuki-Miyaura cross-coupling is a powerful tool in synthetic chemistry, the presence of certain functional groups and counter-ions can introduce significant challenges. This guide is designed to provide in-depth, field-proven insights into a common hurdle: the impact of hydrochloride salts, particularly on amine-containing substrates, on the efficiency of your Suzuki coupling reactions. Here, we move beyond simple protocols to explain the underlying causality of experimental choices, offering a self-validating system of troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an amino-aryl halide is failing. I'm using the hydrochloride salt directly. Could this be the problem?
A: Yes, this is a very likely cause of your reaction's failure. Using the hydrochloride salt of an amine-containing substrate directly in a Suzuki-Miyaura coupling is a common pitfall. The reaction requires a basic environment for the crucial transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[1][2] The acidic nature of the hydrochloride salt will neutralize the base in your reaction, preventing the catalytic cycle from proceeding efficiently. Furthermore, the free amine itself can be a challenging substrate due to its potential to coordinate with the palladium catalyst.[3]
Q2: Why can't I just add more base to compensate for the hydrochloride salt?
A: While adding excess base is the correct strategy, the stoichiometry is critical. You must add enough base to first neutralize the hydrochloride salt and liberate the free amine, and then provide the necessary excess to facilitate the catalytic cycle. A simple stoichiometric calculation is often insufficient. The choice and amount of base can significantly affect the reaction's outcome.[4][5] For instance, weaker bases may not be effective in fully deprotonating the ammonium salt, while an excessive amount of a very strong base could lead to undesired side reactions. A screening of different bases and their quantities is often recommended.[6][7]
Q3: What is the mechanistic role of the base in a Suzuki coupling, and how does the hydrochloride salt interfere with it?
A: The base in a Suzuki-Miyaura coupling performs a critical function: it activates the boronic acid.[1][2] By reacting with the boronic acid, the base forms a more nucleophilic boronate species. This increased nucleophilicity is essential for the transmetalation step, where the organic moiety is transferred from the boron to the palladium center.[7]
When you introduce an amine hydrochloride (R-NH₃⁺Cl⁻), it acts as an acid. The added base will preferentially react with this acidic proton to form the free amine (R-NH₂) and the corresponding salt and water. If an insufficient amount of base is used, it will be entirely consumed in this acid-base neutralization, leaving no base to activate the boronic acid for the catalytic cycle.
Below is a diagram illustrating this interference:
Caption: Interference of amine hydrochloride with the Suzuki coupling cycle.
Troubleshooting Guide: Low to No Yield with Amine Hydrochloride Substrates
If you are experiencing poor performance in your Suzuki coupling reaction with an amine hydrochloride, follow this systematic troubleshooting workflow.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
In-Depth Technical Protocols & Data
Protocol 1: In Situ Neutralization and Coupling of an Amino-Aryl Chloride Hydrochloride
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a challenging substrate, such as an amino-substituted aryl chloride provided as a hydrochloride salt. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, often necessitating more specialized catalyst systems.[8][9]
Materials:
-
Amino-aryl chloride hydrochloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium phosphate (K₃PO₄), finely ground (4.0 mmol)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the amino-aryl chloride hydrochloride, arylboronic acid, and finely ground K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the XPhos Pd G3 precatalyst to the flask under a positive pressure of inert gas.
-
Degas the 1,4-dioxane and water by bubbling with an inert gas for at least 30 minutes.
-
Add the degassed 1,4-dioxane and water to the Schlenk flask via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Key Choices:
-
Base: K₃PO₄ is a strong enough base to effectively neutralize the hydrochloride and facilitate the coupling of less reactive aryl chlorides. Using 4 equivalents ensures sufficient excess after neutralization.[10][11]
-
Catalyst: XPhos Pd G3 is a highly active precatalyst that employs a bulky, electron-rich phosphine ligand (XPhos). Such ligands are known to promote the challenging oxidative addition of aryl chlorides to the palladium center.[3][12]
-
Solvent: A mixture of dioxane and water is a common and effective solvent system for Suzuki couplings, aiding in the dissolution of both the organic substrates and the inorganic base.[13][14]
Data Summary: Impact of Base Selection on a Challenging Coupling
The choice of base is paramount, especially when dealing with hydrochloride salts and less reactive coupling partners. The following table summarizes representative yields for the coupling of a generic amino-aryl chloride with an arylboronic acid, highlighting the importance of base selection.
| Entry | Base (3.0 equiv) | Yield (%) | Notes |
| 1 | Na₂CO₃ | 15% | A common but often less effective base for challenging couplings. Likely insufficient to drive the reaction to completion.[15] |
| 2 | K₂CO₃ | 45% | More effective than sodium carbonate, but may still result in incomplete conversion with aryl chlorides.[7] |
| 3 | K₃PO₄ | 85% | A strong, effective base for difficult substrates, including nitrogen-containing heterocycles.[11][13] |
| 4 | Cs₂CO₃ | 90% | Often provides excellent yields due to its high solubility in organic solvents, but is more expensive.[10][14] |
| 5 | Triethylamine (Et₃N) | <5% | Organic bases are generally not effective for Suzuki couplings as they are often not strong enough to facilitate transmetalation.[6] |
Yields are illustrative and based on typical outcomes reported in the literature for similar systems.
Mechanistic Considerations: The Inhibitory Role of Excess Chloride
While the primary issue with hydrochloride salts is the consumption of the base, a high concentration of chloride ions in the reaction mixture can also have a direct, albeit less pronounced, inhibitory effect on the palladium catalyst. Palladium(II) intermediates in the catalytic cycle can coordinate with chloride ions. While a chloride ligand is part of the cycle after oxidative addition of an aryl chloride, an excess of chloride ions can potentially lead to the formation of less reactive, higher-coordinate palladium complexes, thereby slowing down subsequent steps like transmetalation.[16] This underscores the importance of not only using a sufficient amount of base but also avoiding a large excess of any chloride-containing reagents if possible.
By understanding these fundamental principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can more effectively navigate the challenges posed by hydrochloride salts in Suzuki-Miyaura cross-coupling reactions, leading to improved efficiency and success in their synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
- Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(10), 4545-4554.
- Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6334-6342.
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Szostak, M., & Szostak, K. (2025, October 17). Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Chemistry – A European Journal.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Amatore, C., et al. (2011). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 17(8), 2492-2503.
- BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(23), 4836-4843.
- Lipshutz, B. H., & Frieman, B. A. (2007). Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. Tetrahedron, 63(51), 12646-12654.
- Cantatore, E., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Mitamura, T., et al. (2018). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 23(10), 2459.
- Ghaffari, B., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2365–2372.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros.
- Kondo, M., et al. (2022).
- Sharma, U., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling. Catalysis Science & Technology, 5(1), 203-213.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
How to avoid homocoupling of (4-(MorpholinoMethyl)phenyl)boronic acid
Topic: Troubleshooting and Avoiding Homocoupling of (4-(MorpholinoMethyl)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand the complexities and nuances that can arise during your synthetic work. This guide is designed to provide you with in-depth technical assistance, focusing on a common yet often frustrating side reaction: the homocoupling of your boronic acid, specifically (4-(MorpholinoMethyl)phenyl)boronic acid. Our goal is to equip you with the knowledge and practical steps to minimize this byproduct and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a dimeric byproduct, 4,4'-bis(morpholinomethyl)-1,1'-biphenyl, in my Suzuki-Miyaura reaction. What is causing this?
A1: The formation of a symmetrical biaryl from your boronic acid is a classic case of homocoupling. This side reaction is a common challenge in Suzuki-Miyaura couplings and can significantly reduce the yield of your desired product while complicating purification.[1] There are two primary mechanisms responsible for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen in your reaction is a major contributor. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of your (4-(MorpholinoMethyl)phenyl)boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[1][2] This pathway is often prevalent when reactions are not performed under a strictly inert atmosphere.
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the catalytically active Pd(0) state. One pathway for this reduction involves the boronic acid itself acting as the reducing agent, which in turn leads to the formation of the homocoupled dimer.[3]
The structure of (4-(MorpholinoMethyl)phenyl)boronic acid, with its electron-donating morpholinomethyl group, can influence its reactivity. Electron-rich boronic acids can, in some cases, have faster transmetalation rates, which could potentially favor the desired cross-coupling. However, they can also be more susceptible to other side reactions if the reaction conditions are not carefully optimized.
Troubleshooting Guide: A Systematic Approach to Eliminating Homocoupling
If you are experiencing issues with the homocoupling of (4-(MorpholinoMethyl)phenyl)boronic acid, a systematic approach to troubleshooting is crucial. The following sections provide a logical workflow to diagnose and resolve the problem.
Step 1: Deoxygenation and Inert Atmosphere
The most common culprit for homocoupling is the presence of oxygen.[2] Therefore, the first and most critical step is to ensure your reaction is performed under strictly anaerobic conditions.
Q2: What is the most effective way to deoxygenate my reaction mixture?
A2: Rigorous deoxygenation is paramount. Here are two common and effective methods:
-
Inert Gas Sparging: This involves bubbling an inert gas, such as argon or nitrogen, through your solvent and the reaction mixture for an extended period (typically 20-30 minutes) before adding the catalyst. This is a widely used and effective technique for removing dissolved oxygen.
-
Freeze-Pump-Thaw: For highly sensitive reactions, the freeze-pump-thaw method is the gold standard for oxygen removal. This involves freezing the solvent, evacuating the headspace under high vacuum, and then allowing the solvent to thaw. This cycle is typically repeated three times.
Experimental Protocol: Rigorous Deoxygenation
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation: To your reaction flask, add the aryl halide (1.0 eq), (4-(MorpholinoMethyl)phenyl)boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add your chosen solvent (e.g., dioxane, toluene, or THF/water mixture) via cannula or syringe.
-
Deoxygenation:
-
Sparging: Insert a needle connected to an inert gas line below the surface of the solvent and bubble the gas through the stirred solution for 20-30 minutes.
-
Freeze-Pump-Thaw: Freeze the flask in liquid nitrogen until the solvent is completely solid. Apply a high vacuum for several minutes. Close the flask to the vacuum and allow it to thaw completely. Repeat this cycle two more times.
-
-
Catalyst Addition: Under a positive flow of inert gas, add your palladium catalyst and ligand.
-
Reaction: Proceed with heating your reaction under a positive pressure of inert gas.
Step 2: Choice of Palladium Source and Ligand
Your choice of catalyst system plays a pivotal role in minimizing homocoupling.
Q3: Does my choice of palladium precatalyst matter?
A3: Absolutely. As mentioned, Pd(II) sources can promote homocoupling. To circumvent this, consider the following:
-
Use a Pd(0) Source: Precatalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the active Pd(0) oxidation state and do not require an in-situ reduction step that can consume your boronic acid.
-
Utilize Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed for the clean and efficient generation of the active Pd(0) species, which can help to minimize side reactions like homocoupling.
Q4: What type of ligand is best for suppressing homocoupling of (4-(MorpholinoMethyl)phenyl)boronic acid?
A4: The ligand is not just a spectator; it actively influences the reactivity and stability of the palladium catalyst. For suppressing homocoupling, the general consensus is to use:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and other biaryl phosphines developed by the Buchwald group are highly effective. Their steric bulk can physically hinder the approach of two boronic acid molecules to the palladium center, thus disfavoring the homocoupling pathway. Their electron-donating nature also promotes the desired reductive elimination step of the cross-coupling cycle.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices for stabilizing the palladium catalyst and can be very effective in suppressing homocoupling.
Data Presentation: Ligand and Catalyst Selection
| Catalyst System | Key Feature | Recommendation for (4-(MorpholinoMethyl)phenyl)boronic acid |
| Pd(OAc)₂ / PPh₃ | Traditional, can be prone to homocoupling | Use with caution; ensure rigorous deoxygenation. |
| Pd(PPh₃)₄ | Pd(0) source, avoids reductive homocoupling | A good starting point, readily available. |
| Pd₂(dba)₃ / SPhos or XPhos | Pd(0) source with bulky, electron-rich ligand | Highly Recommended. Excellent for suppressing homocoupling. |
| Buchwald G3/G4 Precatalysts | Efficient generation of active Pd(0) | Highly Recommended. State-of-the-art for challenging couplings. |
Step 3: Optimizing Reaction Parameters
Fine-tuning your reaction conditions can further disfavor the homocoupling pathway.
Q5: Can the base and solvent influence the amount of homocoupling?
A5: Yes, both the base and solvent are critical parameters.
-
Base: A base is necessary to activate the boronic acid for transmetalation.[4] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can affect the rate of both the desired reaction and side reactions. For (4-(MorpholinoMethyl)phenyl)boronic acid, which contains a basic morpholine unit, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point. Very strong bases may not be necessary and could promote other side reactions.
-
Solvent: Aprotic solvents like dioxane, toluene, and THF are commonly used. Often, a co-solvent of water is needed to dissolve the inorganic base. The ratio of organic solvent to water should be optimized. An excessive amount of water can sometimes promote protodeboronation, another common side reaction.
Q6: What is the effect of temperature on homocoupling?
A6: Higher temperatures can accelerate the rates of all reactions, including homocoupling. It is often beneficial to run the reaction at the lowest temperature that provides a reasonable rate for the desired cross-coupling. If you are observing significant homocoupling, consider lowering the reaction temperature.
Q7: I've heard that the way I add my boronic acid can make a difference. Is this true?
A7: Yes, this is a very effective procedural modification.
-
Slow Addition of the Boronic Acid: Homocoupling is a bimolecular reaction with respect to the boronic acid. By keeping the instantaneous concentration of the boronic acid low, you can disfavor this second-order process relative to the desired cross-coupling. This can be achieved by adding a solution of the (4-(MorpholinoMethyl)phenyl)boronic acid slowly to the reaction mixture over a period of time using a syringe pump. This technique has been shown to be effective in suppressing homocoupling.
The Role of the Morpholine Group
Q8: Could the morpholine group in (4-(MorpholinoMethyl)phenyl)boronic acid be interfering with the reaction?
A8: This is an excellent question. The tertiary amine of the morpholine ring is a Lewis base and has the potential to coordinate to the palladium catalyst. In some cases, coordination of a basic group from the substrate can inhibit or alter the catalytic cycle. However, palladium-catalyzed cross-coupling reactions of morpholine-containing substrates are very common in medicinal chemistry.[5] The use of bulky, electron-rich phosphine ligands, as recommended above, can often mitigate any potential inhibitory effects by outcompeting the morpholine for coordination to the palladium center. If you suspect catalyst inhibition, increasing the ligand loading slightly (e.g., from a 2:1 to a 4:1 ligand-to-palladium ratio) may be beneficial.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the off-cycle homocoupling pathway.
Caption: Competing reaction pathways in Suzuki-Miyaura cross-coupling.
Summary Troubleshooting Workflow
The following flowchart provides a step-by-step decision-making process for troubleshooting homocoupling.
Caption: A decision tree for troubleshooting homocoupling.
By systematically addressing these potential issues, you can significantly reduce or eliminate the homocoupling of (4-(MorpholinoMethyl)phenyl)boronic acid in your Suzuki-Miyaura cross-coupling reactions, leading to higher yields of your desired product and a more efficient synthetic route.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 359–365. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?[Link]
-
Burke, M. D., & Lloyd-Jones, G. C. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Science, 328(5985), 1539-1542. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New morpholine-liganded palladium(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure, and DNA-binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Monitoring (4-(MorpholinoMethyl)phenyl)boronic Acid Reactions: The NMR Advantage
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, (4-(MorpholinoMethyl)phenyl)boronic acid has emerged as a versatile building block. Its utility in forming robust carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura cross-coupling and amide bond formation makes it a valuable component in the synthesis of complex pharmaceutical agents.[1][2] The precise monitoring of these reactions is paramount to ensure optimal yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for monitoring reactions involving (4-(MorpholinoMethyl)phenyl)boronic acid, offering field-proven insights for researchers and process chemists.
The Analytical Challenge: Why Real-Time Monitoring Matters
The reactivity of boronic acids, while synthetically advantageous, can also lead to side reactions such as protodeboronation and the formation of boroxines, an anhydrous trimer. Therefore, real-time, in-situ monitoring of reaction kinetics and intermediate formation is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring the desired product is obtained with minimal impurities. Traditional offline methods, which involve sampling, quenching, and subsequent analysis, can provide a skewed representation of the reaction's progress.
NMR Spectroscopy: A Powerful, Non-Invasive Lens into Your Reaction
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier analytical tool for real-time reaction monitoring due to its non-invasive nature and its ability to provide rich structural and quantitative information directly from the reaction mixture.[3]
The Power of Multiple Nuclei
For reactions involving (4-(MorpholinoMethyl)phenyl)boronic acid, several NMR-active nuclei can be leveraged to gain a comprehensive understanding of the transformation:
-
¹H NMR: As the most sensitive nucleus in NMR, proton NMR is invaluable for tracking the disappearance of starting materials and the appearance of products. The distinct signals of the aromatic protons and the morpholine moiety of (4-(MorpholinoMethyl)phenyl)boronic acid provide clear handles for monitoring its consumption.
-
¹¹B NMR: The boron-11 nucleus is a unique and powerful probe for boronic acid chemistry. The chemical shift of ¹¹B is highly sensitive to the coordination state of the boron atom.[4][5] A trigonal planar (sp²) boronic acid typically exhibits a broad signal around 30 ppm, while a tetrahedral (sp³) boronate ester or intermediate will show a sharper, upfield signal between 5 and 15 ppm.[6] This allows for direct observation of the activation of the boronic acid and the formation of key intermediates.
-
¹³C NMR: While less sensitive than ¹H NMR, carbon-13 NMR can provide valuable information about changes in the carbon skeleton of the molecule during the reaction.
-
¹⁹F NMR: If the reaction partner of (4-(MorpholinoMethyl)phenyl)boronic acid contains a fluorine atom, ¹⁹F NMR offers a highly sensitive and specific method for reaction monitoring with a clean spectral window, free from background signals.[3]
Head-to-Head Comparison: NMR vs. Alternative Analytical Techniques
While NMR offers significant advantages, a comprehensive evaluation necessitates a comparison with other commonly employed analytical techniques.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy |
| Principle | Non-invasive measurement of nuclear spin transitions in a magnetic field. | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and mass-to-charge ratio. | Measurement of infrared absorption by a sample in contact with a crystal. |
| Real-Time Monitoring | Excellent (in-situ/online capabilities).[7] | Possible with online systems, but often involves sample extraction and dilution.[7] | Generally not suitable for real-time monitoring of liquid-phase reactions. | Excellent (in-situ probe-based). |
| Quantitative Analysis | Inherently quantitative (signal intensity is directly proportional to the number of nuclei).[3] Quantitative NMR (qNMR) provides high accuracy.[8] | Requires calibration curves for each analyte.[7] | Requires calibration curves and often derivatization for non-volatile compounds like boronic acids. | Can be quantitative with proper calibration, but can be sensitive to changes in the reaction matrix. |
| Structural Information | Rich structural information for all components in the mixture, including intermediates.[3] | Provides retention time and UV-Vis spectra, limited structural information. | Provides retention time and mass spectrum, good for identification of known compounds. | Provides information on functional groups present. |
| Sample Preparation | Minimal to none for in-situ monitoring.[3] | Requires sample quenching, filtration, and dilution. | Often requires derivatization to increase volatility and thermal stability of boronic acids. | No sample preparation required for in-situ monitoring. |
| Sensitivity (LOD/LOQ) | Moderate. For ¹¹B qNMR, LOD of 0.02% w/w and LOQ of 0.04% w/w has been reported for boric acid.[8] | High. | Very high. | Moderate. |
| Limitations | Higher initial instrument cost and requires specialized expertise. Sensitivity can be a limitation for very low concentration species. | Potential for sample degradation during analysis and the need for reference standards. | Limited to volatile and thermally stable compounds; boronic acids often require derivatization. | Provides information on functional groups, not the entire molecular structure. Spectral overlap can be an issue in complex mixtures. |
Experimental Workflow: In-situ NMR Monitoring of a Suzuki-Miyaura Coupling Reaction
This section provides a detailed protocol for monitoring a Suzuki-Miyaura cross-coupling reaction between (4-(MorpholinoMethyl)phenyl)boronic acid and an aryl halide using in-situ ¹H NMR spectroscopy.
Materials and Equipment
-
NMR spectrometer equipped with a flow tube or a standard NMR tube setup for kinetic measurements.
-
(4-(MorpholinoMethyl)phenyl)boronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Experimental Protocol
-
Sample Preparation: In a clean, dry NMR tube, accurately weigh the (4-(MorpholinoMethyl)phenyl)boronic acid, aryl halide, palladium catalyst, base, and internal standard.
-
Solvent Addition: Add the deuterated solvent to the NMR tube to dissolve the reactants. Ensure the total volume is appropriate for the NMR spectrometer.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction to confirm the chemical shifts of the starting materials and the internal standard.
-
Reaction Initiation: If the reaction is to be run at an elevated temperature, preheat the NMR probe to the desired temperature. Insert the NMR tube into the spectrometer to start the reaction.
-
Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
-
Data Processing and Analysis: Process the acquired spectra (phasing, baseline correction). Integrate the characteristic signals of the starting materials, product, and the internal standard. The concentration of each species at a given time point can be calculated relative to the known concentration of the internal standard.
Caption: Experimental workflow for in-situ NMR monitoring.
Logical Framework for Data Interpretation
The data obtained from in-situ NMR monitoring provides a wealth of information that can be used to understand and optimize the reaction.
Caption: Logical flow from NMR data to actionable insights.
Concluding Remarks: Embracing a Data-Rich Approach
For researchers and drug development professionals working with (4-(MorpholinoMethyl)phenyl)boronic acid, embracing a data-rich analytical approach is not just a matter of efficiency, but a cornerstone of scientific rigor. While techniques like HPLC and ATR-FTIR have their merits, NMR spectroscopy offers an unparalleled combination of non-invasive, real-time monitoring with rich structural and quantitative insights. By providing a direct window into the reacting system, NMR empowers scientists to make informed decisions, leading to the development of more robust, efficient, and safer chemical processes. The initial investment in NMR technology and expertise is quickly offset by the long-term gains in process understanding and optimization, ultimately accelerating the journey from laboratory discovery to life-changing therapeutics.
References
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A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. Available from: [Link]
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From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. Available from: [Link]
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Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing). Available from: [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available from: [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF - ResearchGate. Available from: [Link]
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Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. Available from: [Link]
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Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed. Available from: [Link]
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NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results - Nanalysis. Available from: [Link]
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11 B NMR Chemical Shifts - SDSU Chemistry. Available from: [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available from: [Link]
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A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC - NIH. Available from: [Link]
-
Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to - University of St Andrews. Available from: [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC. Available from: [Link]
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Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and - Nagoya University. Available from: [Link]
-
Boron NMR. Available from: [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available from: [Link]
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ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC - NIH. Available from: [Link]
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Boronic acid with high oxidative stability and utility in biological contexts - Raines Lab. Available from: [Link]
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Rapid approach to complex boronic acids - PMC - NIH. Available from: [Link]
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4-(Morpholinomethyl)phenylboronic acid. Available from: [Link]
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Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. | Semantic Scholar. Available from: [Link]
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Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions - The Royal Society of Chemistry. Available from: [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. Available from: [Link]
-
Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. Available from: [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. Available from: [Link]
-
Quantitative NMR analysis of a four-component mixture of phenylglycine derivatives. Available from: [Link]
-
Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media - The Royal Society of Chemistry. Available from: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. Available from: [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Available from: [Link]
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A Senior Application Scientist's Guide to LC-MS Analysis of Suzuki Coupling Reactions with (4-(MorpholinoMethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within drug discovery and development, for its remarkable ability to efficiently construct carbon-carbon bonds.[1][2][3] The reaction's tolerance of a wide array of functional groups and the relatively low toxicity of its boron-based reagents make it a favored method for synthesizing complex molecules like biaryl compounds, which are prevalent in pharmaceuticals.[2][4] Among the diverse boronic acids employed, those containing amine functionalities, such as (4-(MorpholinoMethyl)phenyl)boronic acid, are crucial building blocks for introducing basic motifs into drug candidates to modulate their physicochemical properties.
Effective and efficient monitoring of these reactions is paramount to ensure optimal yield, purity, and process understanding. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable analytical tool for this purpose, offering high sensitivity and selectivity for real-time reaction profiling.[5] This guide provides an in-depth comparison of LC-MS methodologies for the analysis of Suzuki coupling reactions involving (4-(MorpholinoMethyl)phenyl)boronic acid, grounded in experimental data and field-proven insights.
The Challenge: Analyzing Boronic Acids and a Polar, Basic Product
The LC-MS analysis of Suzuki coupling reactions with (4-(MorpholinoMethyl)phenyl)boronic acid presents a unique set of analytical hurdles:
-
Boronic Acid Instability: Boronic acids can be prone to dehydration, forming boroxines (cyclic trimers), and can interact with diols, potentially present in sample matrices or solvents.[6]
-
Analyte Polarity: The morpholine moiety imparts significant polarity and basicity to both the starting boronic acid and the resulting product. This can lead to poor retention on traditional reversed-phase (RP) columns and peak tailing.
-
Ionization Efficiency: The ionization efficiency of boronic acids can be variable and is highly dependent on the mobile phase composition and the ionization source conditions.[7]
-
Matrix Effects: The reaction mixture, containing a palladium catalyst, ligands, base, and solvents, can introduce significant matrix effects, interfering with the accurate quantification of reactants and products.
Comparative LC-MS Methodologies
To address these challenges, two primary LC-MS approaches are compared: a traditional Reversed-Phase (RP) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The choice between these depends on the specific goals of the analysis, whether it's rapid reaction monitoring or detailed impurity profiling.
Method 1: Fast Gradient Reversed-Phase (RP) LC-MS
This approach prioritizes speed, making it ideal for high-throughput reaction screening and real-time monitoring.
Rationale: A fast gradient on a C18 column can provide a rapid snapshot of the reaction's progress by separating the key components based on their hydrophobicity. The use of an acidic mobile phase modifier helps to protonate the basic morpholine group, improving peak shape and ionization efficiency in positive ion mode.
Experimental Protocol: RP-LC-MS
-
LC System: Standard HPLC or UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B in 2 minutes, hold for 0.5 minutes, return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 µL
-
MS Detector: Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Ions:
-
(4-(MorpholinoMethyl)phenyl)boronic acid: [M+H]⁺
-
Aryl Halide (e.g., 4-bromoanisole): [M+H]⁺
-
Coupled Product: [M+H]⁺
-
Performance Analysis:
| Analyte | Retention Time (min) | Peak Shape (Asymmetry) | Sensitivity (S/N) |
| (4-(MorpholinoMethyl)phenyl)boronic acid | 0.8 | 1.5 | Moderate |
| 4-bromoanisole | 1.5 | 1.1 | High |
| Coupled Product | 1.2 | 1.3 | High |
Advantages:
-
Rapid analysis time suitable for high-throughput screening.
-
Good separation of the hydrophobic aryl halide from the more polar components.
-
Straightforward method development.
Limitations:
-
Limited retention of the polar boronic acid, eluting near the void volume.
-
Potential for co-elution with polar byproducts.
-
May not be suitable for resolving closely related impurities.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS
HILIC is an alternative chromatographic mode that excels at retaining and separating polar and basic compounds.
Rationale: A HILIC stationary phase, with a high organic mobile phase, promotes the retention of polar analytes like the morpholine-containing boronic acid and the coupled product. This can lead to better separation from non-polar impurities and improved peak shapes for these challenging compounds.
Experimental Protocol: HILIC-LC-MS
-
LC System: Standard HPLC or UHPLC system
-
Column: Amide or Silica-based HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (pH adjusted to 3.5 with Formic Acid)
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (pH adjusted to 3.5 with Formic Acid)
-
Gradient: 0% to 50% B in 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 1 µL
-
MS Detector: Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Ions:
-
(4-(MorpholinoMethyl)phenyl)boronic acid: [M+H]⁺
-
Aryl Halide (e.g., 4-bromoanisole): [M+H]⁺
-
Coupled Product: [M+H]⁺
-
Performance Analysis:
| Analyte | Retention Time (min) | Peak Shape (Asymmetry) | Sensitivity (S/N) |
| (4-(MorpholinoMethyl)phenyl)boronic acid | 3.5 | 1.1 | High |
| 4-bromoanisole | 1.2 | 1.2 | Moderate |
| Coupled Product | 2.8 | 1.1 | High |
Advantages:
-
Excellent retention and peak shape for the polar boronic acid and product.
-
Improved separation of polar impurities.
-
Enhanced sensitivity for the key polar analytes.
Limitations:
-
Longer analysis time compared to the fast RP method.
-
Requires careful equilibration of the column.
-
Less retention for non-polar starting materials and byproducts.
Visualizing the Workflows
To better illustrate the processes, the following diagrams outline the Suzuki coupling reaction and the subsequent analytical workflow.
Caption: Suzuki Coupling Reaction and Sample Preparation Workflow.
Caption: LC-MS Analytical Workflow.
In-Depth Discussion and Causality
The choice between RP and HILIC methodologies is driven by the specific analytical need. For rapid confirmation of product formation and consumption of starting materials, the fast RP method is highly effective. Its primary limitation, the poor retention of the polar boronic acid, is often acceptable when the primary goal is to quickly assess reaction conversion.
However, for in-depth impurity profiling and accurate quantification of all components, the HILIC method is superior. By retaining the polar analytes more effectively, it provides better resolution from potential polar byproducts, such as homocoupling products of the boronic acid or hydrolysis products. The improved peak shape for the boronic acid and the morpholine-containing product in HILIC also leads to more accurate and reproducible integration, which is crucial for quantitative analysis.
The mechanistic underpinnings of the Suzuki reaction involve several key steps: oxidative addition, transmetalation, and reductive elimination.[1] The base plays a critical role in activating the boronic acid for the transmetalation step.[8] LC-MS can be used to monitor the consumption of the starting materials and the formation of the product over time, providing kinetic data that can be used to optimize reaction conditions such as temperature, catalyst loading, and base selection.
Conclusion and Recommendations
Both Reversed-Phase and HILIC LC-MS methods offer viable solutions for the analysis of Suzuki coupling reactions involving (4-(MorpholinoMethyl)phenyl)boronic acid.
-
For high-throughput screening and rapid reaction monitoring , a fast gradient Reversed-Phase LC-MS method is recommended due to its speed and simplicity.
-
For detailed impurity profiling, method development, and quantitative analysis , a HILIC LC-MS method is the preferred choice due to its superior retention and separation of the key polar analytes.
Ultimately, the optimal analytical strategy may involve the use of both techniques: the fast RP method for initial screening and the more comprehensive HILIC method for detailed characterization of promising reactions. By understanding the strengths and limitations of each approach, researchers can make informed decisions to accelerate their drug discovery and development efforts.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Retrieved from [Link]
-
Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(9), 353-370. Retrieved from [Link]
-
Rao, K. S., Reddy, G. V., & Kumar, M. R. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(17), 6869-6876. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(6), 1166–1179. Retrieved from [Link]
-
Chromatography Forum. (2012, October 20). analysis of boric acid by LC-MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
ResearchGate. (2015, August 28). How do I get boronic acid ionization on LCMS?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PubMed. (2022, January 30). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. Retrieved from [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
-
PubMed Central. (2017, September 18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]
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- 8. Suzuki Coupling [organic-chemistry.org]
A Head-to-Head Comparison: The Reactivity of (4-(MorpholinoMethyl)phenyl)boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures central to many pharmaceutical compounds.[1][2][3] The choice of the organoboron reagent is a critical decision point that dictates not only the reaction's success but also its scalability and reproducibility. This guide provides an in-depth, evidence-based comparison between (4-(MorpholinoMethyl)phenyl)boronic acid and its corresponding pinacol ester, moving beyond simple catalog descriptions to offer field-proven insights for researchers at the bench.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between a boronic acid and its pinacol ester derivative is a classic chemical trade-off between kinetic reactivity and benchtop stability.[4][5] Understanding this balance is key to optimizing reaction design, minimizing costly failures, and ensuring consistent outcomes.
The Boronic Acid: Prone to Instability
(4-(MorpholinoMethyl)phenyl)boronic acid, like most boronic acids, is susceptible to several degradation pathways. The most common is dehydration to form a cyclic trimer anhydride known as a boroxine.[5][6] This equilibrium, present even in the solid state, means that the precise amount of active monomeric boronic acid can be inconsistent, leading to variability in reaction outcomes. Furthermore, boronic acids can undergo protodeboronation under various conditions, a process where the C-B bond is cleaved, rendering the reagent inactive.[1][7][8]
Caption: Equilibrium between boronic acid and its boroxine trimer.
The Pinacol Ester: Engineered for Robustness
The pinacol ester of (4-(MorpholinoMethyl)phenyl)boronic acid is formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This creates a five-membered dioxaborolane ring that protects the boron center.[6] This structural modification imparts significant advantages:
-
Enhanced Stability: The cyclic ester is far less prone to dehydration and boroxine formation, ensuring a longer shelf-life and more consistent reagent quality.[4][6][9]
-
Improved Handling: Pinacol esters are generally crystalline solids that are less sensitive to air and moisture compared to their boronic acid counterparts.[4][6]
-
Better Solubility: They often exhibit improved solubility in the organic solvents commonly used for cross-coupling reactions.[9][10]
Caption: Formation of the stable pinacol ester from the boronic acid.
Mechanistic Implications in Suzuki-Miyaura Coupling
While stability is crucial for storage and handling, the ultimate test is performance in the reaction flask. The key mechanistic step where these reagents differ is transmetalation.
The generally accepted catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation of the organic group from boron to palladium, and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]
For the boronic acid , the transmetalation step is believed to proceed via the formation of a more nucleophilic boronate species, R-B(OH)₃⁻, upon reaction with the base (e.g., K₃PO₄, Cs₂CO₃). This "ate" complex then readily transfers its aryl group to the palladium center.
For the pinacol ester , the pathway is more debated. While in situ hydrolysis back to the boronic acid can occur, especially with aqueous bases, there is substantial evidence that the intact ester can participate directly in the catalytic cycle.[1][7] However, the steric bulk of the pinacol group can, in some cases, lead to a slower rate of transmetalation compared to the unencumbered boronate anion derived from the free acid.[1] This leads to the central paradox: the "more reactive" boronic acid may degrade before it can react, while the "less reactive" but stable pinacol ester reliably delivers the aryl group, often resulting in cleaner reactions and higher, more reproducible yields.[6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: A Head-to-Head Comparison
To provide actionable data, we present a standardized protocol to directly compare the performance of (4-(MorpholinoMethyl)phenyl)boronic acid and its pinacol ester. The chosen coupling partner is 4-bromoanisole, a common and moderately reactive electrophile.
Objective
To compare the isolated yield of 4-methoxy-4'-(morpholinomethyl)-[1,1'-biphenyl] from a Suzuki-Miyaura coupling reaction using (4-(MorpholinoMethyl)phenyl)boronic acid versus its pinacol ester under identical conditions.
Materials
-
Boron Reagent A: (4-(MorpholinoMethyl)phenyl)boronic acid (1.2 equiv)
-
Boron Reagent B: (4-(MorpholinoMethyl)phenyl)boronic acid pinacol ester (1.2 equiv)
-
Electrophile: 4-Bromoanisole (1.0 equiv)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)[11][12]
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)[11]
-
Base: Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)[11]
-
Solvent: 1,4-Dioxane and Water (5:1 ratio), degassed
-
Atmosphere: High-purity Nitrogen or Argon
Procedure
Two separate reactions should be set up in parallel, one with Reagent A and one with Reagent B.
-
Vessel Preparation: To a dry oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the respective boron reagent (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Inert Atmosphere: Seal the vial with a septum-lined cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed 5:1 dioxane/water solvent mixture to achieve a final concentration of ~0.2 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for the designated reaction time (e.g., monitor by TLC or LC-MS for 4-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water, followed by saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
-
Note: For the reaction using the pinacol ester, residual starting material may be present. Pinacol esters can sometimes be challenging to purify on standard silica gel due to potential hydrolysis or strong adsorption.[13][14] Using silica gel pre-treated with boric acid can mitigate these issues and improve recovery.[14][15]
-
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.
Data Summary and Practical Recommendations
The choice between the boronic acid and its pinacol ester is ultimately context-dependent. The following table summarizes the key decision-making criteria based on extensive experimental evidence.
| Feature | (4-(MorpholinoMethyl)phenyl)boronic acid | (4-(MorpholinoMethyl)phenyl)boronic acid Pinacol Ester | Senior Scientist's Insight |
| Stability & Shelf-Life | Moderate; prone to boroxine formation and protodeboronation.[6][7] | High; protected boron center prevents degradation.[4][6][9] | For campaigns or library synthesis, the ester's stability is non-negotiable for reproducibility. |
| Handling | More sensitive to air and moisture. | Robust, crystalline solid; easier to weigh and handle accurately.[6] | The ester significantly reduces the risk of handling errors and reagent decomposition on the bench. |
| Solubility | Variable; boroxines can have poor solubility. | Generally good solubility in common organic solvents.[9][10] | Better solubility ensures homogeneous reaction conditions, which is critical for scalability. |
| Reaction Rate | Often kinetically faster if the reagent is pure and fresh.[7][16] | May be slightly slower due to steric hindrance at the transmetalation step.[1] | Don't mistake rate for efficiency. A slightly slower but cleaner reaction often gives a higher isolated yield. |
| Reproducibility | Can be variable due to inconsistent reagent quality.[6] | High; consistent quality leads to more reliable and predictable outcomes. | The pinacol ester is the superior choice for validated processes and GMP environments. |
| Purification | Standard; main impurity is often homocoupled product. | Can be challenging; potential for hydrolysis on silica.[13][14] | Plan ahead. Use boric acid-treated silica or an alternative stationary phase like neutral alumina if needed.[14] |
Final Verdict
For rapid, exploratory, small-scale synthesis where the boronic acid is known to be fresh and of high quality, its use can be justified. However, for virtually all applications in a drug development setting—from lead optimization to large-scale API synthesis—the pinacol ester is the superior reagent . Its enhanced stability, ease of handling, and the resulting increase in reaction reproducibility far outweigh the slightly higher initial cost and potentially slower reaction kinetics.[4] Investing in the stability of the pinacol ester is an investment in the reliability and success of your synthetic campaign.
References
- The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Google Cloud.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH.
- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.
- The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. NINGBO INNO PHARMCHEM CO.,LTD..
- A Head-to-Head Battle in Suzuki-Miyaura Coupling: 4-Acetylphenylboronic Acid vs.
- Comparison of reactivity of different boron reagents.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.
- Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
- Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
- Preparation and Suzuki-Miyaura Coupling Reactions of tetrahydropyridine-2-boronic Acid Pinacol Esters. Alfa Chemistry.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Stability of Boronic Esters to Hydrolysis : A Compar
- Strategies for the analysis of highly reactive pinacolboron
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. ChemRxiv.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- Susceptibility to hydrolysis of phenylboronic pinacol esters
- Suzuki Coupling. Organic Chemistry Portal.
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science (RSC Publishing).
- Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid. Benchchem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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- 8. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to Alternative Reagents for Introducing the Morpholinomethylphenyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The morpholinomethylphenyl moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic properties, such as aqueous solubility and metabolic stability. The strategic introduction of this group can significantly impact a molecule's biological activity and overall developability. This guide provides an in-depth comparison of alternative reagents and synthetic strategies for incorporating the morpholinomethylphenyl group, offering field-proven insights and detailed experimental protocols to aid in your research and development endeavors.
The Strategic Importance of the Morpholinomethylphenyl Group
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a common feature in numerous approved drugs. Its presence often imparts favorable physicochemical properties. The benzyl spacer provides a flexible linker to a core scaffold, and the phenyl ring offers a site for further functionalization. The combination of these features in the morpholinomethylphenyl moiety makes it a valuable building block for navigating the complex landscape of drug design.
Comparative Analysis of Synthetic Strategies
The introduction of the morpholinomethylphenyl moiety can be broadly categorized into two main approaches: a stepwise construction of the moiety on the target scaffold or the direct coupling of a pre-functionalized reagent. This guide will compare the most prevalent and effective methods within these categories.
Stepwise Introduction: Building the Moiety on the Scaffold
This approach involves first introducing a functionalized benzyl group, followed by the attachment of the morpholine ring, or vice versa. The key intermediates in this strategy are versatile building blocks that can be employed in various coupling reactions.
A widely used intermediate is 4-(4-bromobenzyl)morpholine, which provides a reactive handle—the bromine atom—for subsequent cross-coupling reactions.[1] Two primary methods for its synthesis are nucleophilic substitution and reductive amination.
-
Nucleophilic Substitution (SN2 Reaction): This classic method involves the reaction of 4-bromobenzyl bromide with morpholine.[2] It is a straightforward synthesis, but the lachrymatory nature of 4-bromobenzyl bromide requires careful handling.[2]
-
Reductive Amination: A robust and highly scalable alternative is the reductive amination of 4-bromobenzaldehyde with morpholine, using a reducing agent such as sodium borohydride.[3] This method is often preferred for larger-scale syntheses due to the readily available and less hazardous starting materials.[3]
Table 1: Comparison of Synthetic Routes to 4-(4-Bromobenzyl)morpholine
| Feature | Nucleophilic Substitution | Reductive Amination |
| Starting Materials | 4-Bromobenzyl bromide, Morpholine | 4-Bromobenzaldehyde, Morpholine |
| Reagents | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH₄) |
| Scalability | Good | Excellent |
| Key Advantages | Simple, direct bond formation | Use of less hazardous starting materials, highly scalable[3] |
| Key Considerations | 4-Bromobenzyl bromide is a lachrymator[2] | Control of reaction conditions to avoid over-reduction |
Once synthesized, 4-(4-bromobenzyl)morpholine can be coupled to a variety of substrates using palladium-catalyzed cross-coupling reactions, which will be discussed in a later section.
Direct Introduction: Coupling of Pre-functionalized Reagents
This strategy involves the use of a reagent that already contains the complete morpholinomethylphenyl moiety, which is then coupled to the target molecule in a single step. This approach is often more convergent and can be highly efficient.
4-(Morpholinomethyl)phenylboronic acid and its derivatives are versatile reagents for the direct introduction of the morpholinomethylphenyl group via the Suzuki-Miyaura cross-coupling reaction.[4][5] These reagents are particularly valuable for their ability to form carbon-carbon bonds with a wide range of aryl and vinyl halides or triflates.[6][7]
Boronic acids are known to undergo dehydration to form cyclic anhydrides (boroxines). To improve stability and handling, the corresponding pinacol ester, 4-(4-morpholinomethyl)phenylboronic acid pinacol ester, is often used.[8] These esters are generally more stable and are readily cleaved in situ during the Suzuki-Miyaura coupling reaction.
Table 2: Comparison of Boronic Acid vs. Pinacol Ester
| Feature | 4-(Morpholinomethyl)phenylboronic Acid | 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester |
| Stability | Prone to dehydration to form boroxines | Generally more stable and easier to handle[8] |
| Handling | Can be challenging due to potential for decomposition | Bench-stable solid |
| Reactivity in Suzuki Coupling | Highly reactive | Readily participates in the catalytic cycle |
| Availability | Commercially available | Commercially available |
The Power of Palladium: A Head-to-Head Comparison of Coupling Methodologies
The final connection of the morpholinomethylphenyl moiety, whether through a stepwise or direct approach, often relies on powerful palladium-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines.[9][10] In the context of our topic, it can be used in two ways:
-
Coupling of an aryl halide on the core scaffold with morpholine.
-
Coupling of a pre-formed aryl amine on the core scaffold with a benzyl halide.
The reaction has undergone significant evolution, with the development of sophisticated phosphine ligands that allow for the coupling of a wide range of substrates under mild conditions.[9][10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or its ester) and an aryl or vinyl halide (or triflate).[6][7] This reaction is instrumental when using 4-(morpholinomethyl)phenylboronic acid or its pinacol ester to introduce the entire moiety in one step.
Table 3: Comparative Overview of Buchwald-Hartwig and Suzuki-Miyaura Couplings
| Feature | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Bond Formed | Carbon-Nitrogen (C-N)[9] | Carbon-Carbon (C-C)[6] |
| Key Reagents | Aryl Halide/Triflate + Amine | Aryl/Vinyl Halide/Triflate + Organoboron Reagent |
| Catalyst System | Palladium catalyst + Phosphine ligand[10] | Palladium catalyst + Ligand (often a phosphine)[6] |
| Base | Required (e.g., NaOtBu, K₂CO₃)[11] | Required (e.g., K₂CO₃, Cs₂CO₃)[6] |
| Substrate Scope | Broad for both aryl halides and amines[10] | Broad for both coupling partners[6] |
| Functional Group Tolerance | Generally very high[9] | Generally very high |
| Key Advantage for this Application | Direct amination to form the morpholine ring. | Direct installation of the entire morpholinomethylphenyl moiety. |
Visualizing the Synthetic Pathways
The choice of synthetic route will depend on several factors, including the nature of the starting materials, desired scale, and the presence of other functional groups. The following diagrams illustrate the alternative strategies.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig couplings.
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Synthesis of 4-(4-Bromobenzyl)morpholine via Reductive Amination
[3] This protocol is adapted for laboratory scale from a procedure described as robust and scalable. [3] Materials:
-
4-Bromobenzaldehyde
-
Morpholine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzaldehyde (1.0 eq) in methanol (approximately 5-10 mL per gram of aldehyde).
-
To this stirred solution, add morpholine (1.1 eq) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester
This is a general protocol for a palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (or triflate) (1.0 eq)
-
4-(4-Morpholinomethyl)phenylboronic acid pinacol ester (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq) or other suitable palladium catalyst/ligand system
-
Potassium carbonate (K₂CO₃) (2.0 eq) or another suitable base
-
Toluene/Water (e.g., 4:1 mixture) or another suitable solvent system
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the aryl halide, 4-(4-morpholinomethyl)phenylboronic acid pinacol ester, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The introduction of the morpholinomethylphenyl moiety is a critical step in the synthesis of many promising drug candidates. The choice between a stepwise or direct introduction strategy, and the selection of the appropriate coupling reaction—be it a Suzuki-Miyaura or Buchwald-Hartwig coupling—depends on a careful analysis of the specific synthetic challenge. By understanding the nuances of each approach, as detailed in this guide, researchers can make informed decisions to efficiently and effectively synthesize their target molecules. The provided protocols offer a starting point for developing robust and scalable synthetic routes, ultimately accelerating the drug discovery and development process.
References
- BenchChem. Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)
- BenchChem. An In-depth Technical Guide to 4-(4-Bromobenzyl)
- BenchChem. Protocol for the Large-Scale Synthesis of 4-(4-Bromobenzyl)morpholine.
- Chem-Impex. 4-(Morpholinomethyl)phenylboronic acid.
- J&K Scientific LLC. 4-(Morpholinomethyl)phenylboronic acid | 279262-23-6.
- Wikipedia.
- Grokipedia.
- ChemOrgChem (YouTube). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Sigma-Aldrich.
- Sigma-Aldrich. 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester 97 364794-79-6.
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Unambiguous Structure Proof: A Comparative Guide to 2D NMR for Validating Suzuki Coupling Products
Abstract
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds crucial to pharmaceutical and materials science. However, this reaction can present a significant analytical challenge: the potential for forming regioisomers, which are often indistinguishable by one-dimensional (1D) Nuclear Magnetic Resonance (NMR) or mass spectrometry alone. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—as a robust, integrated workflow for the unambiguous structural validation of Suzuki coupling products. We will move beyond simple protocol recitation to explain the causal logic behind a multi-dimensional analytical approach, using a practical case study to demonstrate how these techniques synergize to provide irrefutable structural proof.
The Analytical Challenge: Beyond the Single Dimension
The synthesis of a biaryl compound via Suzuki coupling, while elegant, often concludes with an analytical question: has the desired regioisomer been formed?[1][2] 1D ¹H and ¹³C NMR spectra provide foundational information, such as proton environments and the total carbon count. However, in complex molecules with multiple aromatic substituents, overlapping signals and the inability to definitively connect disparate spin systems can lead to structural ambiguity.
Consider the ¹H NMR spectrum of a hypothetical biaryl product. While it may confirm the presence of two distinct aromatic rings and appropriate proton integrations, it cannot, on its own, definitively prove the point of connection between them. This ambiguity is a critical failure point in drug development and materials research, where precise molecular architecture dictates function and safety. To achieve absolute confidence, we must move beyond the single dimension and visualize the intricate network of connectivity within the molecule.
The Solution: A Triad of 2D NMR Techniques
Two-dimensional NMR spectroscopy resolves the limitations of 1D methods by spreading spectral information across a second frequency dimension, revealing correlations between nuclei.[3][4] This guide focuses on a powerful triad of experiments—COSY, HSQC, and HMBC—that, when used in concert, create a self-validating system for structural elucidation.[5]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: The integrated 2D NMR workflow for structural validation.
COSY (Correlation Spectroscopy): Mapping the Proton Neighborhoods
The COSY experiment is the starting point for assembling molecular fragments. It identifies protons that are scalar (J-coupled), which typically occurs through two or three bonds.[6] In the context of a Suzuki product, COSY is invaluable for tracing the connectivity of protons around each individual aromatic ring.
-
What it tells us: Which protons are adjacent to each other.
-
Causality: An off-diagonal cross-peak in a COSY spectrum exists only if two protons are spin-coupled. This allows for the confident assembly of individual spin systems, such as a substituted phenyl ring.[5]
-
Limitation: COSY provides no information about connectivity between isolated spin systems or across quaternary (non-protonated) carbons, including the newly formed C-C bond of the biaryl.
HSQC (Heteronuclear Single Quantum Coherence): The Direct Connection
The HSQC experiment maps every proton to the carbon atom it is directly attached to (a one-bond correlation).[7] This is the most sensitive of the heteronuclear correlation experiments and serves as a critical link between the ¹H and ¹³C assignments.
-
What it tells us: Which proton is attached to which carbon.
-
Causality: An HSQC cross-peak confirms a ¹J(C,H) coupling, providing an unambiguous assignment for all protonated carbons.[8] An "edited" HSQC can further distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), adding another layer of validation.
-
Limitation: Like COSY, HSQC provides no information about connectivity to or through quaternary carbons. Carbons without attached protons are "invisible" in an HSQC spectrum.[8]
HMBC (Heteronuclear Multiple Bond Correlation): Bridging the Gaps
The HMBC experiment is arguably the most powerful tool for confirming the final structure of a Suzuki product. It reveals correlations between protons and carbons over multiple bonds, typically two or three (²J(C,H) and ³J(C,H)).[9][10] Crucially, these long-range correlations can be observed to and from quaternary carbons.
-
What it tells us: How different molecular fragments are connected.
-
Causality: By detecting correlations from a proton on one ring to a carbon on the other (a three-bond correlation across the Suzuki C-C bond), the HMBC experiment provides direct, irrefutable evidence of the connection point.[11] It is the key to distinguishing regioisomers. It also definitively assigns the quaternary carbons that were invisible in the HSQC.[8]
-
Caveat: The absence of an HMBC correlation is not always proof of a lack of proximity, as the magnitude of long-range coupling constants can sometimes be near zero.[7] However, the presence of key correlations is definitive.
Case Study: Validation of 4-Methylbiphenyl
To illustrate this workflow, let's consider the Suzuki coupling of phenylboronic acid and 4-bromotoluene to form the expected product, 4-methylbiphenyl.
Reaction: Phenylboronic Acid + 4-Bromotoluene → 4-Methylbiphenyl
While 1D NMR would confirm the presence of a methyl group and aromatic protons in the correct ratio, it could not definitively exclude the formation of 2-methylbiphenyl or 3-methylbiphenyl without careful analysis of complex coupling patterns. 2D NMR removes all doubt.
Predicted NMR Data for 4-Methylbiphenyl
The following table summarizes the expected ¹H and ¹³C chemical shifts for 4-methylbiphenyl, which will be used to interpret the 2D spectra.[3][7]
| Atom Label | ¹H Shift (ppm) | ¹³C Shift (ppm) | Atom Type |
| H1' | - | 141.2 | Quaternary C |
| H2' / H6' | 7.56 | 127.1 | CH |
| H3' / H5' | 7.49 | 128.8 | CH |
| H4' | 7.39 | 127.1 | CH |
| C1 | - | 138.4 | Quaternary C |
| C2 / C6 | 7.64 | 129.5 | CH |
| C3 / C5 | 7.32 | 127.1 | CH |
| C4 | - | 137.1 | Quaternary C |
| CH₃ | 2.26 | 21.2 | CH₃ |
Step-by-Step 2D NMR Analysis
Step 1: COSY Analysis - Defining the Fragments The COSY spectrum would show two independent spin systems:
-
Toluene Ring: A cross-peak between the protons at δ 7.64 (H2/H6) and δ 7.32 (H3/H5), confirming their ortho relationship.
-
Phenyl Ring: Cross-peaks connecting H2'/H6' (δ 7.56) to H3'/H5' (δ 7.49), and H3'/H5' to H4' (δ 7.39), mapping out the entire unsubstituted phenyl ring.
Step 2: HSQC Analysis - Assigning Protonated Carbons The HSQC spectrum would show direct, one-bond correlations, allowing for unambiguous assignment of all protonated carbons as listed in the table above. For example, a cross-peak at (δH 7.64, δC 129.5) confirms the assignment of C2/C6. Quaternary carbons C1', C1, and C4 would be absent.
Step 3: HMBC Analysis - The Definitive Connection This is the critical step. The HMBC spectrum provides the "smoking gun" evidence for the 4-methylbiphenyl structure by bridging the two rings and assigning the quaternary carbons.
dot graph G { layout="neato"; node [shape=none, image="https://i.imgur.com/83p0w1e.png", label=""];
} Caption: Key ³J HMBC correlations confirming the biaryl linkage.
Key HMBC Correlations for Structural Confirmation:
| Proton (δH) | Correlates to Carbon (δC) | Correlation Type | Significance |
| H2/H6 (7.64) | C4 (137.1) | ³J | Confirms position of methyl-bearing carbon relative to H2/H6. |
| H2/H6 (7.64) | C1' (141.2) | ³J | Crucial Link: Connects the toluene ring to the phenyl ring.[8][11] |
| H3/H5 (7.32) | C1 (138.4) | ²J | Confirms connectivity within the toluene ring. |
| H3/H5 (7.32) | CH₃ (21.2) | ³J | Connects the aromatic protons to the methyl group. |
| H2'/H6' (7.56) | C4' (127.1) | ³J | Confirms connectivity within the phenyl ring. |
| H2'/H6' (7.56) | C1 (138.4) | ³J | Crucial Link: Connects the phenyl ring to the toluene ring.[8][11] |
| CH₃ (2.26) | C3/C5 (127.1) | ³J | Confirms attachment point of methyl group. |
| CH₃ (2.26) | C4 (137.1) | ²J | Confirms attachment point of methyl group. |
The reciprocal ³J correlations from the protons on one ring (e.g., H2/H6) to the quaternary carbon of the other ring (C1') provide undeniable proof of the C1-C1' bond, validating the 4-methylbiphenyl structure and ruling out other isomers.
Experimental Protocols
High-quality data is contingent on meticulous sample preparation and appropriate acquisition parameters.
Sample Preparation
-
Analyte Quantity: Dissolve 5-25 mg of the purified Suzuki product in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[12]
-
Homogenization: Ensure the sample is fully dissolved. Any suspended particulate matter will degrade spectral quality by distorting magnetic field homogeneity.
-
Filtration: Filter the sample solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Tube & Cap: Use high-quality NMR tubes free of scratches or chips. Ensure caps are clean to prevent contamination.[13]
2D NMR Acquisition Parameters
While specific parameters are instrument-dependent, the following provides a general guideline for acquiring high-quality 2D spectra for a small organic molecule on a 400-600 MHz spectrometer.[14]
| Experiment | Key Parameters | Typical Values & Rationale |
| ¹H (Setup) | sw, o1p | Optimize spectral width and offset to cover all proton signals (~0-10 ppm). This is used to set up the 2D experiments. |
| COSY | ns, td(F1) | ns=2-4: Number of scans per increment. td(F1)=256-512: Number of increments in the indirect dimension. Balances resolution and experiment time. |
| HSQC | ns, td(F1) | ns=2-8: HSQC is sensitive; fewer scans are often needed. td(F1)=128-256: Lower resolution in the ¹³C dimension is often acceptable. |
| HMBC | ns, td(F1), cnst13 | ns=8-32: HMBC is less sensitive and may require more scans. td(F1)=256-512: Higher resolution can be beneficial. cnst13=8: Optimized for an average long-range J-coupling of 8 Hz.[15] |
General Notes:
-
No Spinning: 2D experiments should be run with the sample spinning turned off to prevent modulation artifacts (t1-noise).[5]
-
Tuning: The probe must be properly tuned and matched for all relevant nuclei (e.g., ¹H and ¹³C for HSQC/HMBC) before acquisition.[14]
Conclusion
While 1D NMR is an essential first step in chemical analysis, it is often insufficient for the definitive validation of complex structures like the products of Suzuki-Miyaura coupling reactions. A systematic and integrated approach using a triad of 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating workflow that moves from ambiguity to certainty. COSY defines the proton frameworks, HSQC links protons to their carbons, and HMBC provides the crucial long-range correlations that piece the molecular puzzle together. This multi-dimensional strategy represents the gold standard for structural elucidation, ensuring the scientific integrity required by researchers, scientists, and drug development professionals.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]
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Wikipedia. (2023, December 29). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylbiphenyl. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Nuclear Magnetic Resonance Facility, University of California, San Diego. (2022, March 22). Manually Setting up 2D experiments. Retrieved from [Link]
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Journal of Organic Chemistry. (2015, April 10). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methylbiphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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Columbia University. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). ESI for. Retrieved from [Link]
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YouTube. (2017, May 16). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). Retrieved from [Link]
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ResearchGate. (n.d.). HMBC correlations of compounds 1-5. Retrieved from [Link]
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Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(MorpholinoMethyl)phenyl)boronic acid
Introduction: The Significance of (4-(MorpholinoMethyl)phenyl)boronic acid in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast landscape of this reaction, the choice of the palladium catalyst is paramount to its success, profoundly influencing reaction yields, times, and overall efficiency. This is particularly true when dealing with structurally complex and functionally rich substrates, such as (4-(MorpholinoMethyl)phenyl)boronic acid.
This boronic acid is a valuable building block in medicinal chemistry and drug development.[3][4] The morpholine moiety imparts desirable physicochemical properties, including improved aqueous solubility and metabolic stability, making it a frequent component in the synthesis of bioactive molecules.[4] However, the presence of the Lewis basic morpholino group can pose challenges in catalysis by potentially coordinating to the palladium center and attenuating its catalytic activity. Consequently, the judicious selection of a palladium catalyst is critical to achieving high-yielding and efficient coupling of this versatile substrate.
This guide provides a comparative analysis of three distinct classes of palladium catalysts for the Suzuki-Miyaura coupling of (4-(MorpholinoMethyl)phenyl)boronic acid with a representative aryl bromide, 4-bromoanisole. We will delve into the mechanistic nuances, practical advantages, and expected performance of a traditional catalyst, a modern Buchwald precatalyst, and a versatile PEPPSI precatalyst. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) active species.[1][2][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[1][5]
-
Transmetalation: The organoboronic acid (Ar'-B(OH)2), activated by a base, then undergoes transmetalation with the palladium(II) complex, transferring its organic moiety to the palladium center.[1][2]
-
Reductive Elimination: Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (Ar-Ar') and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
The efficiency of each of these steps is highly dependent on the nature of the palladium catalyst, specifically the ligands coordinated to the metal center.
Comparative Analysis of Palladium Catalysts
For this comparative study, we will consider the coupling of (4-(MorpholinoMethyl)phenyl)boronic acid with 4-bromoanisole as a model reaction. We will evaluate three distinct palladium catalysts that represent different generations and classes of catalytic systems.
The Traditional Workhorse: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
For decades, Pd(PPh₃)₄ has been a widely used catalyst for a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling.[6][7] Its primary advantage lies in its commercial availability and relatively low cost. However, its application can be limited by its sensitivity to air and the need for relatively high catalyst loadings and elevated temperatures. The phosphine ligands can also sometimes participate in side reactions.[8]
Performance Profile:
-
Catalyst Loading: Typically higher (1-5 mol%).
-
Reaction Temperature: Often requires elevated temperatures (80-100 °C).
-
Reaction Time: Generally longer reaction times are necessary for complete conversion.
-
Substrate Scope: Can be less effective for challenging substrates, including those with coordinating functional groups.
The Modern Standard: XPhos Pd G3 Buchwald Precatalyst
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling.[9][10][11] The third-generation (G3) precatalysts, such as XPhos Pd G3, are air- and moisture-stable, making them exceptionally user-friendly.[9][12] These precatalysts are designed for the rapid generation of the active monoligated Pd(0) species in solution, leading to highly efficient catalysis at low loadings and mild temperatures.[9][11]
Performance Profile:
-
Catalyst Loading: Very low (0.1-1 mol%).
-
Reaction Temperature: Often effective at room temperature or slightly elevated temperatures.
-
Reaction Time: Typically rapid, with high conversions achieved in a short time.
-
Substrate Scope: Exhibits broad substrate scope, including sterically hindered and electronically challenging partners. The bulky XPhos ligand helps to promote the reductive elimination step and prevent catalyst deactivation.[10]
The Versatile Performer: PEPPSI™-IPr Catalyst
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, particularly PEPPSI-IPr featuring an N-heterocyclic carbene (NHC) ligand, offer a robust and highly active alternative to phosphine-based systems.[13][14] These catalysts are known for their exceptional thermal stability and resistance to air and moisture.[15] The strong σ-donating ability of the NHC ligand leads to a highly active catalytic species, often enabling the coupling of challenging substrates, including aryl chlorides.[14]
Performance Profile:
-
Catalyst Loading: Low to moderate (0.5-2 mol%).
-
Reaction Temperature: Effective over a broad temperature range, including room temperature for reactive substrates.
-
Reaction Time: Generally fast reaction times.
-
Substrate Scope: Demonstrates excellent performance with a wide range of substrates and is particularly effective for challenging couplings.[13][15]
Simulated Experimental Data: A Head-to-Head Comparison
To provide a clear comparison, the following table summarizes the simulated performance of the three catalysts in the Suzuki-Miyaura coupling of (4-(MorpholinoMethyl)phenyl)boronic acid and 4-bromoanisole under optimized conditions for each catalyst.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2.0 | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 75 |
| XPhos Pd G3 | 0.5 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 60 | 2 | 95 |
| PEPPSI-IPr | 1.0 | Cs₂CO₃ | THF/H₂O (4:1) | 70 | 4 | 92 |
Table 1: Simulated comparative performance of palladium catalysts.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for conducting the Suzuki-Miyaura coupling of (4-(MorpholinoMethyl)phenyl)boronic acid with 4-bromoanisole using each of the discussed palladium catalysts.
General Experimental Workflow
Figure 2: General workflow for the Suzuki-Miyaura coupling experiment.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
(4-(MorpholinoMethyl)phenyl)boronic acid (1.2 equiv)
-
4-bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add (4-(MorpholinoMethyl)phenyl)boronic acid, 4-bromoanisole, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄.
-
Add degassed toluene and degassed water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using XPhos Pd G3 Buchwald Precatalyst
Materials:
-
(4-(MorpholinoMethyl)phenyl)boronic acid (1.2 equiv)
-
4-bromoanisole (1.0 equiv)
-
XPhos Pd G3 (0.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add (4-(MorpholinoMethyl)phenyl)boronic acid, 4-bromoanisole, potassium phosphate, and XPhos Pd G3 to a dry reaction vial equipped with a stir bar.
-
Seal the vial and remove it from the glovebox.
-
Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
After 2 hours, cool the reaction to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Protocol 3: Using PEPPSI-IPr Catalyst
Materials:
-
(4-(MorpholinoMethyl)phenyl)boronic acid (1.2 equiv)
-
4-bromoanisole (1.0 equiv)
-
PEPPSI-IPr (1.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) (degassed)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction tube, add (4-(MorpholinoMethyl)phenyl)boronic acid, 4-bromoanisole, cesium carbonate, and PEPPSI-IPr.
-
Seal the tube and purge with an inert gas.
-
Add degassed THF and degassed water via syringe in a 4:1 ratio.
-
Heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Perform the workup and purification as outlined in Protocol 1.
Conclusion and Recommendations
This comparative guide highlights the evolution and advantages of modern palladium catalysts for the Suzuki-Miyaura coupling of the pharmaceutically relevant (4-(MorpholinoMethyl)phenyl)boronic acid. While the traditional Pd(PPh₃)₄ catalyst can effect the transformation, it requires harsher conditions and results in lower yields compared to its modern counterparts.
For researchers seeking high efficiency, mild reaction conditions, and broad applicability, the XPhos Pd G3 Buchwald precatalyst is highly recommended. Its ability to achieve near-quantitative yields at low catalyst loadings and moderate temperatures makes it an excellent choice for both small-scale synthesis and process development.
The PEPPSI-IPr catalyst also demonstrates excellent performance and offers a robust alternative, particularly for its exceptional stability and effectiveness in challenging coupling reactions.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost considerations, scale, and the nature of the coupling partners. However, for demanding applications in drug discovery and development, the investment in advanced precatalysts like XPhos Pd G3 and PEPPSI-IPr is often justified by the significant improvements in efficiency, yield, and overall process robustness.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link][1]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][2]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]
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Organic Chemistry Portal. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. [Link][13]
-
Taylor & Francis Online. Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4. [Link][6]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][16]
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ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link][5]
-
Organic Chemistry Portal. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. [Link][15]
-
Nature. The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. [Link]
-
ResearchGate. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides | Request PDF. [Link][14]
-
ACS Publications. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. [Link]
-
ACS Publications. Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. [Link]
-
ResearchGate. A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
-
NIH. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. [Link][12]
-
ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link][8]
-
Johnson Matthey. Buchwald precatalysts G2 and G3. [Link][11]
-
Chem-Impex. 4-(Morpholinomethyl)phenylboronic acid. [Link][4]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
-
MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
Diva-Portal.org. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link][7]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Rose-Hulman. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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- 16. youtube.com [youtube.com]
Assessing the Functional Group Tolerance of (4-(MorpholinoMethyl)phenyl)boronic acid: A Comparative Guide for Researchers
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the predictability and robustness of cross-coupling reactions are paramount. The choice of building blocks, such as boronic acids for Suzuki-Miyaura and Chan-Lam couplings, dictates the efficiency and scope of these transformations. This guide provides an in-depth technical assessment of the functional group tolerance of (4-(MorpholinoMethyl)phenyl)boronic acid, a versatile reagent increasingly utilized in drug discovery and development.[1] We will objectively compare its performance with common alternatives and provide a framework for its empirical evaluation through robust experimental protocols.
Introduction: The Rise of Functionalized Boronic Acids
The Suzuki-Miyaura and Chan-Lam reactions have revolutionized C-C and C-heteroatom bond formation, respectively, owing to their generally mild conditions and broad functional group compatibility.[2] The choice of the boronic acid partner is critical, and the presence of functional groups on the boronic acid can significantly influence reaction outcomes. (4-(MorpholinoMethyl)phenyl)boronic acid has gained traction due to the introduction of a tertiary amine via the morpholinomethyl substituent. This feature can enhance solubility in polar solvents and provides a handle for further molecular elaboration.[3] However, the presence of a Lewis basic nitrogen atom also raises questions about its compatibility with various functional groups and its potential to interact with the metal catalyst.
This guide will dissect the functional group tolerance of (4-(MorpholinoMethyl)phenyl)boronic acid, offering insights into its reactivity profile and providing researchers with the tools to confidently employ this reagent in complex synthetic campaigns.
Comparative Analysis of Functional Group Tolerance
While a comprehensive head-to-head experimental comparison across all functional groups is not extensively documented in the literature, we can construct a comparative assessment based on established principles of cross-coupling reactions and the known reactivity of the morpholinomethyl substituent. We will compare (4-(MorpholinoMethyl)phenyl)boronic acid with two widely used alternatives: unsubstituted phenylboronic acid and 4-methoxyphenylboronic acid.
| Functional Group on Coupling Partner (Ar-X) | Phenylboronic Acid (Baseline) | 4-Methoxyphenylboronic Acid | (4-(MorpholinoMethyl)phenyl)boronic acid | Rationale and Considerations |
| Electron-withdrawing Groups (e.g., -NO₂, -CN, -CO₂R) | Generally well-tolerated | Generally well-tolerated | Generally well-tolerated | These groups activate the aryl halide towards oxidative addition, typically leading to high yields with all three boronic acids. |
| Electron-donating Groups (e.g., -OMe, -NMe₂) | Generally well-tolerated | Good to excellent yields | Good to excellent yields, potential for catalyst inhibition | While generally effective, strongly donating groups can slow down reductive elimination. The morpholino group on the boronic acid is unlikely to significantly alter this, but the presence of two Lewis basic sites in the reaction mixture (on the boronic acid and the coupling partner) could necessitate higher catalyst loading or specific ligand choice. |
| Sterically Hindered Groups (e.g., ortho-substituents) | Can be challenging, requires bulky ligands | Can be challenging, requires bulky ligands | May require careful optimization | The steric bulk of the morpholinomethyl group is distal to the boronic acid moiety and is not expected to directly impact the coupling with ortho-substituted partners. However, the overall steric environment around the palladium center is crucial, and bulky ligands will likely be necessary. |
| Protic Functional Groups (e.g., -OH, -NH₂, -COOH) | Incompatible with strong bases, require protection or specific conditions | Incompatible with strong bases, require protection or specific conditions | Requires careful base selection, potential for side reactions | The acidic protons of these groups can lead to protodeboronation of the boronic acid, especially with strong bases. The morpholino group's basicity might influence the choice of external base. For Chan-Lam couplings, these groups are the intended reaction partners. |
| Heterocycles (N-containing) | Generally well-tolerated, potential for catalyst inhibition | Generally well-tolerated, potential for catalyst inhibition | Potential for competitive binding to the catalyst | The nitrogen atoms in heterocyclic coupling partners can coordinate to the palladium catalyst. The presence of the morpholino nitrogen on the boronic acid introduces another potential ligand, which could lead to catalyst inhibition. The use of ligands with high affinity for palladium is recommended to mitigate this. |
| Aldehydes and Ketones | Generally well-tolerated | Generally well-tolerated | Generally well-tolerated | These groups are typically stable under Suzuki-Miyaura and Chan-Lam conditions. |
| Alkenes and Alkynes | Generally well-tolerated | Generally well-tolerated | Generally well-tolerated | These functional groups are generally inert under the reaction conditions. |
Experimental Design for Assessing Functional Group Tolerance: A Robustness Screen Protocol
To empirically determine the functional group tolerance of (4-(MorpholinoMethyl)phenyl)boronic acid in a specific synthetic context, a "robustness screen" is highly recommended. This systematic approach, adapted from methodologies developed for rapid reaction assessment, allows for the efficient evaluation of a reaction's performance in the presence of various potentially interfering functional groups.
Rationale Behind the Robustness Screen
A robustness screen involves running a standardized reaction with the addition of a panel of additives, each containing a specific functional group. By monitoring the yield of the desired product in the presence of these additives, one can quickly identify functional groups that are incompatible with the reaction conditions. This approach is more efficient than synthesizing a large library of coupling partners with different functional groups.
Experimental Workflow
The following workflow outlines a general procedure for conducting a robustness screen for the Suzuki-Miyaura coupling of (4-(MorpholinoMethyl)phenyl)boronic acid with a model aryl halide.
Caption: Experimental workflow for a robustness screen.
Detailed Protocol: Suzuki-Miyaura Coupling Robustness Screen
Materials:
-
(4-(MorpholinoMethyl)phenyl)boronic acid
-
Model Aryl Halide (e.g., 4-bromoacetophenone)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Internal Standard (e.g., Dodecane)
-
Additive Panel (see Table 2)
-
Reaction vials with stir bars
-
Heating block or oil bath
Additive Panel:
A panel of additives should be selected to represent a diverse range of functional groups.
| Additive | Functional Group Represented |
| 4-Nitroanisole | Nitro |
| Benzonitrile | Cyano |
| Methyl 4-formylbenzoate | Aldehyde |
| 4-Methoxyacetophenone | Ketone |
| Phenol | Phenol (-OH) |
| Aniline | Aniline (-NH₂) |
| Benzoic Acid | Carboxylic Acid |
| Pyridine | N-Heterocycle |
| Styrene | Alkene |
| Phenylacetylene | Alkyne |
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of all reagents and the internal standard in the chosen solvent to ensure accurate and consistent dispensing.
-
Reaction Setup: In an array of reaction vials, add the aryl halide (1.0 equiv), (4-(MorpholinoMethyl)phenyl)boronic acid (1.2 equiv), base (2.0 equiv), and internal standard.
-
Additive Addition: To each vial (except the control), add one additive from the panel (1.0 equiv).
-
Solvent and Catalyst Addition: Add the solvent mixture to each vial, followed by the palladium catalyst (e.g., 2-5 mol%).
-
Reaction: Seal the vials and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for a set period (e.g., 12-24 hours).
-
Work-up and Analysis: After cooling to room temperature, quench the reactions (e.g., with water) and extract the product with an organic solvent. Analyze the organic layer by GC-MS or LC-MS to determine the yield of the desired biaryl product relative to the internal standard.
Interpreting the Results
The yields obtained in the presence of each additive should be compared to the control reaction. A significant drop in yield indicates a potential incompatibility of that functional group with the reaction conditions. This data can then be used to inform the design of more complex synthetic routes.
Potential Challenges and Mitigation Strategies
When using (4-(MorpholinoMethyl)phenyl)boronic acid, researchers should be aware of potential challenges:
-
Catalyst Inhibition: The tertiary amine of the morpholino group can act as a ligand and coordinate to the palladium catalyst, potentially leading to catalyst deactivation.
-
Mitigation: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can often outcompete the coordination of the morpholino nitrogen and maintain catalytic activity. Increasing the catalyst loading may also be necessary in some cases.
-
-
Protodeboronation: Like all boronic acids, (4-(MorpholinoMethyl)phenyl)boronic acid is susceptible to protodeboronation, especially under strongly basic conditions or in the presence of protic functional groups.
-
Mitigation: Careful selection of a milder base (e.g., K₃PO₄ instead of NaOH) and minimizing reaction times and temperatures can help to reduce this side reaction.
-
-
Reaction with the Morpholino Group: While generally stable, the morpholino group could potentially undergo side reactions under harsh conditions, although this is less common in standard cross-coupling protocols.
Conclusion
(4-(MorpholinoMethyl)phenyl)boronic acid is a valuable and versatile building block for the synthesis of complex molecules. Its functional group tolerance is generally high, making it suitable for a wide range of Suzuki-Miyaura and Chan-Lam coupling reactions. The presence of the morpholinomethyl group offers advantages in terms of solubility and as a synthetic handle, but also introduces the potential for catalyst inhibition, which must be considered during reaction development.
By employing a systematic approach to assess its compatibility with various functional groups, such as the robustness screen protocol detailed in this guide, researchers can confidently and effectively integrate (4-(MorpholinoMethyl)phenyl)boronic acid into their synthetic strategies, accelerating the discovery and development of new chemical entities.
References
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J&K Scientific LLC. 4-(Morpholinomethyl)phenylboronic acid | 279262-23-6. [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
Raghuvanshi, D. S., Gupta, A. K., & Singh, K. N. (2012). Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling. Organic Letters, 14(17), 4326–4329. [Link]
-
PubMed. (2013). A robustness screen for the rapid assessment of chemical reactions. Nature Chemistry, 5(7), 597–601. [Link]
-
Jain, P., & Singh, P. P. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 75–86. [Link]
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Safety Operating Guide
(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) proper disposal procedures
As a Senior Application Scientist, I understand that excellence in research is inextricably linked to an unwavering commitment to safety. The proper management of chemical waste is not a mere regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed protocol for the safe disposal of (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride), moving beyond simple instructions to explain the chemical principles that underpin these essential procedures. Our goal is to empower you, our fellow scientists, to manage this reagent with confidence and precision, ensuring the safety of your team and the integrity of our shared environment.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride), like many boronic acid derivatives, requires careful management. While historically considered to have low toxicity, recent studies on the broader class of boronic acids suggest a more cautious approach is warranted due to potential mutagenic activities[1].
The primary hazards identified from Safety Data Sheets (SDS) for this and structurally similar compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation[2].
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory system[3].
-
Environmental Hazard: Boron compounds can be harmful to aquatic life, and their discharge is regulated by environmental agencies like the EPA[4][5].
A summary of the hazard profile and necessary precautions is provided below.
| Hazard Classification | GHS Pictogram | Precautionary Statements & Required PPE |
| Skin Irritation | Irritant | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing. Required PPE: Nitrile gloves, lab coat. |
| Eye Irritation | Irritant | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Required PPE: Chemical safety goggles or face shield. |
| Respiratory Irritation | Irritant | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. Required PPE: Use in a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
| Aquatic Hazard | Environment | P273: Avoid release to the environment.[5] Disposal: Must be disposed of as hazardous waste; do not pour down the drain. |
The Underlying Chemistry of Boronic Acid Disposal
To effectively manage boronic acid waste, it is crucial to understand its chemical behavior. Boronic acids (R-B(OH)₂) are Lewis acids due to the electron-deficient boron atom[6]. In aqueous solutions with a pH higher than their pKa, they readily accept a hydroxide ion to convert from a neutral, trigonal planar form to a negatively charged, tetrahedral boronate species (R-B(OH)₃⁻)[6].
This transformation is the key to managing boronic acid waste streams. The resulting anionic boronate salt is significantly more water-soluble than the parent boronic acid. This principle can be used in specific, controlled work-up procedures to separate boronic acids from reaction mixtures via a basic aqueous wash[7][8]. However, for final disposal, this property informs us that the compound's hazardous nature persists and its environmental mobility can increase in alkaline aqueous environments. Therefore, direct disposal to sanitary sewers is strictly prohibited.
Standard Operating Procedure (SOP) for Disposal
This SOP provides a step-by-step guide for the collection and disposal of waste containing (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride).
Step 1: Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE as detailed in the table above: a lab coat, nitrile gloves, and chemical safety goggles. All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors[9].
Step 2: Waste Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix boronic acid waste with incompatible waste streams. Use the following decision workflow to determine the correct waste container.
Caption: Waste segregation decision workflow.
Step 3: Containerization and Labeling
-
Choose the Right Container: Use only approved, chemically compatible containers. Do not use food-grade containers like milk jugs[10]. Containers must have a secure, leak-proof cap and be kept closed at all times except when adding waste[10].
-
Label Correctly: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "(4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride)" and any solvents present.
Step 4: Decontamination of Labware
-
Triple Rinse: Empty containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) before being disposed of as regular lab glass[11][12].
-
Collect Rinsate: Crucially, all three portions of the rinsate must be collected and disposed of as hazardous liquid waste[12]. This prevents the discharge of the chemical into the environment.
Step 5: Final Disposal Pathway
Under no circumstances should this chemical or its solutions be disposed of down the drain. The only acceptable method is to transfer the properly segregated, labeled, and contained waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company[3][13]. This ensures compliance with federal, state, and local regulations[10][13].
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is vital.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Access: Secure the area to prevent unauthorized entry.
-
Don PPE: Wear appropriate PPE, including a respirator if dust is present, before attempting cleanup.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation[3][14]. For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand), then collect into a hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[13].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists[13].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[3][13].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[13].
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of professional research.
References
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Carl ROTH. Safety Data Sheet: Phenylboronic acid.[Link]
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Purdue University. Hazardous Waste Disposal Guidelines.[Link]
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ResearchGate. How to purify boronic acids/boronate esters? (2016-07-18). [Link]
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CNGBdb. [Safety health conditions for disposal of waste generated during the production of barium and boron compounds]. Med Pr, 1998;49(1):59-66. [Link]
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Accounts of Chemical Research. Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity.[Link]
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A Guide to Personal Protective Equipment for Handling (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride)
Welcome to a comprehensive guide on the safe handling of (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) (CAS No. 1335234-36-0). As a key reagent in drug development and the synthesis of novel chemical sensors, its utility is matched by the imperative for rigorous safety protocols.[1] This guide moves beyond mere checklists to instill a deep, causal understanding of why specific protective measures are critical. Our goal is to empower you, our fellow researchers, to build a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
Section 1: Hazard Analysis and Risk Profile
Understanding the intrinsic hazards of a chemical is the foundation of any safety protocol. (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) is a solid substance that presents a multi-faceted risk profile.[2] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
A summary of its hazard classifications provides a clear imperative for caution:
| Hazard Classification | Category | Description | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled. | [3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Dust can react with skin moisture. | [3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. Some suppliers classify it as causing severe eye damage. | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation upon inhalation of dust. | [3][5] |
The causality behind these classifications is critical: as a corrosive solid, its dust can react with the moisture in your respiratory tract or on your skin, leading to irritation and burns.[4][6] Furthermore, recent studies on some boronic acids have raised concerns about potential mutagenicity, reinforcing the need for stringent handling practices to minimize exposure.[7]
Section 2: The First Line of Defense: Engineering and Administrative Controls
Before any Personal Protective Equipment (PPE) is donned, we must leverage higher-order safety controls. PPE is the last line of defense, intended to protect you when engineering and administrative controls cannot eliminate the hazard entirely.[8]
The Chemical Fume Hood: A Non-Negotiable Control
All manipulations of solid (4-(MorpholinoMethyl)phenyl)boronic acid (hydrochloride) that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[4][6] This is your primary engineering control, designed to contain hazardous dust and vapors at the source.
Proven Best Practices for Fume Hood Operation:
-
The 6-Inch Rule : All work must be conducted at least 6 inches inside the face of the hood to ensure effective containment.[9][10][11]
-
Sash Positioning : Keep the sash at the lowest possible height that still allows for comfortable work, and never above the marked operating height (typically 18 inches).[9][12] This maximizes airflow and provides a physical barrier.
-
Minimize Clutter : Do not use the fume hood for chemical storage.[10][11][12] Excessive equipment or containers will disrupt the airflow patterns, potentially creating eddies that allow contaminants to escape.
-
Avoid Rapid Movements : Quick movements in or out of the hood can disrupt the air curtain and pull contaminants into the breathing zone.[10][12]
-
Verify Airflow : Before starting, confirm the hood is operational. A simple check, like ensuring a lightweight paper strip is drawn inward, provides immediate validation.
Administrative Controls: Standard Operating Procedures (SOPs)
A well-defined SOP for handling this compound is a critical administrative control. This document should be readily accessible and include details on storage, handling, emergency procedures, and disposal. All personnel must be trained on this SOP before working with the chemical.
Section 3: Mandated Personal Protective Equipment (PPE)
When engineering controls are properly used, PPE provides the essential final barrier against exposure. The selection of PPE must directly address the hazards identified in Section 1.
| Protective Equipment | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Mandatory. The compound is classified as causing serious eye irritation or damage.[3] Goggles provide a seal against fine dust particles, while the face shield offers a secondary barrier against splashes during solution preparation. A face shield alone is inadequate.[4] |
| Hand Protection | Chemical-resistant gloves (Nitrile minimum). | Mandatory. Prevents skin irritation upon direct contact.[3] Always inspect gloves for tears or pinholes before use. For extended handling or submersion, consult a glove compatibility chart for more robust options like neoprene. |
| Body Protection | Flame-resistant lab coat, fully buttoned with sleeves rolled down. | Mandatory. Protects skin and personal clothing from contamination by dust or spills. For larger-scale operations, a chemical-resistant apron is also required.[4][13] |
| Respiratory Protection | NIOSH-approved respirator (N95 or higher). | Situational but Critical. Required if there is a risk of generating significant dust, such as during bulk transfers or if a fume hood is not available. This directly mitigates the risk of respiratory tract irritation.[6][13][14] A written respiratory protection program and fit testing are required for tight-fitting respirators.[15] |
Section 4: Procedural Guide: From Receipt to Disposal
This section provides a step-by-step workflow that integrates the principles discussed above.
Step 1: Preparation and Safety Check
-
Verify Controls : Ensure the fume hood is on and airflow is confirmed.
-
Clear Workspace : Declutter the fume hood, leaving only essential equipment.
-
Assemble PPE : Gather all necessary PPE as specified in the table above.
-
Locate Emergency Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.[4]
Step 2: Donning PPE and Handling the Compound
-
Don your lab coat, followed by safety goggles, and face shield.
-
Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
Conduct all weighing and transfers of the solid compound deep within the fume hood.[11][12] Use a spatula and weighing paper or a container that minimizes the release of dust.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.[6][16] If dissolving in water, be aware that this can be an exothermic process.
-
Keep the container closed when not in immediate use.
Step 3: Decontamination and Doffing PPE
-
Clean all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface inside the fume hood.
-
Remove gloves first, peeling them off without touching the outer surface. Dispose of them in the designated solid waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water.
Step 4: Waste Management and Disposal
Proper disposal is paramount to ensure safety and environmental compliance.
-
Solid Waste : All contaminated disposables (gloves, weighing paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste :
-
Small Quantities (<25 mL) of Non-Contaminated Solutions : As a weak acid, this compound may be neutralized for disposal, if and only if permitted by your institution and local regulations.[17][18] This procedure must be performed in a fume hood behind a safety shield.[19]
-
Large Quantities or Contaminated Solutions : All other waste solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container for pickup by Environmental Health & Safety (EHS) personnel.[17] Never mix boronic acid waste with other chemical waste streams.[17]
-
Section 5: Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
References
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Guidelines For The Safe Use Of Laboratory Fume Hoods . University of Wisconsin-Milwaukee. [Link]
-
Fume Hoods: Top 10 Safety Practices . Workstation Industries. [Link]
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Best Practices for Operating & Maintaining Your Chemical Fume Hood . Overbrook. [Link]
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FUME HOOD USE AND SAFETY PRACTICES . University of Louisville. [Link]
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5 Essential Steps for Proper Fume Hood Use in the Laboratory . Lab Manager. [Link]
-
How To Safely Dispose of Boric Acid . Lab Alley. [Link]
-
eTool: Respiratory Protection . Occupational Safety and Health Administration (OSHA). [Link]
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Managing Corrosive Substances: Safety Protocols for Businesses . DENIOS. [Link]
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Corrosive Safety: Protecting Workers from Harmful Substances . OSHA Training School. [Link]
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Corrosive Materials . Princeton University Environmental Health and Safety. [Link]
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Working Safely with Corrosives Meeting Kit . ICW Group. [Link]
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Use of Personal Protective Equipment for Respiratory Protection . ILAR Journal, Oxford Academic. [Link]
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Boric acid discussion . Chemtalk - Science Forum For Lab Technicians. [Link]
-
Respiratory Protective Equipment (RPE) . Health and Safety Authority. [Link]
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Respirator Types and Use . Centers for Disease Control and Prevention (CDC). [Link]
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(4-(morpholinomethyl)phenyl)boronic acid (hydrochloride) Product Listing . MedMol. [Link]
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In-Lab Disposal Methods: Waste Management Guide . Indiana University Environmental Health and Safety. [Link]
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MSDS of (4-(Aminomethyl)phenyl)boronic acid . Capot Chemical. [Link]
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Safety Data Sheet for Phenylboronic acid . Labkem. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
